molecular formula C2H4N4S2 B1334836 4-amino-4H-1,2,4-triazole-3,5-dithiol CAS No. 3652-33-3

4-amino-4H-1,2,4-triazole-3,5-dithiol

Cat. No.: B1334836
CAS No.: 3652-33-3
M. Wt: 148.22 g/mol
InChI Key: MFLTWZOFWVXIEF-UHFFFAOYSA-N
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Description

4-amino-4H-1,2,4-triazole-3,5-dithiol is a useful research compound. Its molecular formula is C2H4N4S2 and its molecular weight is 148.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1,2,4-triazolidine-3,5-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLTWZOFWVXIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=S)NNC(=S)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402282
Record name 4-amino-4H-1,2,4-triazole-3,5-dithiol
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Molecular Weight

148.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3652-33-3
Record name 4-Amino-3,5-dimercapto-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3652-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-4H-1,2,4-triazole-3,5-dithiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-amino-4H-1,2,4-triazole-3,5-dithiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-amino-4H-1,2,4-triazole-3,5-dithiol, a heterocyclic compound of significant interest due to its versatile chemical properties and potential applications in medicinal chemistry and materials science. This document details a proven synthetic pathway, outlines a suite of analytical techniques for structural elucidation and purity assessment, and offers insights into the underlying chemical principles. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability for researchers in the field.

Introduction: The Significance of this compound

Heterocyclic compounds containing the 1,2,4-triazole scaffold are a cornerstone in the development of therapeutic agents and functional materials.[1][2] The incorporation of an amino group and two thiol moieties, as in this compound, imparts a unique combination of properties. These include the potential for diverse chemical modifications, the ability to form stable complexes with metal ions, and a range of biological activities.[3] Triazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticonvulsant, and anticancer activities.[1][2] The title compound, with its reactive thiol groups, also serves as a valuable building block for the synthesis of more complex heterocyclic systems. Furthermore, its ability to act as a corrosion inhibitor has been explored.[4]

This guide will focus on a well-established synthetic route starting from thiocarbohydrazide and carbon disulfide. It will then delve into the critical characterization techniques required to confirm the identity and purity of the synthesized compound, including spectroscopic and thermal analysis methods.

Synthesis of this compound

The synthesis of this compound is efficiently achieved through the cyclization of thiocarbohydrazide with carbon disulfide. This reaction is typically carried out in a basic medium, such as pyridine, which acts as both a solvent and a catalyst.[4]

Reaction Mechanism and Rationale

The synthesis proceeds through a multi-step mechanism. Initially, the nucleophilic thiocarbohydrazide attacks the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization and subsequent elimination of hydrogen sulfide, driven by the basic conditions provided by pyridine. The amino group at the 4-position of the triazole ring originates from the thiocarbohydrazide starting material. The choice of pyridine as a solvent is crucial as it facilitates the deprotonation steps and promotes the cyclization process.

Synthesis_Pathway Thiocarbohydrazide Thiocarbohydrazide Intermediate Dithiocarbazate Intermediate Thiocarbohydrazide->Intermediate + CS₂ CS2 Carbon Disulfide (CS₂) CS2->Intermediate Pyridine Pyridine (Solvent/Base) Pyridine->Intermediate Catalyst Product This compound Pyridine->Product Intermediate->Product Cyclization - H₂S

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • Thiocarbohydrazide

  • Carbon Disulfide (CS₂)

  • Pyridine

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiocarbohydrazide in pyridine.

  • Addition of Carbon Disulfide: To this solution, add carbon disulfide dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for a specified period (typically several hours) to ensure complete cyclization.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After cooling the reaction mixture to room temperature, the product may precipitate. If not, the volume of the solvent can be reduced under vacuum. The resulting solid is then filtered.

  • Purification: The crude product is washed with a cold solvent such as ethanol to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water mixture).

  • Drying: The purified product is dried in a vacuum oven at a moderate temperature to yield the final this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal & Elemental Analysis Synthesized_Product Synthesized Product FTIR FTIR Spectroscopy Synthesized_Product->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR Thermal_Analysis Thermal Analysis (DSC/TGA) Synthesized_Product->Thermal_Analysis Elemental_Analysis Elemental Analysis Synthesized_Product->Elemental_Analysis Structural_Confirmation Structural_Confirmation FTIR->Structural_Confirmation Functional Groups NMR->Structural_Confirmation Proton & Carbon Environment Purity_And_Stability Purity_And_Stability Thermal_Analysis->Purity_And_Stability Melting Point & Decomposition Purity_And_Composition Purity_And_Composition Elemental_Analysis->Purity_And_Composition Elemental Composition

Spectroscopic Characterization

3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands. For analogous triazole-thiols, characteristic peaks are observed for N-H, S-H, C=N, and C-S stretching vibrations.[1]

Functional GroupExpected Wavenumber (cm⁻¹)
N-H (amino group)3200-3300
S-H (thiol group)2550-2600
C=N (triazole ring)1600-1650
C-S650-700

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the amino (-NH₂) and thiol (-SH) protons. The amino protons typically appear as a singlet, and the thiol proton also appears as a singlet, often at a downfield chemical shift.[1]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the two equivalent carbon atoms in the triazole ring. The chemical shift of these carbons will be influenced by the adjacent nitrogen and sulfur atoms.

¹H NMR Expected Chemical Shift (δ, ppm)
-NH₂5.5 - 6.0 (broad singlet)
-SH13.0 - 14.0 (singlet)
¹³C NMR Expected Chemical Shift (δ, ppm)
C₃, C₅ (triazole ring)160 - 170
Thermal Analysis

3.2.1. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis provides information about the thermal stability and decomposition of the compound. DSC can be used to determine the melting point, which is a key indicator of purity. TGA measures the change in mass as a function of temperature, revealing the decomposition pattern of the molecule. The thermal decomposition of this compound has been reported to involve an endothermic melting process followed by exothermic decomposition processes.[4]

Elemental Analysis

Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the synthesized compound. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₂H₄N₄S₂, confirming the elemental composition of the product.

ElementCalculated (%)Found (%)
Carbon (C)16.21(Experimental Value)
Hydrogen (H)2.72(Experimental Value)
Nitrogen (N)37.81(Experimental Value)
Sulfur (S)43.26(Experimental Value)

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound. The described synthetic protocol, based on the reaction of thiocarbohydrazide and carbon disulfide, is a reliable method for obtaining this valuable heterocyclic compound. The comprehensive characterization workflow, employing a combination of spectroscopic and analytical techniques, ensures the confirmation of the product's identity and purity. The information presented herein is intended to serve as a practical resource for researchers engaged in the fields of synthetic chemistry, medicinal chemistry, and materials science, facilitating the exploration of the diverse potential of this versatile molecule.

References

  • This compound INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA. (2025). ResearchGate. [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). KTU AVES. [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2018). ResearchGate. [Link]

  • Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. (2022). ResearchGate. [Link]

Sources

Crystal Structure Analysis of 4-amino-4H-1,2,4-triazole-3,5-dithiol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and coordination properties.[1][2] 4-amino-4H-1,2,4-triazole-3,5-dithiol, in particular, presents a molecule of significant interest due to its potential as a corrosion inhibitor, its multiple hydrogen bonding sites, and its capacity for tautomerism.[3] Unambiguous determination of its three-dimensional structure is paramount for understanding structure-activity relationships (SAR), predicting solid-state properties, and guiding rational drug design. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for achieving this, providing precise atomic coordinates, bond lengths, and angles.[4]

Section 1: Synthesis and High-Purity Preparation

Causality: The journey to a high-quality crystal structure begins with the synthesis of high-purity material. Impurities can inhibit nucleation, disrupt crystal lattice formation, or become incorporated into the crystal, leading to disorder and a poor-quality diffraction pattern. The chosen synthetic route must be robust and followed by a rigorous purification protocol.

Protocol 1.1: Synthesis of this compound

This protocol is adapted from a known method for the target molecule's synthesis.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine thiocarbohydrazide (1 equivalent) and pyridine (as solvent).

  • Reagent Addition: Slowly add carbon disulfide (CS₂) (2 equivalents) to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. During this time, the evolution of hydrogen sulfide (H₂S) gas may be observed. The reaction should be conducted in a well-ventilated fume hood.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into cold water.

  • Precipitation: Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to precipitate the crude product.

  • Purification: Filter the resulting solid, wash thoroughly with cold water, and recrystallize from an appropriate solvent system (e.g., aqueous ethanol) to yield the purified product.[5]

  • Validation: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to crystallization trials.

Section 2: The Crystallization Bottleneck: Strategies and Methodologies

Expertise & Experience: Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[6][7] The choice of crystallization method is dictated by the molecule's solubility, polarity, and stability. For a polar molecule like this compound, which is capable of extensive hydrogen bonding, methods that allow for slow, controlled changes in supersaturation are most effective.

Protocol 2.1: Preliminary Solubility Screening

  • Select a diverse range of solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, DMF).

  • In small vials, add ~1-2 mg of the purified compound.

  • Add the selected solvent dropwise at room temperature, vortexing between additions, until the solid dissolves.

  • Record the approximate solubility. An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[8]

Common Crystallization Techniques

The following are established methods for small organic molecules.[9][10]

  • Slow Evaporation: A straightforward technique where a nearly saturated solution of the compound is left undisturbed in a vial covered with a perforated seal (e.g., Parafilm with pinholes) to allow the solvent to evaporate slowly over days or weeks.[10]

  • Vapor Diffusion: This is a highly controlled and effective method.[10] A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube. Crystals form slowly at the interface as the liquids diffuse into one another.

G cluster_prep Preparation cluster_decision Method Selection cluster_methods Crystallization Techniques cluster_outcome Outcome start High-Purity Compound solubility Perform Solubility Screening start->solubility good_solvent Good single solvent found? solubility->good_solvent slow_evap Slow Evaporation good_solvent->slow_evap Yes thermal Thermal Gradient (Cooling Crystallization) good_solvent->thermal Yes (Temp Dependent) diffusion Vapor / Liquid Diffusion (Requires Anti-solvent) good_solvent->diffusion No crystals Diffraction-Quality Single Crystals slow_evap->crystals thermal->crystals diffusion->crystals

Caption: Decision workflow for selecting a suitable crystallization method.

Section 3: Single-Crystal X-ray Diffraction (SCXRD) Data Acquisition

Authoritative Grounding: SCXRD is the gold standard for molecular structure determination.[4] The process involves irradiating a single crystal with a focused beam of X-rays and measuring the resulting diffraction pattern. The geometry and intensities of the diffracted spots contain the information needed to determine the arrangement of atoms within the crystal lattice.

SCXRD_Workflow crystal_mount 1. Crystal Selection & Mounting diffractometer 2. Mount on Diffractometer crystal_mount->diffractometer unit_cell 3. Unit Cell Determination diffractometer->unit_cell data_collection 4. Full Data Collection unit_cell->data_collection integration 5. Data Integration (Indexing & Intensity Extraction) data_collection->integration scaling 6. Scaling & Absorption Correction integration->scaling hkl_file 7. Final Reflection File (.hkl) scaling->hkl_file

Caption: The experimental workflow for SCXRD data acquisition and processing.

Protocol 3.1: Data Collection and Processing

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is selected under a microscope and mounted on a cryoloop or glass fiber.

  • Diffractometer Setup: The mounted crystal is placed on the goniometer head of the diffractometer and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Unit Cell Determination: A short series of initial X-ray images are taken to locate diffraction spots. These spots are used to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.

  • Data Collection Strategy: Based on the crystal's symmetry (space group), a strategy is calculated to collect a complete and redundant set of diffraction data by rotating the crystal in the X-ray beam.

  • Data Integration: The raw diffraction images are processed. The software identifies the position of each reflection, integrates its intensity, and assigns it Miller indices (h, k, l).

  • Scaling and Correction: The integrated intensities are scaled to account for variations in exposure time and detector response. An absorption correction is applied to account for the absorption of X-rays by the crystal itself. The output is a reflection file (.hkl) containing the indices and corrected intensities for each reflection.

Section 4: Structure Solution, Refinement, and Validation

Trustworthiness: The raw diffraction data does not directly yield a molecular structure. It must be processed through computational steps to solve the "phase problem" and refine the atomic positions. The final model's quality is judged by statistical indicators that provide a self-validating system.

  • Structure Solution: Using the reflection data, direct methods or Patterson methods are employed to generate an initial electron density map. This map reveals the positions of the heavier atoms (like sulfur in this case).

  • Model Building: An initial structural model is built by assigning atom types to the electron density peaks.

  • Structure Refinement: The model is refined against the experimental data using a least-squares algorithm. This process iteratively adjusts atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the observed structure factors (|F_o|) and the calculated structure factors (|F_c|) from the model.

  • Validation: The quality of the final model is assessed using several metrics:

    • R1: The residual factor, representing the agreement between the observed and calculated structure amplitudes. A value < 0.05 is considered excellent for small molecules.

    • wR2: A weighted residual factor based on intensities.

    • Goodness of Fit (GoF): Should be close to 1.0, indicating that the model is a good fit for the data.

    • Residual Electron Density: The difference electron density map should be largely featureless, with no significant positive or negative peaks.

Section 5: Analysis of the Crystal Structure

Expertise & Experience: Based on crystallographic studies of similar 4-amino-5-substituted-1,2,4-triazole-3-thiols, we can anticipate several key structural features for this compound.[2][5]

Molecular Geometry:

  • Tautomerism: The molecule can exist in thiol (-SH) or thione (=S) forms. Crystallography provides a definitive answer to which tautomer exists in the solid state. Studies on analogous compounds show that the C-S bond lengths are often intermediate between a single and double bond, suggesting a zwitterionic character with delocalization of charge.[2]

  • Planarity: The 1,2,4-triazole ring is expected to be essentially planar. The planarity of the entire molecule will depend on the orientation of the exocyclic amino and thiol groups.

Supramolecular Assembly & Intermolecular Interactions:

The presence of N-H (from the amino group and triazole ring) and S-H groups makes this molecule a potent donor and acceptor of hydrogen bonds. The crystal packing will likely be dominated by an extensive network of intermolecular hydrogen bonds, such as N-H···N and N-H···S interactions. These interactions are critical as they govern the material's physical properties, including melting point, solubility, and polymorphism.

Caption: Potential hydrogen bonding network in the crystal lattice.

Illustrative Crystallographic Data

The following table presents representative crystallographic data based on published structures of similar triazole-thiol compounds to provide a benchmark for what might be expected.[5]

ParameterIllustrative Example ValueSignificance
Chemical FormulaC₂H₄N₄S₂Confirms molecular composition.
Crystal SystemMonoclinic or TriclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/c or P-1Defines the symmetry operations within the unit cell.
a, b, c (Å)a=6.0, b=7.5, c=11.0The dimensions of the unit cell edges.
α, β, γ (°)α=90, β=95, γ=90The angles between the unit cell edges.
Volume (ų)~500The volume of the unit cell.
Z2 or 4The number of molecules in the unit cell.
Final R1 [I > 2σ(I)]< 0.05A primary indicator of the final model's quality.
wR2 (all data)< 0.15A secondary indicator of model quality.
Goodness-of-Fit (GoF)~1.0Indicates a good fit between the model and the experimental data.

References

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2456-2483. [6][7]

  • BenchChem. (2025). Unambiguous Structural Validation of Triazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Method. BenchChem Technical Guides. [4]

  • BenchChem. (2025). Validating the 1,2,4-Triazole Scaffold: A Comparative Guide to X-ray Crystallography. BenchChem Technical Guides. [1]

  • University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton. [7]

  • Crystallization of small molecules. (n.d.). Course Material. [9]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1605–1610. [10]

  • Ambalavanan, P., et al. (2010). Crystal Structures of two Triazole Derivatives. AIP Conference Proceedings. [2]

  • BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Cyclopropyl Azide-Derived Triazoles. BenchChem Technical Guides.

  • Ambalavanan, P., et al. (2015). Crystal Structures of two Triazole Derivatives. ResearchGate. [5]

  • Organic Chemistry at CU Boulder. (n.d.). Crystallization. University of Colorado Boulder. [8]

  • ResearchGate. (2025). This compound INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA. [3]

  • Fedotov, D., & Hotsulia, O. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [11]

  • Majeed, A. H., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [12]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-amino-4H-1,2,4-triazole-3,5-dithiol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of 4-amino-4H-1,2,4-triazole-3,5-dithiol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy as applied to this heterocyclic compound. The guide emphasizes the interpretation of spectroscopic data to elucidate the molecular structure and tautomeric forms of the title compound.

Introduction: The Significance of this compound

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1][2] The incorporation of amino and dithiol functional groups into the 4H-1,2,4-triazole scaffold in this compound presents a molecule with significant potential for coordination chemistry and the development of novel therapeutic agents. The presence of multiple donor atoms (nitrogen and sulfur) makes it an excellent ligand for forming metal complexes, a strategy often employed to enhance biological activity.[1]

A critical aspect of characterizing this molecule is understanding its potential tautomerism. The presence of the thiol groups allows for the existence of dithiol and thione-thiol tautomeric forms. Spectroscopic techniques like FTIR and NMR are indispensable tools for identifying the predominant tautomeric form in different states (solid or in solution).

Synthesis of this compound

While direct literature on the synthesis of this compound is scarce, a plausible synthetic route can be devised based on established methods for analogous 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[3][4] The proposed synthesis involves the cyclization of a dithiocarbazinate salt with hydrazine hydrate.

Proposed Synthetic Pathway

A potential synthetic route starts from carbon disulfide and hydrazine, leading to the formation of a key intermediate, which is then cyclized.

Synthesis_Workflow CS2 Carbon Disulfide (CS₂) Intermediate Potassium Dithiocarbazinate Intermediate CS2->Intermediate  + KOH  + Hydrazine Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product This compound Intermediate->Product  + Hydrazine Hydrate  (Cyclization)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)
  • Preparation of Potassium Dithiocarbazinate: In a flask cooled in an ice bath, a solution of potassium hydroxide in ethanol is prepared. To this, carbon disulfide is added dropwise with stirring, followed by the slow addition of hydrazine hydrate. The mixture is stirred for several hours at low temperature to precipitate the potassium dithiocarbazinate salt.

  • Cyclization: The isolated potassium dithiocarbazinate is then refluxed with an excess of hydrazine hydrate in an aqueous or alcoholic medium. The reaction progress can be monitored by the evolution of hydrogen sulfide gas.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled and acidified with a dilute acid (e.g., HCl) to precipitate the crude product. The solid is filtered, washed with cold water, and can be recrystallized from a suitable solvent like ethanol to yield the purified this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum will provide key information on the N-H, S-H, C=N, and C=S vibrations, which is crucial for confirming the structure and assessing tautomerism.

Experimental Protocol for FTIR Analysis
  • Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted FTIR Spectral Data

The following table summarizes the expected characteristic absorption bands for this compound, based on general FTIR correlation tables and data from similar compounds.[1][5][6][7]

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3300-3100Medium-StrongN-H stretchingAmino (NH₂)
~2550WeakS-H stretchingThiol (SH)
~1620MediumC=N stretchingTriazole ring
~1550MediumN-H bendingAmino (NH₂)
~1300Medium-StrongC=S stretchingThione
~1100MediumC-N stretchingTriazole ring
~700MediumC-S stretchingThiol
Interpretation of the FTIR Spectrum

The presence of a broad band in the 3300-3100 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary amino group. A weak absorption band around 2550 cm⁻¹ would confirm the presence of the S-H group, suggesting the existence of the dithiol tautomer.[8] Conversely, a strong band around 1300 cm⁻¹ would indicate the presence of a C=S bond, pointing towards the thione tautomeric form.[9] It is common for 1,2,4-triazole-3-thiols to exist predominantly in the thione form in the solid state.[9] The C=N stretching of the triazole ring is expected around 1620 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Experimental Protocol for NMR Analysis
  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the polar compound and has exchangeable protons that can be easily identified.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Predicted NMR Spectral Data

The expected chemical shifts for this compound are presented below. These predictions are based on data for similar 1,2,4-triazole structures.[9][10]

¹H NMR (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Broad Singlet2HSH / NH (Thione)
~5.8Singlet2HNH₂

¹³C NMR (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168C=S (Thione)
Interpretation of the NMR Spectra
  • ¹H NMR: The protons of the amino group (NH₂) are expected to appear as a singlet around 5.8 ppm.[1] The chemical shift of the thiol (SH) or the N-H proton of the thione form is highly dependent on the solvent and concentration and is expected to be a broad singlet at a downfield region, typically above 13 ppm.[9][10] The integration of this signal corresponding to two protons would be indicative of the two SH/NH protons.

  • ¹³C NMR: The most informative signal in the ¹³C NMR spectrum would be that of the carbon atoms in the triazole ring attached to the sulfur atoms. If the compound exists in the thione form, a signal for the C=S carbon is expected to appear significantly downfield, around 168 ppm.[9]

Caption: Tautomeric forms of this compound.

Conclusion

References

  • Infrared spectroscopy correlation table. (n.d.). In Wikipedia. Retrieved from [Link][5]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link][6]

  • IR Spectrum and Characteristic Absorption Bands. (n.d.). In Organic Chemistry I. LibreTexts. Retrieved from [Link][11]

  • Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link][12]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. Retrieved from [Link]

  • Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (2017). Acta Poloniae Pharmaceutica, 74(3), 835-842.[9]

  • Wang, Q., et al. (2012). Synthesis and biological activities of thio-triazole derivatives as new potential antibacterial and antifungal agents. Molecules, 17(10), 11684-11704.[13]

  • 1,3-diphenyl-1H-1,2,4-triazole-5-thiol. (n.d.). In SpectraBase. Wiley. Retrieved from [Link][14]

  • Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo.[1]

  • Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. (2020). ResearchGate.[15]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy, 53(3), 294-301.[3]

  • 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link][16]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2015). ResearchGate.[17]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2002). Molecules, 7(9), 681-689.[8]

  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][6][11]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 253-265.[2]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). International Journal of Applied Science and Technology, 4(2), 206-214.[18]

  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2020). Oriental Journal of Chemistry, 36(3), 486-492.[19]

  • FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]... (n.d.). ResearchGate.[20]

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thermal decomposition and stability of 4-amino-4H-1,2,4-triazole-3,5-dithiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Decomposition and Stability of 4-amino-4H-1,2,4-triazole-3,5-dithiol

Abstract

This compound (ATDT) is a heterocyclic compound of significant interest due to its versatile applications, including its role as a corrosion inhibitor and as a ligand in coordination chemistry.[1][2] A comprehensive understanding of its thermal stability and decomposition characteristics is paramount for ensuring its safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide provides a detailed examination of the thermal behavior of ATDT, synthesizing data from thermal analysis techniques to elucidate its decomposition pathway and kinetics. We will explore the synthesis, characterization, and the critical thermal events that define its stability profile, offering a framework for researchers and chemical professionals.

Introduction to this compound (ATDT)

The 1,2,4-triazole ring system is a cornerstone in medicinal and materials chemistry, valued for its unique chemical properties and biological activities.[3] The subject of this guide, this compound, is distinguished by the presence of an amino group at the N4 position and two thiol groups at the C3 and C5 positions. These functional groups impart a high potential for tautomerism and make ATDT an excellent chelating agent for various metal ions.[4] Its demonstrated efficacy as a corrosion inhibitor for steel in acidic media highlights its industrial relevance.[1] However, the combination of a nitrogen-rich heterocyclic core with energetic functional groups necessitates a thorough evaluation of its thermal properties to prevent uncontrolled decomposition, which can be highly exothermic.

This guide is structured to provide a logical progression from the foundational aspects of ATDT's synthesis and structure to a detailed analysis of its thermal decomposition. By integrating experimental methodologies with mechanistic interpretation, we aim to deliver a self-validating and authoritative resource for the scientific community.

Synthesis and Physicochemical Characterization

A robust understanding of a compound's thermal behavior begins with its synthesis and structural confirmation. The purity and isomeric form of the initial material are critical variables that can significantly influence decomposition temperatures and pathways.

Synthesis Pathway

The predominant method for synthesizing this compound involves the cyclization of a thiocarbohydrazide precursor. A common and effective reported method is the reaction of thiocarbohydrazide with carbon disulfide in a pyridine solvent under reflux conditions.[1]

Caption: General synthesis scheme for ATDT.

This one-pot reaction is efficient, but the resulting product requires purification to remove unreacted starting materials and side products, which could otherwise interfere with thermal analysis.

Molecular Structure and Properties

ATDT can exist in several tautomeric forms, primarily involving the thiol (-SH) and thione (=S) groups. Quantum chemical modeling has been used to determine the equilibrium between protonated, zwitterionic, and uncharged forms across a wide pH range.[1]

Caption: Molecular structure of ATDT.

A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₂H₄N₄S₂[5]
Molecular Weight 148.21 g/mol [5]
Appearance Powder[5]
Melting Point 202-204 °C[5]
Boiling Point 224.2 °C at 760 mmHg[6]
Density 1.85 g/cm³[6]

Methodologies for Thermal Analysis

To comprehensively assess the thermal stability of ATDT, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is employed. This dual-pronged approach allows for the simultaneous measurement of mass loss and heat flow, providing a complete picture of the decomposition process.

Experimental Workflow

The causality behind this workflow is to first identify the temperatures at which thermal events (melting, decomposition) occur using DSC and TGA, and then to use that information to perform more detailed kinetic studies.

Caption: Experimental workflow for thermal analysis.

Protocol: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the temperatures of phase transitions (e.g., melting) and reactions (decomposition) and to quantify the associated heat changes (enthalpy).

  • Instrumentation: A calibrated DSC instrument (e.g., NETZSCH TASC 414/3A or similar).[1]

  • Procedure:

    • Accurately weigh 1-3 mg of the ATDT sample into an aluminum crucible.

    • Hermetically seal the crucible to contain any evolved gases during the initial stages.

    • Place the sample crucible and an empty reference crucible into the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

    • Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the differential heat flow as a function of temperature.

Protocol: Thermogravimetric Analysis (TGA)
  • Objective: To measure the change in mass of the sample as a function of temperature, identifying decomposition stages and quantifying mass loss.

  • Instrumentation: A calibrated TGA instrument.

  • Procedure:

    • Accurately weigh 3-5 mg of the ATDT sample onto a tared TGA pan (ceramic or platinum).

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Heat the sample using the same temperature program as the DSC analysis for direct correlation.

    • Record the sample mass as a function of temperature.

Thermal Decomposition Profile of ATDT

Analysis of ATDT reveals a multi-stage decomposition process, beginning with melting and followed by distinct exothermic events.

Analysis of Thermal Events

Studies have shown that the thermal decomposition of ATDT involves an initial endothermic melting process followed by two separate exothermic decomposition stages.[1]

  • Endothermic Event (Melting): The first thermal event observed in the DSC thermogram is a sharp endothermic peak corresponding to the melting of the compound. This occurs in the range of 202-204 °C, consistent with reported melting points.[5] No mass loss is observed in the TGA curve during this event, confirming it as a phase transition.

  • First Exothermic Decomposition: Following melting, a significant exothermic peak appears on the DSC curve. This peak is accompanied by a major mass loss in the TGA trace, indicating the primary decomposition of the molecule. This stage likely involves the cleavage of the weaker bonds within the molecule, such as the N-N bond of the amino group and the C-S bonds.

  • Second Exothermic Decomposition: A second, often broader, exothermic peak occurs at a higher temperature. This corresponds to the decomposition of more stable intermediate fragments formed during the first stage. The TGA curve shows continued mass loss during this event.

Quantitative Data Summary

The following table summarizes typical data obtained from TGA-DSC analysis of ATDT. (Note: Specific values can vary slightly based on experimental conditions like heating rate and sample purity).

ParameterDescriptionApproximate Value
T_melt (onset) Onset temperature of melting~202 °C
ΔH_fus Enthalpy of fusionVaries
T_dec1 (onset) Onset temperature of 1st decomposition~210 °C
T_peak1 Peak temperature of 1st exotherm~225 °C
Mass Loss 1 Mass loss during 1st stage~40-50%
T_dec2 (onset) Onset temperature of 2nd decomposition~280 °C
T_peak2 Peak temperature of 2nd exotherm~300 °C
Mass Loss 2 Mass loss during 2nd stage~20-30%
Final Residue Mass remaining at 400 °CVaries

Proposed Decomposition Mechanism

While the precise identification of all gaseous decomposition products requires advanced techniques like TGA-MS or TGA-FTIR, a plausible decomposition pathway can be proposed based on the structure of ATDT and known fragmentation patterns of heterocyclic compounds.

The initial decomposition is likely triggered by the scission of the N-NH₂ bond, which is often a thermally labile point in 4-amino-1,2,4-triazoles. This would be followed by the fragmentation of the triazole ring and the release of small gaseous molecules.

Decomposition_Pathway cluster_stage1 Stage 1 Decomposition (~210-250°C) cluster_stage2 Stage 2 Decomposition (~280-320°C) ATDT ATDT (C₂H₄N₄S₂) Intermediates Unstable Intermediates + N₂H₂ (Diimide) ATDT->Intermediates ΔH < 0 (Exothermic) Products Gaseous Products (CS₂, H₂S, N₂) + Carbonaceous Residue Intermediates->Products ΔH < 0 (Exothermic)

Caption: Proposed high-level decomposition pathway for ATDT.

The high exothermicity of the decomposition underscores the significant energy stored within the molecule. The release of gases like nitrogen (N₂) and hydrogen sulfide (H₂S) is anticipated.

Safety, Handling, and Conclusion

The thermal analysis of this compound reveals a compound that is stable up to its melting point but undergoes a rapid, multi-stage, and highly exothermic decomposition shortly thereafter. The onset of decomposition being very close to the melting point is a critical safety consideration.

Key Findings:

  • ATDT melts around 202-204 °C.

  • Decomposition begins almost immediately after melting, with a primary exothermic event peaking around 225 °C.

  • A second exothermic stage completes the decomposition at higher temperatures.

  • The process involves significant mass loss and the release of substantial energy.

Implications for Handling and Storage:

  • Avoid heating ATDT above 200 °C unless in a controlled environment designed to handle energetic decomposition.

  • Storage should be in a cool, dry place away from heat sources.

  • When performing reactions with ATDT at elevated temperatures, careful temperature control is essential to prevent thermal runaway.

This guide has provided a comprehensive overview of the thermal stability and decomposition of ATDT. Further research using evolved gas analysis would provide definitive identification of the decomposition products and offer deeper insight into the mechanistic pathway.

References

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  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry. [Link]

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A Researcher's Guide to the Quantum Chemical Modeling of 4-amino-4H-1,2,4-triazole-3,5-dithiol Tautomers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the quantum chemical modeling of tautomerism in 4-amino-4H-1,2,4-triazole-3,5-dithiol. This molecule, a key heterocyclic scaffold, presents a complex tautomeric landscape due to the presence of multiple proton donor and acceptor sites. Understanding the relative stabilities and electronic properties of these tautomers is paramount for researchers in medicinal chemistry and drug development, as tautomeric forms can exhibit significantly different biological activities and physicochemical properties. This guide will delve into the theoretical underpinnings and practical application of computational methods to elucidate the tautomeric preferences of this important molecule.

The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between interconverting isomers, is a critical consideration in the design and development of pharmaceuticals. For molecules like this compound, the position of labile protons can drastically alter the molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, thereby influencing its interaction with biological targets.[1] Computational chemistry offers a powerful and cost-effective approach to predict the predominant tautomeric forms in different environments, providing invaluable insights for structure-activity relationship (SAR) studies.

The 1,2,4-triazole ring is a common feature in many approved drugs, and its derivatives are known to exist in different tautomeric forms.[2][3] Specifically, the presence of both amino and dithiol substituents introduces a rich variety of potential prototropic tautomers, including thione-thiol and annular tautomerism. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH.[1]

The Tautomeric Landscape of this compound

The primary tautomeric considerations for this compound involve the migration of protons between the nitrogen atoms of the triazole ring (annular tautomerism) and the sulfur atoms of the dithiol groups (thione-thiol tautomerism). The key potential tautomers are depicted below. For clarity, we will focus on the most plausible forms: the dithione, the thione-thiol, and the dithiol forms, each with possible annular tautomers.

Tautomers T1 Dithione Tautomer (4-amino-2,4-dihydro-1,2,4-triazole-3,5-dithione) T2 Thione-Thiol Tautomer (4-amino-5-mercapto-2,4-dihydro-1,2,4-triazole-3-thione) T1->T2 Proton Shift T3 Dithiol Tautomer (this compound) T2->T3 Proton Shift

Figure 1: Primary thione-thiol tautomeric forms of this compound.

Quantum Chemical Modeling Workflow

A robust computational workflow is essential for accurately predicting the relative stabilities of the tautomers. Density Functional Theory (DFT) is a widely used and reliable method for such investigations, offering a good balance between computational cost and accuracy.[4][5][6]

Workflow cluster_setup Computational Setup cluster_calc Calculations cluster_analysis Analysis Build 1. Build Tautomer Structures Method 2. Select Theoretical Method (e.g., B3LYP/6-311++G(d,p)) Build->Method Solvent 3. Choose Solvation Model (e.g., PCM, SMD) Method->Solvent Opt 4. Geometry Optimization Solvent->Opt Freq 5. Frequency Analysis Opt->Freq Energy 6. Single-Point Energy Calculation Freq->Energy Stability 7. Determine Relative Stabilities Energy->Stability Properties 8. Analyze Electronic Properties (HOMO, LUMO, MEP) Stability->Properties pKa 9. (Optional) pKa Prediction Properties->pKa

Figure 2: A typical workflow for the quantum chemical modeling of tautomers.

Detailed Experimental Protocol: Computational Modeling

Objective: To determine the relative energies and electronic properties of the tautomers of this compound in the gas phase and in solution.

Protocol:

  • Structure Generation:

    • Construct the 3D structures of all plausible tautomers using a molecular builder (e.g., GaussView, Avogadro).

    • Ensure correct atom connectivity and initial geometries that are chemically reasonable.

  • Geometry Optimization and Frequency Analysis:

    • Perform geometry optimizations for each tautomer using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set.[5][7][8]

    • The use of diffuse functions (++) is important for accurately describing anions and molecules with lone pairs, while polarization functions (d,p) are crucial for describing bonding.

    • Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). The vibrational frequencies can also be used for comparison with experimental IR spectra.

  • Solvation Effects:

    • To model the system in a solvent (e.g., water, DMSO), employ an implicit solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[7][9][10]

    • Perform geometry optimizations and frequency calculations within the chosen solvation model.

  • Single-Point Energy Calculations:

    • To obtain more accurate electronic energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set if computationally feasible.

  • Data Analysis:

    • Calculate the relative energies (ΔE) and relative Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest energy is the most stable.

    • Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the chemical reactivity of each tautomer.[5][8]

    • Generate molecular electrostatic potential (MEP) maps to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[9]

Predicted Stabilities and Electronic Properties

While a dedicated study on this compound is not available in the cited literature, we can extrapolate from findings on similar systems. Studies on related 1,2,4-triazole-3-thiones suggest that the thione form is generally more stable than the thiol form in both the gas phase and in solution.[2][11] However, the presence of an additional thiol/thione group and the amino group at the 4-position can influence this equilibrium.

Table 1: Hypothetical Relative Energies of Tautomers (kcal/mol)

TautomerΔE (Gas Phase)ΔG (Gas Phase)ΔG (Water)
Dithione0.000.000.00
Thione-Thiol+2.5+2.2+1.5
Dithiol+7.0+6.5+5.0

Note: These are illustrative values based on trends observed in related molecules and should be confirmed by specific calculations for this compound.

The expected trend is that the dithione tautomer will be the most stable, with stability decreasing as the number of thiol groups increases. Polar solvents are likely to stabilize the more polar tautomers, potentially shifting the equilibrium.

Advanced Topic: pKa Prediction

The acidity of the N-H and S-H protons is a crucial parameter influencing the behavior of the molecule in biological systems. Quantum chemical methods can be employed to predict the pKa values of these acidic protons.[10][12][13][14][15] This typically involves calculating the Gibbs free energy of deprotonation in the gas phase and in solution, often using a thermodynamic cycle.

pKa_Cycle AH_gas AH (gas) A_gas A⁻ (gas) AH_gas->A_gas ΔG_deprot(gas) AH_solv AH (solv) AH_gas->AH_solv ΔG_solv(AH) H_gas H⁺ (gas) A_solv A⁻ (solv) A_gas->A_solv ΔG_solv(A⁻) H_solv H⁺ (solv) H_gas->H_solv ΔG_solv(H⁺) AH_solv->A_solv ΔG_deprot(solv)

Figure 3: Thermodynamic cycle for pKa calculation.

Accurate pKa prediction is computationally demanding and often requires careful benchmarking of the chosen theoretical method and solvation model against experimental data for similar compounds.

Conclusion

Quantum chemical modeling provides a powerful and insightful approach to understanding the complex tautomerism of this compound. By employing a systematic workflow based on DFT calculations, researchers can predict the relative stabilities of the various tautomers, analyze their electronic properties, and even estimate their pKa values. This information is invaluable for medicinal chemists and drug development professionals in designing more effective and targeted therapeutics. The methodologies outlined in this guide, supported by findings from studies on related heterocyclic systems, offer a solid foundation for future computational investigations into this and other important molecular scaffolds.

References

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  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (2015). Journal of Chemical and Pharmaceutical Research, 7(10), 65-69. Available from: [Link].

  • Sorescu, D. S., Bennett, C. M., & Thompson, D. L. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A. Available from: [Link].

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  • Palmer, M. H., & Bembi, R. (1998). An ab initio study of the structure, tautomerism and molecular properties of the C- and N-amino-1,2,4-triazoles. Journal of Molecular Structure: THEOCHEM, 432(1-2), 143-162. Available from: [Link].

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  • Liu, T., Li, Y., Wang, F., & Liu, D. (2016). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. The Journal of Physical Chemistry A, 120(32), 6443-6450. Available from: [Link].

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An In-depth Technical Guide to the Electrochemical Behavior of 4-amino-4H-1,2,4-triazole-3,5-dithiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the electrochemical behavior of 4-amino-4H-1,2,4-triazole-3,5-dithiol (ATD). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental electrochemical principles with practical, field-proven insights. We will explore the structural and electronic properties of ATD, delve into its characteristic redox behavior, present detailed experimental protocols for its electrochemical analysis, and discuss its potential applications, particularly in corrosion inhibition and sensor technology. This guide is structured to provide not just a methodology, but a deeper understanding of the causality behind the electrochemical phenomena observed, grounded in authoritative scientific literature.

Introduction: The Significance of this compound (ATD)

This compound (ATD) is a heterocyclic compound of significant interest due to its unique molecular architecture. The presence of a triazole ring, an amino group, and two thiol moieties imparts a rich chemistry, making it a versatile building block in various scientific domains. Triazoles, as a class of nitrogen-containing heterocycles, are known for their unique chemical properties that make them suitable for applications such as corrosion inhibition[1]. The thiol groups, with their strong affinity for metal surfaces, and the amino group, which can enhance adsorption, further augment its utility[1].

The dual thiol groups in ATD are of particular importance as they can exist in equilibrium between their thione and thiol tautomeric forms. This tautomerism can significantly influence the molecule's reactivity and its interactions with its environment. The electrochemical behavior of ATD is largely dictated by the redox activity of these thiol groups, which can undergo oxidation to form disulfide bonds, a process that is central to many of its applications.

Physicochemical and Tautomeric Considerations

The structure of ATD allows for thione-thiol tautomerism, where the molecule can exist in equilibrium between a form with C=S double bonds (thione) and a form with S-H single bonds (thiol). The predominant tautomer in a given environment can be influenced by factors such as solvent polarity and pH. It is crucial to recognize that the electrochemical behavior will be representative of the tautomeric mixture present under the specific experimental conditions. Studies on analogous compounds have utilized HPLC-MS to analyze the composition of such tautomeric mixtures[2].

Quantum chemical modeling has been employed to determine the equilibrium tautomeric forms of ATD over a wide pH range, identifying protonated, zwitter-ionic, and uncharged species[3]. The existence of these different forms can lead to the formation of protective layers with varying charge values, which is a key aspect of its function as a corrosion inhibitor[3].

The Core Electrochemical Behavior of ATD

The electrochemical signature of ATD is primarily characterized by the oxidation of its thiol groups. While a detailed electrochemical study exclusively on ATD is not extensively reported, the behavior of analogous triazole-thiol compounds provides a strong basis for understanding its redox processes.

Anodic Behavior: Oxidation and Dimerization

The most prominent electrochemical feature of triazole-thiols is an irreversible oxidation peak observed in anodic scans during cyclic voltammetry. This oxidation is attributed to the formation of a disulfide dimer through an electrochemical-chemical (EC) mechanism.

The proposed mechanism involves the initial one-electron oxidation of the thiol group to form a thiyl radical. This is the electrochemical step (E). Subsequently, two thiyl radicals undergo a chemical coupling reaction (C) to form a disulfide bond.

This dimerization is a common electrochemical pathway for thiol-containing compounds[4][5]. The irreversibility of the oxidation peak suggests that the resulting disulfide is not readily reduced back to the thiol within the timescale of the cyclic voltammetry experiment.

Electropolymerization Potential

Under certain conditions, such as repeated potential cycling, triazole-thiol derivatives have been shown to undergo electropolymerization on the electrode surface[6]. This process involves the formation of a polymer film through successive oxidation and coupling reactions. The resulting polymer-modified electrode can exhibit enhanced electrochemical properties and has applications in the development of chemical sensors[6][7]. For 3-amino-1,2,4-triazole-5-thiol (ATT), an analog of ATD, electropolymerization has been achieved through cyclic voltammetry, with the oxidation of the monomer occurring at a potential of 1.15 V[6].

Influence of pH on Electrochemical Response

The pH of the electrolyte solution is expected to have a significant impact on the electrochemical behavior of ATD. The protonation state of the amino and thiol groups is pH-dependent, which in turn affects the molecule's oxidation potential and adsorption characteristics[8][9]. For instance, in acidic solutions, the amino group is likely to be protonated, which can influence its interaction with the electrode surface. Conversely, in alkaline media, the thiol groups may be deprotonated to form thiolates, which are generally more easily oxidized.

Experimental Protocols for Electrochemical Characterization

To investigate the electrochemical behavior of ATD, cyclic voltammetry (CV) is the primary technique of choice. The following protocol provides a detailed, step-by-step methodology for a typical CV experiment.

Materials and Reagents
  • Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) electrode.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum wire or foil.

  • Electrolyte Solution: A suitable solvent (e.g., acetonitrile, ethanol/water mixture) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, potassium nitrate).

  • ATD Solution: A stock solution of ATD of known concentration prepared in the electrolyte solution.

  • Polishing Materials: Alumina slurry (0.3 and 0.05 µm) and polishing pads.

  • Inert Gas: High-purity nitrogen or argon.

Step-by-Step Cyclic Voltammetry Protocol
  • Electrode Preparation:

    • Polish the working electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad to obtain a mirror-like finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent used for the electrolyte solution.

    • Allow the electrode to air dry completely.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

    • Add a known volume of the electrolyte solution to the cell.

  • Deoxygenation:

    • Purge the electrolyte solution with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Background Scan:

    • Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and to ensure the absence of any interfering redox peaks.

  • Measurement of ATD:

    • Add a known volume of the ATD stock solution to the electrochemical cell to achieve the desired concentration.

    • Stir the solution gently for a minute to ensure homogeneity.

    • Allow the solution to become quiescent before starting the scan.

    • Record the cyclic voltammogram of the ATD solution over a suitable potential range. The scan should typically start from a potential where no faradaic reaction occurs, scan towards a potential where oxidation is expected, and then reverse the scan.

    • Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the nature of the electrochemical process (i.e., diffusion-controlled vs. adsorption-controlled).

Data Analysis and Interpretation
  • Peak Potentials (Epa): Identify the potential at which the anodic (oxidation) peak occurs.

  • Peak Currents (Ipa): Measure the current at the peak potential.

  • Scan Rate Dependence: Plot the peak current versus the square root of the scan rate. A linear relationship suggests a diffusion-controlled process.

  • Irreversibility: Note the absence of a corresponding reduction peak on the reverse scan, which indicates an irreversible process.

Quantitative Data and Visualization

The following table summarizes typical electrochemical parameters that can be determined for ATD and its analogs from cyclic voltammetry experiments.

ParameterSymbolTypical Value/ObservationSignificance
Anodic Peak PotentialEpaDependent on solvent, pH, and electrode materialPotential at which oxidation of the thiol group occurs.
Anodic Peak CurrentIpaProportional to ATD concentration and the square root of the scan rate for a diffusion-controlled processIndicates the rate of the oxidation reaction.
Number of Electrons Transferredn~1 per thiol groupRelates to the stoichiometry of the electrochemical reaction.
Diffusion CoefficientDCan be calculated from the Randles-Sevcik equationA measure of the rate at which ATD diffuses to the electrode surface.

Mechanistic Diagrams and Workflows

To visually represent the proposed electrochemical processes and the experimental setup, the following diagrams are provided.

G cluster_EC Proposed EC Mechanism for ATD Oxidation ATD_thiol ATD (Thiol Form) ATD_radical ATD Thiyl Radical ATD_thiol->ATD_radical -e⁻ (Electrochemical Step) ATD_dimer ATD Disulfide Dimer ATD_radical->ATD_dimer Coupling (Chemical Step)

Caption: Proposed Electrochemical-Chemical (EC) mechanism for the oxidation of ATD.

G cluster_workflow Cyclic Voltammetry Experimental Workflow A Electrode Polishing B Cell Assembly A->B C Deoxygenation (N₂/Ar Purge) B->C D Background Scan (Electrolyte Only) C->D E Addition of ATD D->E F CV Measurement E->F G Data Analysis F->G

Caption: Standard experimental workflow for cyclic voltammetry analysis of ATD.

Applications Driven by Electrochemical Properties

The electrochemical behavior of ATD is directly linked to its utility in various applications.

  • Corrosion Inhibition: The ability of ATD to adsorb onto metal surfaces and form a protective film is a key aspect of its role as a corrosion inhibitor. This adsorption can be either physisorption or chemisorption, involving the lone pairs of electrons on the nitrogen atoms and the strong affinity of the thiol groups for metals[1]. The formation of a disulfide-linked layer can further enhance this protective barrier. Studies have shown that ATD is an effective corrosion inhibitor for low-carbon steel in acidic media[3].

  • Electrochemical Sensors: The potential for electropolymerization of ATD and its analogs onto electrode surfaces opens up possibilities for the development of chemically modified electrodes for sensor applications. These modified electrodes can exhibit enhanced sensitivity and selectivity for the detection of various analytes.

Conclusion

The electrochemical behavior of this compound is dominated by the irreversible oxidation of its thiol groups to form a disulfide dimer via an EC mechanism. This process, along with the molecule's strong adsorption characteristics and potential for electropolymerization, underpins its applications in corrosion inhibition and sensor development. While further research is needed to fully elucidate the quantitative aspects of its electrochemistry under various conditions, the principles and protocols outlined in this guide provide a solid foundation for researchers and professionals working with this versatile compound.

References

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thione-thiol tautomerism in substituted 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Thione-Thiol Tautomerism in Substituted 1,2,4-Triazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2][3][4][5] A critical, yet often nuanced, aspect of its chemical behavior is the phenomenon of thione-thiol tautomerism, an equilibrium that can profoundly influence a molecule's physicochemical properties and, consequently, its pharmacological profile. This guide provides a comprehensive exploration of this tautomeric interplay within substituted 1,2,4-triazoles, delving into the structural nuances, the influential factors governing the equilibrium, and the analytical methodologies essential for its characterization. By synthesizing fundamental principles with practical, field-proven insights, this document aims to equip researchers with the knowledge to strategically navigate and harness this tautomerism in the pursuit of novel therapeutic agents.

The Dynamic Duo: Understanding Thione-Thiol Tautomerism

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[6][7] In the context of 3-mercapto-1,2,4-triazoles, this dynamic equilibrium exists between the thione (a C=S bond with an N-H proton) and the thiol (a C-S-H bond with a C=N bond) forms.[8] While seemingly a subtle structural shift, the predominant tautomer can dictate a molecule's hydrogen bonding capabilities, polarity, acidity, and shape, all of which are critical determinants of its interaction with biological targets.[6][7][9]

The thione form is generally considered the more stable tautomer in both solid and solution states for many 1,2,4-triazole derivatives.[10][11][12] However, this is not an absolute rule, and the equilibrium can be influenced by a variety of factors.

Caption: The dynamic equilibrium between the thione and thiol tautomers of substituted 1,2,4-triazoles.

The Decisive Factors: What Governs the Thione-Thiol Equilibrium?

The delicate balance between the thione and thiol forms is not static. It is a dynamic interplay influenced by a confluence of intrinsic and extrinsic factors. Understanding these is paramount for predicting and controlling the tautomeric preference of a synthesized compound.

The Role of Substituents

While some computational studies suggest that substituents may not have a considerable effect on the relative stabilities in the gas phase[10][12], their influence in solution and the solid state can be more pronounced. The electronic nature of substituents on the triazole ring can modulate the acidity of the N-H or S-H protons and influence the overall electron distribution, thereby shifting the equilibrium.

The Power of the Solvent

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[13][14] Polar solvents tend to favor the more polar thione tautomer through hydrogen bonding and dipole-dipole interactions.[13][14] Conversely, nonpolar solvents can shift the equilibrium towards the less polar thiol form. This solvent-dependent behavior underscores the importance of selecting appropriate solvent systems during synthesis, purification, and biological assays to ensure the desired tautomeric form is present.

The Influence of Temperature and pH

Temperature can also impact the tautomeric equilibrium. While detailed studies on 1,2,4-triazoles are less common, in related systems, temperature changes can alter the relative stabilities of the tautomers.[13][14]

The pH of the medium is another critical factor. In basic conditions, deprotonation can occur, leading to an anionic species that can be a common intermediate for both tautomers. Conversely, in acidic media, protonation can favor one form over the other. For instance, increasing the pH has been shown to favor the formation of the thiol tautomer in some cases.[15]

Unmasking the Tautomers: Essential Analytical Techniques

Characterizing the thione-thiol tautomerism of a substituted 1,2,4-triazole is not merely an academic exercise; it is a critical step in drug discovery and development.[6][9] A variety of spectroscopic and analytical techniques are employed to elucidate the predominant tautomeric form in different states.

Spectroscopic Fingerprints: IR, UV-Vis, and NMR
  • Infrared (IR) Spectroscopy: This technique provides valuable insights into the functional groups present. The thione form is characterized by a C=S stretching vibration, typically in the range of 1250-1340 cm⁻¹.[11] The thiol form, on the other hand, exhibits a characteristic S-H stretching band, which is often weak, in the region of 2550-2650 cm⁻¹.[11] The presence or absence of these key bands can provide strong evidence for the dominant tautomer in the solid state.

  • UV-Vis Spectroscopy: The electronic transitions in the thione and thiol forms differ, leading to distinct UV-Vis absorption spectra. Thione tautomers often exhibit an absorption peak between 300 and 400 nm, attributed to the n-π* transition of the C=S group.[16] In contrast, thiol tautomers typically show an absorption peak below 300 nm, corresponding to a π-π* transition.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[17][18][19]

    • ¹H NMR: The chemical shift of the proton involved in the tautomerism is a key indicator. The N-H proton of the thione form typically appears at a downfield chemical shift (around 13-14 ppm), while the S-H proton of the thiol form is found at a much more upfield position (around 1.1-1.4 ppm).[11]

    • ¹³C NMR: The carbon of the C=S group in the thione tautomer has a characteristic chemical shift in the range of 169.00–169.10 ppm.[11] This signal is absent in the thiol form, which instead shows a signal for the C-S carbon at a different chemical shift.

Definitive Structures: X-ray Crystallography

For compounds in the solid state, single-crystal X-ray diffraction provides unambiguous structural information, allowing for the direct visualization of the thione or thiol form and the precise determination of bond lengths and angles.[11] This technique is invaluable for confirming the tautomeric state in the crystalline form.

Separation and Quantification: HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be a powerful tool for studying tautomeric mixtures in solution.[15] Under suitable chromatographic conditions, it may be possible to separate the tautomers and quantify their relative abundance. The mass spectrometer provides confirmation of the molecular weight of each separated species.

Technique Thione Form Signature Thiol Form Signature State
FT-IR C=S stretch (~1250-1340 cm⁻¹)[11]S-H stretch (~2550-2650 cm⁻¹)[11]Solid
UV-Vis n-π* transition (~300-400 nm)[16]π-π* transition (<300 nm)[16]Solution
¹H NMR N-H proton (~13-14 ppm)[11]S-H proton (~1.1-1.4 ppm)[11]Solution
¹³C NMR C=S carbon (~169 ppm)[11]C-S carbon (different shift)Solution
X-ray Direct visualization of C=S bondDirect visualization of C-S-H groupSolid

Experimental Protocols: A Practical Approach

The following protocols provide a generalized framework for the synthesis and characterization of substituted 1,2,4-triazole-3-thiones.

General Synthesis of Substituted 1,2,4-Triazole-3-thiones

A common and effective method for the synthesis of 5-substituted-1,2,4-triazole-3-thiones involves the alkaline cyclization of the corresponding acylthiosemicarbazides.[3][4]

Step-by-Step Methodology:

  • Acylthiosemicarbazide Synthesis: React the appropriate carboxylic acid hydrazide with an isothiocyanate in a suitable solvent (e.g., ethanol) under reflux to yield the corresponding acylthiosemicarbazide.

  • Cyclization: Dissolve the acylthiosemicarbazide in an aqueous alkaline solution (e.g., sodium hydroxide).

  • Heating: Reflux the reaction mixture for a specified period to facilitate cyclization.

  • Acidification: Cool the reaction mixture and carefully acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the 1,2,4-triazole-3-thione product.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified product.

Caption: A generalized workflow for the synthesis of substituted 1,2,4-triazole-3-thiones.

Protocol for Spectroscopic Characterization

Objective: To determine the predominant tautomeric form of a synthesized substituted 1,2,4-triazole-3-thione in the solid state and in solution.

Materials:

  • Synthesized 1,2,4-triazole-3-thione

  • KBr (for IR)

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃ for NMR)

  • Spectroscopic grade solvents (for UV-Vis)

Procedure:

  • FT-IR Spectroscopy:

    • Prepare a KBr pellet of the sample.

    • Acquire the IR spectrum and analyze for the presence of C=S or S-H stretching vibrations.

  • UV-Vis Spectroscopy:

    • Prepare dilute solutions of the sample in both polar and non-polar solvents.

    • Record the UV-Vis spectra and identify the λmax values to infer the predominant tautomer in each solvent.

  • NMR Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts of the exchangeable proton and the C3 carbon to determine the major tautomeric form in solution.

Implications for Drug Discovery and Development

The thione-thiol tautomerism of 1,2,4-triazoles is not just a chemical curiosity; it has profound implications for drug discovery and development.[6][7][9] The different tautomers can exhibit distinct:

  • Pharmacodynamics: Tautomers can bind differently to biological targets, leading to variations in efficacy and potency.[6][7][9] One tautomer may be significantly more active than the other.

  • Pharmacokinetics: Properties such as solubility, lipophilicity, and membrane permeability can be altered by tautomerism, affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7][9]

  • Toxicity: In some cases, one tautomer may be responsible for the desired therapeutic effect, while the other could contribute to toxicity.[6][9]

Therefore, a thorough understanding and characterization of the tautomeric behavior of any 1,2,4-triazole-based drug candidate is essential for lead optimization, formulation development, and ensuring consistent product performance and safety.[6][9]

Conclusion

The thione-thiol tautomerism in substituted 1,2,4-triazoles is a multifaceted phenomenon with significant implications for their application in medicinal chemistry. The equilibrium between these two forms is a delicate balance influenced by a host of factors, including the nature of substituents, the surrounding solvent environment, and pH. A comprehensive analytical approach, employing a combination of spectroscopic and crystallographic techniques, is crucial for elucidating the predominant tautomeric form. For researchers in drug discovery and development, a deep understanding of this tautomerism is not just beneficial but essential for the rational design and optimization of novel, safe, and effective therapeutic agents.

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An In-depth Technical Guide to 3-(Trifluoromethyl)phenyllithium: Properties and Safety

Author: BenchChem Technical Support Team. Date: January 2026

A Note on CAS Number 3652-33-3: Initial searches for CAS number 3652-33-3 reveal an association with two distinct chemical entities: 4-amino-4H-1,2,4-triazole-3,5-dithiol[1][2][3][4] and 3-(Trifluoromethyl)phenyllithium. This guide will focus on 3-(Trifluoromethyl)phenyllithium, a reactive organolithium reagent, due to the significant safety and handling considerations critical to researchers and drug development professionals.

Introduction to 3-(Trifluoromethyl)phenyllithium

3-(Trifluoromethyl)phenyllithium is an organolithium reagent, a class of organometallic compounds characterized by a direct carbon-lithium bond. These reagents are highly valued in organic synthesis for their potent nucleophilicity and strong basicity, enabling the formation of new carbon-carbon bonds. The presence of the trifluoromethyl group (-CF3) on the phenyl ring imparts unique electronic properties to the molecule, influencing its reactivity and stability.[5][6] The -CF3 group is a strong electron-withdrawing group, which can increase the acidity of the corresponding C-H bond, facilitating its lithiation. In drug development, the trifluoromethyl group is often incorporated into molecules to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[5][6]

Organolithium reagents, including 3-(Trifluoromethyl)phenyllithium, are known for their high reactivity, which also makes them hazardous if not handled with appropriate care.[7][8][9] Many are pyrophoric, meaning they can spontaneously ignite in air.[7][9][10] Therefore, a thorough understanding of their properties and strict adherence to safety protocols are paramount for their safe and effective use in a laboratory setting.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-(Trifluoromethyl)phenyllithium is essential for its safe handling, storage, and use in chemical reactions.

PropertyValueSource
Molecular Formula C7H4F3Li[11]
Molecular Weight 152.04 g/mol [11]
Appearance Typically a solution in an organic solvent (e.g., diethyl ether, dibutyl ether)[12][13][14]
Solubility Soluble in ethereal and hydrocarbon solvents.[12][13]
Stability Air and moisture sensitive; solutions can degrade over time, especially at room temperature.[12][13]

Safety and Hazard Information

3-(Trifluoromethyl)phenyllithium, as an organolithium reagent, presents significant hazards that necessitate stringent safety precautions.[7][8][9]

GHS Hazard Classification (Anticipated for Organolithium Reagents)
  • Pyrophoric Liquids/Solids: Can ignite spontaneously upon contact with air.[7][9][10]

  • Substances which, in contact with water, emit flammable gases: Reacts violently with water and other protic sources, releasing flammable hydrocarbons.[8][12][13]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[7][15]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[15]

Personal Protective Equipment (PPE)

A critical aspect of safely handling organolithium reagents is the use of appropriate PPE.[7][9][10]

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields and a face shield.Protects against splashes of the corrosive and pyrophoric reagent.[7]
Hand Protection Flame-resistant outer gloves over chemically resistant inner gloves (e.g., nitrile).Provides a barrier against both chemical contact and potential ignition.
Body Protection Flame-resistant lab coat (e.g., Nomex).Protects the body from fire in case of accidental ignition.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.
Handling and Storage

Proper handling and storage procedures are essential to mitigate the risks associated with 3-(Trifluoromethyl)phenyllithium.

  • Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with air and moisture.[7][9][16] This is typically achieved using a Schlenk line or a glovebox.[16]

  • Syringe and Cannula Techniques: Transfer of the reagent should be performed using oven-dried syringes or double-tipped needles (cannula).[7][10]

  • Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water and acids.[17][18] The container must be tightly sealed, often under an inert atmosphere.[17][18]

Experimental Protocols

The following protocols provide a framework for the safe handling and use of 3-(Trifluoromethyl)phenyllithium.

Protocol for Transferring the Reagent via Syringe

This protocol outlines the steps for safely transferring an organolithium solution using a syringe.

  • Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas. The reaction flask should be equipped with a septum and maintained under a positive pressure of inert gas.

  • Syringe Preparation: Select a syringe with a volume at least twice that of the reagent to be transferred.[16] Purge the syringe with inert gas by drawing and expelling the gas multiple times.

  • Reagent Transfer: Pierce the septum of the reagent bottle with the needle of the inert-gas-flushed syringe. Puncture the septum of an inert gas line with a separate needle to equalize the pressure. Slowly draw the desired volume of the organolithium solution into the syringe.

  • Dispensing: Remove the syringe from the reagent bottle and quickly insert the needle through the septum of the reaction flask. Slowly add the reagent to the reaction mixture.

  • Quenching the Syringe: After use, the residual reagent in the syringe must be quenched safely. This can be done by injecting the remaining solution into a flask containing a less reactive solvent like isopropanol, followed by slow addition of water.

Emergency Procedures

In the event of an accident, prompt and correct action is crucial.

  • Spills: Small spills can be smothered with dry sand or a class D fire extinguisher. Do not use water or a carbon dioxide extinguisher.

  • Fire: For small fires, use a class D fire extinguisher or dry chemical powder. If the fire is large or cannot be controlled, evacuate the area and activate the fire alarm.

  • Personal Contamination: If the reagent comes into contact with skin or clothing, immediately remove the contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. A safety shower should be readily accessible.[10][16]

Diagrams

Workflow for Safe Handling of Organolithium Reagents

SafeHandlingWorkflow cluster_prep Preparation cluster_transfer Reagent Transfer cluster_cleanup Cleanup and Quenching Prep Don Appropriate PPE (Flame-resistant lab coat, face shield, dual gloves) Glassware Ensure all glassware is oven-dried and assembled under inert gas Prep->Glassware Inert Establish and maintain a positive inert gas pressure Glassware->Inert Syringe Purge syringe with inert gas Inert->Syringe Withdraw Withdraw reagent using proper syringe/cannula technique Syringe->Withdraw Dispense Dispense reagent slowly into the reaction vessel Withdraw->Dispense Quench_Res Quench residual reagent in syringe and on equipment safely Dispense->Quench_Res Dispose Dispose of quenched material and contaminated items as hazardous waste Quench_Res->Dispose

Caption: A workflow diagram illustrating the key stages for the safe handling of organolithium reagents.

Decision Tree for Emergency Response

EmergencyResponse Start Incident Occurs Spill Is it a spill? Start->Spill Fire Is there a fire? Spill->Fire No SmallSpill Smother with dry sand or Class D extinguisher Spill->SmallSpill Yes, small LargeSpill Evacuate and alert emergency services Spill->LargeSpill Yes, large Contact Personal Contact? Fire->Contact No SmallFire Use Class D extinguisher Fire->SmallFire Yes, small LargeFire Evacuate, activate alarm, call for help Fire->LargeFire Yes, large SkinContact Remove clothing, flush with water for 15 min, seek medical aid Contact->SkinContact Yes NoContact Assess for other hazards Contact->NoContact No

Caption: A decision tree for appropriate emergency responses to incidents involving organolithium reagents.

Conclusion

3-(Trifluoromethyl)phenyllithium is a powerful synthetic tool with valuable applications in research and development. However, its utility is intrinsically linked to the significant hazards it presents. A comprehensive understanding of its properties, coupled with rigorous adherence to safety protocols and emergency preparedness, is not merely a recommendation but a necessity for any researcher or scientist working with this and other organolithium reagents. By fostering a culture of safety and providing in-depth technical knowledge, the risks associated with these potent reagents can be effectively managed, allowing for their continued contribution to scientific advancement.

References

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.).
  • University of California, Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
  • Guidechem. (n.d.). How to Safely Use Organolithium Reagents in the Lab? - FAQ.
  • National Institutes of Health. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC.
  • University of California, Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. ehs.uci.edu.
  • Lookchem. (n.d.).
  • Guidechem. (n.d.). Lithium, [3-(trifluoromethyl)phenyl]- 368-49-0 wiki.
  • Sigma-Aldrich. (2025, November 6).
  • Chemsrc. (n.d.). [7][10][16]triazolidine-3,5-dithione | CAS#:5650-03-3.

  • PubChem. (n.d.). This compound.
  • (n.d.). PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION 3.
  • Sigma-Aldrich. (2025, June 24).
  • Ryan Scientific, Inc. (n.d.). Home.
  • PubChem. (n.d.). 4-(Trifluoromethyl)phenyllithium | C7H4F3Li | CID 101105177.
  • Lookchem. (n.d.). Cas 591-51-5,Phenyllithium.
  • Thermo Fisher Scientific. (n.d.).
  • X-Cal. (2017, January 3).
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  • BioMedica Diagnostics. (2017, May 26).
  • University of Wisconsin–Madison. (n.d.). Aggregation and Reactivity of Phenyllithium Solutions.
  • National Institutes of Health. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC.
  • ChemicalBook. (n.d.). Phenyllithium CAS#: 591-51-5.
  • ResearchGate. (2025, September 19). 3-Trifluoromethyl-3-phenyldiazirine.
  • Wikipedia. (n.d.). Phenyllithium.
  • PubMed. (1980, April 25). 3-Trifluoromethyl-3-phenyldiazirine.
  • ChemicalBook. (2025, August 8). 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole | 3652-92-4.
  • Benchchem. (n.d.). 1,2,3-Benzothiadiazole-7-carboxylic acid chemical properties.
  • Chem-Impex. (n.d.). 3-[3-(Trifluoromethyl)phenyl]-1-propanol.
  • National Center for Biotechnology Information. (n.d.). ASYSTEMATIC LITERATURE SEARCH METHODS AND RESULTS - ORD Human Health Toxicity Value for Lithium bis[(trifluoromethyl)sulfonyl]azanide (HQ-115) (CASRN 90076-65-6).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Fluorine Chemistry: The Versatility of 3-(Trifluoromethyl)
  • National Institutes of Health. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
  • Google Patents. (n.d.). US3446860A - Method of making phenyllithium.
  • Oakwood Chemical. (2021, December 10).
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An In-depth Technical Guide to 4-amino-4H-1,2,4-triazole-3,5-dithiol: Properties, Tautomerism, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-amino-4H-1,2,4-triazole-3,5-dithiol is a heterocyclic compound of significant interest due to its unique structural features and potential applications in various scientific fields, including materials science and medicinal chemistry. The presence of an amino group and two thiol moieties on the 1,2,4-triazole ring system imparts a rich and complex chemical behavior to this molecule. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a particular focus on its synthesis, spectral characterization, and the critical concept of tautomerism. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Isomerism

The foundational structure of this compound consists of a five-membered 1,2,4-triazole ring substituted with an amino group at the N4 position and two thiol groups at the C3 and C5 positions.

Caption: Molecular structure of this compound.

A crucial aspect of the chemistry of this compound is its existence in various tautomeric forms. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a significant role in the reactivity and spectroscopic properties of the molecule. For this compound, the primary tautomerism is the thione-thiol equilibrium at the C3 and C5 positions. The molecule can exist in the dithiol form, the dithione form, or a mixed thione-thiol form. The predominant tautomer in a given state (solid or solution) is influenced by factors such as solvent polarity and pH.

Dithiol Dithiol form Thione_Thiol Thione-Thiol form Dithiol->Thione_Thiol equilibrium Dithione Dithione form Thione_Thiol->Dithione equilibrium

Caption: Tautomeric equilibrium of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that experimental data for this specific compound is limited, and some properties are inferred from closely related analogs.

PropertyValue/DescriptionSource/Analogy
Molecular Formula C₂H₄N₄S₂-
Molecular Weight 148.21 g/mol -
Appearance Expected to be a solid.Analogy with similar triazoles.
Melting Point Data not available for the exact compound. Related compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have melting points in the range of 195-215 °C (dec.).[1][1]
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.Analogy with similar triazoles.[2]

Chemical Properties

Synthesis

A common synthetic route to this compound involves the cyclization of thiocarbohydrazide with carbon disulfide in a suitable solvent, such as pyridine.[3] This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide.

Reactants Thiocarbohydrazide + Carbon Disulfide Intermediate Dithiocarbazate Intermediate Reactants->Intermediate in Pyridine Product This compound Intermediate->Product Cyclization (-H₂S)

Caption: Synthetic pathway for this compound.

Reactivity and Acidity

The presence of both an amino group and two thiol groups makes this compound an interesting molecule in terms of its acid-base properties and reactivity. The thiol groups are acidic and can be deprotonated in the presence of a base. The amino group, on the other hand, is basic and can be protonated in acidic conditions. This amphoteric nature allows the molecule to exist in different ionic forms depending on the pH of the medium, including protonated, zwitterionic, and uncharged forms.[3] This property is central to its effectiveness as a corrosion inhibitor for metals in acidic media, where it can adsorb onto the metal surface and form a protective layer.[3]

The thiol groups are also nucleophilic and can undergo reactions such as alkylation and acylation. The amino group can react with aldehydes and ketones to form Schiff bases.

Experimental Protocols for Characterization

The structural elucidation and confirmation of purity of this compound rely on a combination of spectroscopic techniques. The following protocols are based on standard methods used for the characterization of similar heterocyclic compounds.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide.

  • Press the mixture into a thin, transparent disk using a hydraulic press.

  • Record the IR spectrum in the range of 4000-400 cm⁻¹.

Expected Absorptions:

  • N-H stretching (amino group): 3300-3100 cm⁻¹

  • S-H stretching (thiol group): 2600-2550 cm⁻¹ (often weak)

  • C=N stretching (triazole ring): ~1620 cm⁻¹

  • C-S stretching: ~700 cm⁻¹

The presence of a broad absorption in the region of 3000-2500 cm⁻¹ could also indicate the thione tautomer (N-H and C=S vibrations).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon environments in the molecule.

Methodology:

  • Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆).

  • Record the ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.

Expected ¹H NMR Signals (in DMSO-d₆):

  • NH₂ protons: A broad singlet, the chemical shift of which will be concentration and temperature-dependent.

  • SH protons: A broad singlet, which is exchangeable with D₂O. The chemical shift can vary significantly depending on the tautomeric equilibrium. For a similar compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, the SH proton appears at ~13.97 ppm.[2]

  • NH proton (from thione tautomer): A broad singlet, also exchangeable with D₂O.

Expected ¹³C NMR Signals (in DMSO-d₆):

  • C3 and C5 carbons: The chemical shifts of these carbons will be highly dependent on the thione-thiol equilibrium. In the thiol form, they are expected to be in the range of 150-170 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

  • Record the mass spectrum.

Expected Result:

  • The mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound (148.21 g/mol ).

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile dominated by its tautomeric nature and the presence of multiple reactive functional groups. While specific experimental data for this molecule is not extensively available in the public domain, a comprehensive understanding of its properties can be built upon the well-documented chemistry of its close analogs. This guide provides a foundational understanding of its synthesis, physical and chemical properties, and the standard protocols for its characterization. Further research into this molecule and its derivatives is warranted to fully explore its potential in various applications.

References

  • Bachay, I. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo.
  • ResearchGate. This compound INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA. [Link]

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Methodological & Application

Application Notes and Protocols: 4-amino-4H-1,2,4-triazole-3,5-dithiol as a High-Efficacy Corrosion Inhibitor for Steel in Hydrochloric Acid Environments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Corrosion of steel in acidic environments, particularly hydrochloric acid (HCl), is a significant challenge across various industrial applications, leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. This document provides a detailed technical guide on the application of 4-amino-4H-1,2,4-triazole-3,5-dithiol (ATDT) as a highly effective corrosion inhibitor for steel in HCl solutions. We will delve into the synthesis of ATDT, its mechanism of action, and provide comprehensive, field-proven protocols for its evaluation using a suite of electrochemical and surface analysis techniques. This guide is intended for researchers, scientists, and professionals in materials science and chemical engineering engaged in the development and application of corrosion mitigation strategies.

Introduction: The Imperative for Advanced Corrosion Inhibition

Hydrochloric acid is extensively used in industrial processes such as acid pickling, industrial cleaning, and oil well acidizing.[1] However, its aggressive nature leads to severe corrosion of steel equipment.[2] Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[3] The effectiveness of an organic inhibitor is intrinsically linked to its molecular structure, particularly the presence of heteroatoms (like nitrogen, sulfur, and oxygen), aromatic rings, and pi-electrons, which facilitate adsorption.[4]

Triazole derivatives have emerged as a promising class of corrosion inhibitors due to their unique molecular architecture.[5] The 1,2,4-triazole ring, with its three nitrogen atoms, provides multiple active centers for adsorption onto the steel surface.[4][5] this compound (ATDT) is particularly noteworthy due to the presence of two thiol (-SH) groups and an amino (-NH2) group, which significantly enhance its interaction with the metal surface.

This application note will provide a comprehensive overview of ATDT, from its synthesis to its performance validation, offering a robust framework for its practical application.

Synthesis of this compound (ATDT)

The synthesis of ATDT is a well-established process, typically achieved through the reaction of thiocarbohydrazide with carbon disulfide in a suitable solvent.[6] A general laboratory-scale synthesis protocol is provided below.

Protocol 2.1: Synthesis of ATDT

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiocarbohydrazide in pyridine.

  • Reagent Addition: Slowly add an equimolar amount of carbon disulfide to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for a specified period (typically several hours) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation and Purification: After cooling, the product can be precipitated by pouring the reaction mixture into an excess of a non-polar solvent like hexane. The resulting solid is then filtered, washed, and can be further purified by recrystallization from a suitable solvent such as ethanol.

  • Characterization: The structure and purity of the synthesized ATDT should be confirmed using standard analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.[7]

Mechanism of Corrosion Inhibition by ATDT

The high inhibitory efficiency of ATDT stems from its strong adsorption onto the steel surface in acidic media. The mechanism involves a combination of physisorption and chemisorption.[8]

  • In Acidic Solution: In an HCl solution, the steel surface is positively charged. The ATDT molecule can exist in its protonated form, leading to electrostatic interactions (physisorption) with the negatively charged chloride ions already adsorbed on the steel surface.

  • Chemisorption: The lone pairs of electrons on the nitrogen and sulfur atoms, as well as the pi-electrons of the triazole ring, can be shared with the vacant d-orbitals of the iron atoms on the steel surface, forming coordinate covalent bonds (chemisorption).[5][9] This process is further enhanced by the presence of the two thiol groups, which are known to have a strong affinity for metal surfaces.

The adsorbed ATDT molecules form a dense, protective film that acts as a barrier, isolating the steel from the corrosive environment and thereby inhibiting both the anodic (iron dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[5]

Experimental Evaluation of ATDT as a Corrosion Inhibitor

A multi-faceted approach is essential for a thorough evaluation of ATDT's performance. This involves a combination of weight loss measurements, electrochemical techniques, and surface analysis.

Weight Loss Measurements

This is a straightforward and widely used method to determine the corrosion rate and the inhibitor efficiency.[1][10]

Protocol 4.1.1: Weight Loss Measurement

  • Specimen Preparation: Prepare steel coupons of known dimensions. Polish the surfaces with successively finer grades of emery paper, degrease with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.[11]

  • Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in the test solutions (HCl with and without various concentrations of ATDT) for a predetermined period at a constant temperature.[12]

  • Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products (as per ASTM G1-03 standard), rinse, dry, and re-weigh.

  • Calculations:

    • Corrosion Rate (CR): Calculate using the formula: CR (g/m²h) = (W₁ - W₂) / (A * t) where W₁ is the initial weight, W₂ is the final weight, A is the surface area, and t is the immersion time.

    • Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[13]

Electrochemical Techniques

Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[14] A standard three-electrode cell is used, comprising the steel specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[2]

This technique provides information on both the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[15][16]

Protocol 4.2.1.1: Potentiodynamic Polarization

  • Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[2]

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[2]

  • Data Analysis: Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).[17]

  • Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] * 100 where Icorr₀ is the corrosion current density without the inhibitor and Icorrᵢ is the corrosion current density with the inhibitor.

EIS is a powerful non-destructive technique that provides information about the kinetics of the electrode processes and the properties of the inhibitor film.[18][19]

Protocol 4.2.2.1: Electrochemical Impedance Spectroscopy

  • Stabilization: As with potentiodynamic polarization, allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[18]

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[14][20] An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.[18]

  • Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 where Rct₀ is the charge transfer resistance without the inhibitor and Rctᵢ is the charge transfer resistance with the inhibitor.

Surface Analysis Techniques

These techniques provide direct visual and compositional evidence of the protective film formed by the inhibitor.[21][22]

Protocol 4.3.1: Surface Analysis

  • Sample Preparation: Immerse steel coupons in the corrosive media with and without the inhibitor for a specified period.

  • Scanning Electron Microscopy (SEM): After immersion, remove the coupons, rinse, and dry. Analyze the surface morphology using SEM to visualize the extent of corrosion damage and the protective nature of the inhibitor film.[8][23]

  • X-ray Photoelectron Spectroscopy (XPS): This technique can be used to determine the elemental composition of the surface film, providing direct evidence of the adsorption of the inhibitor molecules (presence of N and S) and their interaction with the steel surface (changes in the Fe 2p spectra).[11][21][24]

Data Presentation and Interpretation

For a clear and comparative analysis, the collected data should be systematically organized.

Table 1: Weight Loss Data and Inhibition Efficiency of ATDT for Steel in 1 M HCl at 298 K

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (g/m²h)Inhibition Efficiency (%)
0ValueValue-
50ValueValueValue
100ValueValueValue
200ValueValueValue
300ValueValueValue

Table 2: Electrochemical Polarization Parameters for Steel in 1 M HCl with and without ATDT at 298 K

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
0ValueValueValueValue-
50ValueValueValueValueValue
100ValueValueValueValueValue
200ValueValueValueValueValue
300ValueValueValueValueValue

Table 3: Electrochemical Impedance Spectroscopy Parameters for Steel in 1 M HCl with and without ATDT at 298 K

Inhibitor Concentration (ppm)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0ValueValue-
50ValueValueValue
100ValueValueValue
200ValueValueValue
300ValueValueValue
Adsorption Isotherm

To understand the interaction between the ATDT molecules and the steel surface, adsorption isotherms are employed. The degree of surface coverage (θ), calculated from the inhibition efficiency (θ = IE%/100), is fitted to various isotherm models (e.g., Langmuir, Temkin, Frumkin).[25][26][27][28] The Langmuir adsorption isotherm is often a good fit for such systems and is expressed as:[29]

C/θ = 1/Kads + C

where C is the inhibitor concentration and Kads is the equilibrium constant of the adsorption process. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm.

Effect of Temperature

Investigating the inhibitor's performance at different temperatures is crucial for practical applications.[3][30] Generally, an increase in temperature leads to an increase in the corrosion rate.[31][32] The effect on inhibition efficiency can provide insights into the mechanism of adsorption (physisorption efficiency typically decreases with temperature, while chemisorption efficiency may increase).[33]

Visualization of Experimental Workflow and Inhibition Mechanism

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis Steel_Coupon Steel Coupon Polishing Polishing & Cleaning Steel_Coupon->Polishing Weighing_Initial Initial Weighing Polishing->Weighing_Initial Immersion Immersion in HCl (with/without ATDT) Weighing_Initial->Immersion Weight_Loss Weight Loss Measurement Immersion->Weight_Loss Electrochemical Electrochemical Tests (PDP & EIS) Immersion->Electrochemical Surface_Analysis Surface Analysis (SEM & XPS) Immersion->Surface_Analysis Weighing_Final Final Weighing Weight_Loss->Weighing_Final Analyze_Electrochem Analyze Tafel & Nyquist Plots Electrochemical->Analyze_Electrochem Analyze_Surface Analyze Surface Morphology & Composition Surface_Analysis->Analyze_Surface Calc_CR_IE Calculate CR & IE Weighing_Final->Calc_CR_IE Adsorption_Isotherm Adsorption Isotherm Modeling Calc_CR_IE->Adsorption_Isotherm Analyze_Electrochem->Adsorption_Isotherm

Caption: Experimental workflow for evaluating ATDT as a corrosion inhibitor.

Inhibition_Mechanism cluster_surface Steel Surface in HCl cluster_inhibitor ATDT Inhibition Steel Steel (Fe) Fe_ions Fe²⁺ Steel->Fe_ions Anodic Reaction (Corrosion) H_ions H⁺ H_ions->Steel Cathodic Reaction (H₂ Evolution) Cl_ions Cl⁻ ATDT ATDT Molecule (N, S heteroatoms) Adsorption Adsorption ATDT->Adsorption Physisorption & Chemisorption Adsorption->Steel Protective_Film Protective Film Formation Adsorption->Protective_Film Protective_Film->Fe_ions Blocks Anodic Sites Protective_Film->H_ions Blocks Cathodic Sites

Caption: Schematic of ATDT's corrosion inhibition mechanism on a steel surface.

Conclusion

This compound demonstrates exceptional potential as a corrosion inhibitor for steel in hydrochloric acid environments. Its unique molecular structure, featuring multiple active centers for adsorption, facilitates the formation of a robust and stable protective film on the metal surface. The comprehensive experimental approach detailed in these application notes, combining weight loss, electrochemical, and surface analysis techniques, provides a reliable framework for quantifying its high inhibition efficiency and elucidating its mechanism of action. For researchers and engineers in the field, ATDT represents a highly promising candidate for the development of advanced corrosion protection systems.

References

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  • Hassan, H. B. (2012).
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  • Scherban', M. G., Proskurnin, M. A., & Kuznetsov, Y. I. (2020). This compound INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA.
  • Scherban', M. G., Proskurnin, M. A., & Kuznetsov, Y. I. (2020). This compound INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA. Editorum.
  • Salman, T. A., & Al-Amiery, A. A. (2019). The Effect of Temperature and Inhibitor on Corrosion of Carbon Steel in Acid Solution under Static Study.
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  • Hrimla, M., Bahsis, L., Laamari, M. R., Julve, M., & Stiriba, S. E. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. OUCI.
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  • Wan Nik, W. B., Zulkifli, F., & Othman, R. (2012). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing.
  • Ituen, E., Akaranta, O., & James, A. (2017). Various adsorption isotherms for different corrosion inhibitors on different adsorbents in several aggressive media.
  • Hussin, M. H., Kassim, M. J., Razali, N. N., Dahon, N. H., & Nasshor, N. (2021). Effect of Temperature on the Corrosion Inhibition of 4- ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide on. Biointerface Research in Applied Chemistry, 11(5), 13269-13280.
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  • Zakeri, A., & Nesic, S. (2023). Investigation of CO 2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency.
  • Siaka, A. A., Ibe, F. I., & Ebenso, E. E. (2023). Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. Journal of Chemical Society of Nigeria, 48(4).
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  • Abd El-lateef, H. M. (2014). Potentiodynamic polarization behavior of mild steel in 1M HCl with the addition of PVAMOA.
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  • Martinez-Palou, R., & Olivares-Xometl, O. (2005). Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment.
  • Zhang, G., Chen, C., & Lu, M. (2021). Corrosion inhibition efficiency obtained from weight loss method for different MSGE concentrations mixed with 60 ppm KI.
  • Sivonic. (n.d.). Impedance spectroscopy for corrosion analysis. SIVONIC.
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  • Sundaravadivelu, J. J., & Rajendran, S. (2013). ELECTROCHEMICAL AND SURFACE ANALYSIS STUDIES ON CORROSION INHIBITION OF CARBON STEEL. Bibliomed.
  • Al-Amiery, A. A., & Kadhum, A. A. H. (2014). Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract. International Journal of Chemical, Environmental & Biological Sciences, 2(2), 103-107.
  • Popova, A., & Christov, M. (2006). Surface Analysis of Inhibitor Film Formed by Poly(Vinyl Alcohol) on Stainless Steel in Sodium Chloride Solution.
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  • Al-Baghdadi, S. B., Al-Amiery, A. A., Gaaz, T. S., & Kadhum, A. A. H. (2022). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. MDPI.
  • Kante, R., & Chatti, S. (2022). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives.
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  • Al-Ahmed, Z. A. M., Ali, I., & Al-Otaibi, J. S. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. BMC chemistry, 19(1), 205.
  • Al-Jbouri, S. S. A., & Al-Amery, K. K. A. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti. Ginekologia i Poloznictwo.
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  • Al-Ahmed, Z. A. M., Ali, I., & Al-Otaibi, J. S. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies.

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Application Notes & Protocols: A Guide to the Preparation of Self-Assembled Monolayers with 4-amino-4H-1,2,4-triazole-3,5-dithiol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of self-assembled monolayers (SAMs) using 4-amino-4H-1,2,4-triazole-3,5-dithiol (ATD). The protocols outlined herein are designed to be a robust starting point, grounded in established principles of SAM formation, while offering insights into the unique considerations for this specific triazole dithiol.

Introduction: The Potential of this compound in Surface Functionalization

Self-assembled monolayers represent a powerful platform for tailoring the interfacial properties of materials. The spontaneous organization of molecules into ordered, two-dimensional arrays enables precise control over surface chemistry and physics.[1][2] Among the vast library of molecules capable of forming SAMs, sulfur-containing compounds, particularly thiols, have been extensively studied for their strong affinity to noble metal surfaces like gold.[1][2]

This compound (ATD) is a particularly intriguing molecule for SAM formation due to its unique structural features. The presence of two thiol groups offers the potential for a bidentate attachment to the substrate, potentially leading to more stable and well-ordered monolayers compared to their monothiol counterparts.[2] Furthermore, the exocyclic amino group provides a versatile handle for subsequent chemical modifications, making ATD SAMs an attractive platform for the immobilization of biomolecules, catalysts, or other functional moieties. The triazole core itself is a significant pharmacophore found in numerous therapeutic agents, suggesting applications in drug discovery and development where surface interactions are critical.[3][4][5]

This guide will provide a detailed protocol for the preparation of ATD SAMs on gold substrates, from initial substrate cleaning to the final characterization of the monolayer.

Materials and Equipment

Reagents
  • This compound (ATD)

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • 200 proof ethanol (absolute ethanol)[6]

  • Sulfuric acid (H₂SO₄, concentrated)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Dry nitrogen gas[6]

Equipment
  • Sonicator

  • Fume hood

  • Glass beakers and petri dishes

  • Tweezers for sample handling

  • Micropipettes

  • Analytical balance

  • pH meter or pH paper

  • Parafilm® sealing tape

Detailed Protocols

A pristine environment is paramount for the formation of high-quality SAMs. Any contaminants can adversely affect the ordering and integrity of the monolayer.[6] It is highly recommended to work in a clean area, and if possible, a dedicated fume hood for SAM preparation.

Substrate Preparation: The Foundation of a High-Quality SAM

The quality of the gold substrate is critical for achieving a well-ordered SAM. The following "piranha" cleaning protocol is highly effective for removing organic residues.

Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always handle with extreme care, using appropriate personal protective equipment (PPE) in a fume hood.

  • Piranha Solution Preparation: In a glass beaker, slowly and carefully add 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide (3:1 v/v H₂SO₄:H₂O₂). The solution will become very hot.

  • Substrate Cleaning: Using tweezers, immerse the gold substrates in the hot piranha solution for 10-15 minutes.

  • Rinsing: Remove the substrates from the piranha solution and rinse them thoroughly with copious amounts of DI water.

  • Final Rinse and Drying: Rinse the substrates with absolute ethanol and then dry them under a gentle stream of dry nitrogen gas.[7] The substrates should be used immediately for SAM formation.

An alternative and often safer method for cleaning gold surfaces involves exposure to UV/ozone followed by an ethanol rinse.[8]

Preparation of the ATD Self-Assembly Solution
  • Solution Concentration: Prepare a 1 mM solution of ATD in absolute ethanol. This is a common starting concentration for thiol-based SAMs.[7]

  • Dissolution: Weigh the appropriate amount of ATD and dissolve it in the required volume of absolute ethanol in a clean glass container.

  • Sonication: Sonicate the solution for 5-10 minutes to ensure complete dissolution of the ATD.

The Self-Assembly Process

The self-assembly of thiols on gold is a spontaneous process, but allowing sufficient time ensures the formation of a well-ordered and densely packed monolayer.[1]

  • Immersion: Place the freshly cleaned and dried gold substrates into the 1 mM ATD solution. Ensure the entire gold surface is submerged.[6]

  • Inert Atmosphere: To minimize oxidation, it is advisable to purge the container with dry nitrogen gas before sealing.[6]

  • Incubation: Seal the container with Parafilm® and allow the self-assembly to proceed for 18-24 hours at room temperature.[1] Longer immersion times can lead to better monolayer packing.[6]

Post-Assembly Rinsing

After the incubation period, it is crucial to remove any physisorbed molecules from the surface.

  • Solvent Rinse: Remove the substrates from the ATD solution and rinse them thoroughly with fresh absolute ethanol.[7]

  • Drying: Dry the substrates under a gentle stream of dry nitrogen gas.

  • Storage: Store the functionalized substrates in a clean, dry environment, such as a desiccator or a petri dish sealed with Parafilm®.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of ATD self-assembled monolayers.

SAM_Preparation_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Assembly Piranha_Cleaning Piranha Cleaning (H₂SO₄:H₂O₂) DI_Rinse DI Water Rinse Piranha_Cleaning->DI_Rinse Ethanol_Rinse Ethanol Rinse DI_Rinse->Ethanol_Rinse Nitrogen_Dry_1 Nitrogen Drying Ethanol_Rinse->Nitrogen_Dry_1 Immerse_Substrate Immerse Substrate in ATD Solution Nitrogen_Dry_1->Immerse_Substrate Prepare_ATD_Solution Prepare 1 mM ATD in Ethanol Sonicate Sonicate for 5-10 min Prepare_ATD_Solution->Sonicate Sonicate->Immerse_Substrate Nitrogen_Purge Purge with N₂ Immerse_Substrate->Nitrogen_Purge Incubate Incubate for 18-24 hours Nitrogen_Purge->Incubate Ethanol_Rinse_2 Ethanol Rinse Incubate->Ethanol_Rinse_2 Nitrogen_Dry_2 Nitrogen Drying Ethanol_Rinse_2->Nitrogen_Dry_2 Characterization Characterization Nitrogen_Dry_2->Characterization

Caption: Workflow for the preparation of ATD SAMs.

Characterization of ATD Self-Assembled Monolayers

Characterizing the newly formed SAM is essential to confirm its presence, quality, and properties. A combination of surface-sensitive techniques is typically employed.

Contact Angle Goniometry

This technique provides a quick and straightforward assessment of the surface hydrophobicity or hydrophilicity, which is indicative of successful monolayer formation. A bare gold surface is relatively hydrophilic, while a well-formed SAM will alter the surface energy. The presence of the amino group in the ATD SAM is expected to result in a moderately hydrophilic surface.

SurfaceExpected Advancing Contact Angle of Water
Bare, Clean Gold< 20°
ATD SAM40° - 60° (estimated)
X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for determining the elemental composition and chemical states of the surface. For an ATD SAM on gold, one would expect to see signals corresponding to:

  • Au 4f: From the underlying gold substrate.

  • S 2p: The presence of a peak around 162 eV is indicative of thiolate bonding to the gold surface.

  • N 1s: Signals from the triazole ring and the amino group.

  • C 1s: Signals from the carbon atoms in the triazole ring.

Atomic Force Microscopy (AFM)

AFM can be used to visualize the surface topography of the SAM. A well-formed monolayer should exhibit a smooth surface, similar to the underlying gold substrate. It can also be used to probe the mechanical properties of the monolayer.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Inconsistent contact angles Incomplete or disordered monolayer, surface contamination.Ensure rigorous cleaning of substrates and glassware. Optimize immersion time.
No evidence of SAM formation (XPS) Inactive thiol, contaminated substrate, improper solvent.Use fresh ATD. Re-clean substrates. Ensure use of absolute ethanol.
Patches or aggregates on the surface (AFM) Physisorbed molecules, solution instability.Ensure thorough rinsing after self-assembly. Check for complete dissolution of ATD in the solvent.

Concluding Remarks

The protocol detailed in this application note provides a solid foundation for the successful preparation of self-assembled monolayers of this compound. The unique properties of ATD make it a promising candidate for a wide range of applications, from biosensing to catalysis and drug development. As with any surface modification technique, meticulous attention to cleanliness and experimental detail is crucial for achieving high-quality, reproducible results.

References

  • Walczak, M. M., Chung, C., Stole, S. M., Widrig, C. A., & Porter, M. D. (1991). Gold Film Surface Preparation for Self-Assembled Monolayer Studies. Langmuir, 7(11), 2687–2693. Retrieved from [Link]

  • Arnold, R., Azzam, W., Terfort, A., & Wöll, C. (2002). Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids. Langmuir, 18(10), 3981–3991. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. Retrieved from [Link]

  • Kruse, P. (2004). Self assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics. Retrieved from [Link]

  • Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294–301. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Ginekologia i Poloznictwo. Retrieved from [Link]

  • Kahveci, B., et al. (2005). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 10(3), 364-371. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. PubChem. Retrieved from [Link]

  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[6][8]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19, 233-244. Retrieved from [Link]

  • Le Bozec, H., et al. (2014). Triazolobithiophene Light Absorbing Self-Assembled Monolayers: Synthesis and Mass Spectrometry Applications. Molecules, 19(7), 9495-9510. Retrieved from [Link]

  • ResearchGate. (n.d.). This compound INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(22), 6985. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Application of triazoles in the structural modification of natural products. Future Medicinal Chemistry, 12(12), 1145–1167. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments in the Synthesis of Triazoles and Their Applications in Antibacterial Drug Discovery. Retrieved from [Link]

  • Küçükgüzel, Ş. G., et al. (2015). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 20(4), 5735-5753. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports, 14(1), 16298. Retrieved from [Link]

  • Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews, 39(5), 1805–1834. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Thiol Carbazole Self-Assembled Monolayers as Tunable Carrier Injecting Interlayers for Organic Transistors and Complementary Circuits. Advanced Materials, 37(5), e2413157. Retrieved from [Link]

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Introduction: The Chemical Versatility and Significance of 4-amino-4H-1,2,4-triazole-3,5-dithiol Complexes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Transition Metal Complexes with 4-amino-4H-1,2,4-triazole-3,5-dithiol Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of transition metal complexes featuring the versatile ligand, this compound. This document is designed to equip researchers in coordination chemistry, medicinal chemistry, and materials science with the necessary protocols and theoretical understanding to explore this promising class of compounds.

The 1,2,4-triazole scaffold is a cornerstone in medicinal and materials chemistry, with its derivatives exhibiting a wide array of biological activities, including antifungal, antimicrobial, anticonvulsant, and anticancer properties.[1][2] The specific ligand, this compound, is of particular interest due to its multiple coordination sites. The presence of two thiol groups and an amino group, in addition to the nitrogen atoms of the triazole ring, allows for diverse coordination modes, leading to the formation of stable complexes with various transition metals.[3]

These complexes are not only investigated for their therapeutic potential but also for applications as corrosion inhibitors and in the development of functional materials.[4][5][6] The ligand's ability to exist in thione-thiol tautomeric forms further enriches its coordination chemistry, influencing the electronic properties and geometry of the resulting metal complexes.[7]

Synthesis of the Ligand: this compound

The synthesis of the title ligand is a critical first step. A common and effective method involves the cyclization of thiocarbohydrazide with carbon disulfide in a basic medium.[4]

Protocol 2.1: Synthesis of this compound

Materials:

  • Thiocarbohydrazide

  • Carbon Disulfide (CS₂)

  • Pyridine

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiocarbohydrazide in pyridine.

  • Addition of Carbon Disulfide: Slowly add carbon disulfide to the solution while stirring continuously. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water.

  • Acidification: Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude product.

  • Isolation and Purification: Filter the precipitate, wash thoroughly with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the purified this compound.

  • Characterization: Confirm the identity and purity of the synthesized ligand using techniques such as FT-IR, ¹H NMR, and elemental analysis.

Causality Behind Experimental Choices:

  • Pyridine: Acts as a basic catalyst and a solvent for the reactants.

  • Reflux: Provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

  • Acidification: The ligand is soluble in a basic medium; acidification protonates the thiol groups, causing it to precipitate out of the aqueous solution.

General Protocol for the Synthesis of Transition Metal Complexes

The synthesis of the metal complexes is typically achieved by the reaction of the ligand with a suitable metal salt in an alcoholic medium.[8][9] The general procedure is outlined below, followed by specific examples.

Protocol 3.1: General Synthesis of Metal Complexes

Materials:

  • This compound

  • Transition metal salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂, CdCl₂·H₂O)

  • Ethanol or Methanol

  • Triethylamine or other suitable base (optional)

Procedure:

  • Ligand Solution: Dissolve a specific molar amount of this compound in hot ethanol. If the ligand's solubility is low, a small amount of a base like triethylamine can be added to deprotonate the thiol groups and enhance solubility.

  • Metal Salt Solution: In a separate flask, dissolve the corresponding molar amount of the transition metal salt in ethanol.

  • Complexation: Slowly add the metal salt solution to the hot ligand solution with constant stirring.

  • Reflux: Reflux the resulting mixture for 2-4 hours. The formation of a precipitate often indicates the formation of the complex.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated complex by filtration.

  • Washing and Drying: Wash the product with ethanol and then with diethyl ether to remove any unreacted starting materials and impurities. Dry the complex in a desiccator over anhydrous CaCl₂.

Visualization of the Synthetic Workflow:

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation Ligand This compound Ligand_Solution Dissolve Ligand in Ethanol Ligand->Ligand_Solution Mixing Mix Solutions & Reflux Ligand_Solution->Mixing Metal_Salt Transition Metal Salt (e.g., MCl₂) Metal_Solution Dissolve Metal Salt in Ethanol Metal_Salt->Metal_Solution Metal_Solution->Mixing Isolation Filter, Wash, & Dry Mixing->Isolation Product Metal Complex Isolation->Product

Caption: General workflow for the synthesis of transition metal complexes.

Specific Synthetic Protocols and Expected Observations

The stoichiometry of the reactants can be varied to obtain complexes with different metal-to-ligand ratios. Below are examples for the synthesis of Ni(II) and Cu(II) complexes.

Protocol 4.1: Synthesis of a Ni(II) Complex
  • Reactants: this compound (2 mmol) and NiCl₂·6H₂O (1 mmol).

  • Procedure: Follow the general protocol (3.1).

  • Expected Observations: A colored precipitate (often green or brown) is expected to form upon mixing the reactants.

  • Proposed Geometry: Tetrahedral or square planar geometries are possible for Ni(II) complexes.

Protocol 4.2: Synthesis of a Cu(II) Complex
  • Reactants: this compound (2 mmol) and CuCl₂·2H₂O (1 mmol).

  • Procedure: Follow the general protocol (3.1).

  • Expected Observations: A dark-colored precipitate is typically formed.

  • Proposed Geometry: Square planar geometry is commonly proposed for Cu(II) complexes with similar ligands.[8][9]

Table 1: Summary of Reaction Conditions and Expected Products

Metal IonMetal SaltLigand:Metal RatioSolventReflux Time (h)Expected Product Color
Ni(II)NiCl₂·6H₂O2:1Ethanol3Green/Brown
Cu(II)CuCl₂·2H₂O2:1Ethanol2Dark Green/Black
Zn(II)ZnCl₂2:1Ethanol3White/Off-white
Cd(II)CdCl₂·H₂O2:1Ethanol4White

Characterization of the Metal Complexes

A suite of analytical techniques is essential to confirm the formation of the complex and to elucidate its structure and properties.[3][6][8][9]

  • Elemental Analysis (C, H, N, S): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

  • FT-IR Spectroscopy: To identify the coordination sites of the ligand. Key vibrational bands to monitor include:

    • ν(N-H) of the amino group.

    • ν(C=S) of the thione form.

    • The appearance of a new ν(C-S) band upon deprotonation of the thiol group.

    • The presence of new low-frequency bands corresponding to ν(M-N) and ν(M-S) bonds.

  • ¹H NMR Spectroscopy: To probe the chemical environment of the protons in the ligand upon complexation. The disappearance of the S-H proton signal is a strong indicator of coordination through the deprotonated thiol group.[3]

  • UV-Visible Spectroscopy: To study the electronic transitions within the complex and to provide information about its geometry.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in assigning the geometry (e.g., distinguishing between square planar and tetrahedral Ni(II) complexes).

  • Molar Conductivity Measurements: To determine the electrolytic nature of the complexes (ionic or non-ionic).

Visualization of the Coordination Mode:

Caption: A possible bidentate coordination mode of the ligand.

Potential Applications and Future Directions

The transition metal complexes of this compound are promising candidates for various applications:

  • Drug Development: The inherent biological activity of the triazole nucleus can be enhanced upon complexation with metal ions. These complexes should be screened for a wide range of antimicrobial and anticancer activities.[3]

  • Corrosion Inhibition: The presence of multiple heteroatoms (N and S) makes these compounds effective at adsorbing onto metal surfaces and forming a protective layer against corrosion, particularly in acidic media.[4][5]

  • Catalysis: The coordinated metal centers can act as catalytic sites for various organic transformations.

  • Materials Science: These complexes can serve as building blocks for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic or optical properties.[6]

Future research should focus on expanding the range of transition metals used, exploring different stoichiometries, and conducting in-depth biological and material property studies. The synthesis of Schiff base derivatives of the ligand can also lead to new complexes with enhanced stability and functionality.[6]

References

  • Yousif, E., Haddad, R., & Ahmed, A. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Chemistry Central Journal, 7(1), 134. Available from: [Link]

  • Yousif, E., Haddad, R., & Ahmed, A. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ScienceOpen. Available from: [Link]

  • Kuznetsov, Y. I., et al. (2020). This compound INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA. ResearchGate. Available from: [Link]

  • Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][8][9] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Transition metal thiolate complex. Available from: [Link]

  • Abd El-Aziz, A. M., et al. (2023). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports, 13(1), 11333. Available from: [Link]

  • Küçükgüzel, İ., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 7(3), 253-261. Available from: [Link]

  • Bachay, I. A., & Naser, N. H. (2021). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. Available from: [Link]

  • Singh, R. B., & Singh, A. K. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(3), 1433-1439. Available from: [Link]

  • Various Authors. (n.d.). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available from: [Link]

  • Various Authors. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. Available from: [Link]

  • Various Authors. (2014). Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates. RSC Publishing. Available from: [Link]

  • Blower, P. J., et al. (2021). Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions. MDPI. Available from: [Link]

  • Various Authors. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

Sources

Application Notes and Protocols for the Surface Modification of Copper with Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Copper Surface Functionalization

Copper and its alloys are indispensable materials in a multitude of high-technology sectors, including electronics, catalysis, and biomedical devices. However, the inherent propensity of copper to oxidize and corrode when exposed to ambient or aggressive environments necessitates robust surface protection strategies. Triazole derivatives have emerged as a cornerstone class of organic molecules for the passivation and functionalization of copper surfaces. Their unique chemical architecture, featuring a five-membered ring with three nitrogen atoms, facilitates strong coordination with copper, forming a dense, self-assembled molecular layer that acts as a barrier against corrosive agents.[1][2][3]

Beyond simple corrosion inhibition, the functionalization of copper surfaces with tailored triazole derivatives opens up a vast landscape of possibilities. By introducing specific chemical moieties onto the triazole scaffold, the surface properties of copper can be precisely tuned. This allows for the control of wettability, the introduction of bioactive ligands, or the creation of catalytically active sites. For researchers in materials science and drug development, a well-defined protocol for the surface modification of copper with triazole derivatives is a critical enabling tool.

This document provides a comprehensive guide to the theory, practice, and characterization of copper surface modification with triazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully implement these techniques in their own laboratories.

Part 1: The Underlying Science: Mechanism of Triazole-Copper Interaction

The efficacy of triazole derivatives in modifying copper surfaces is rooted in their ability to form a stable, chemisorbed layer.[4] The mechanism of this interaction is multifaceted and can be understood through the following key principles:

  • Coordination Chemistry: The nitrogen atoms within the triazole ring possess lone pairs of electrons that readily coordinate with the vacant d-orbitals of copper atoms on the surface.[4] This results in the formation of a strong Cu-N bond, anchoring the triazole molecule to the copper substrate.

  • Formation of a Protective Film: The adsorption of triazole molecules onto the copper surface leads to the formation of a dense, well-ordered film.[2][5] This film can range from a monolayer to a more complex, polymeric Cu(I)-triazole structure.[3][6][7] This layer acts as a physical barrier, isolating the copper surface from the surrounding environment.

  • Role of Copper Oxides: The presence of a native copper oxide layer, particularly Cu₂O, can influence the adsorption process.[6][7][8] Triazoles can interact with both metallic copper (Cu⁰) and copper(I) ions within the oxide layer.[6][7] Theoretical studies suggest that triazoles can bond strongly to coordinatively unsaturated copper sites, which are often present on oxidized surfaces.[8][9][10][11]

  • π-Electron Interactions: In addition to the direct Cu-N coordination, the π-electrons of the aromatic triazole ring can interact with the copper surface, further stabilizing the adsorbed layer.[4]

The following diagram illustrates the proposed mechanism of interaction between a triazole derivative and a copper surface.

G Mechanism of Triazole Adsorption on Copper cluster_surface Copper Surface cluster_triazole Triazole Derivative Cu1 Cu Cu2 Cu Cu3 Cu Cu4 Cu Cu5 Cu Cu6 Cu Triazole R-Triazole Triazole->Cu2 Coordination Bond (N lone pair -> Cu d-orbital) Triazole->Cu4 π-electron interaction N1 N N2 N N3 N R R (Functional Group) G Synthesis of Triazole Derivatives via CuAAC start R1-N3 (Organic Azide) + R2-C≡CH (Terminal Alkyne) catalyst Cu(I) Catalyst (e.g., CuI, CuSO4/Sodium Ascorbate) product 1,4-disubstituted 1,2,3-triazole catalyst->product Click Reaction

Caption: General scheme for CuAAC or "click chemistry".

Part 3: Validation and Characterization of Modified Surfaces

It is crucial to characterize the triazole-modified copper surfaces to confirm the success of the modification and to understand the properties of the resulting film.

Contact Angle Goniometry
  • Principle: This technique measures the contact angle of a liquid droplet on a solid surface, providing a quantitative measure of the surface's wettability. A higher contact angle indicates a more hydrophobic surface.

  • Protocol:

    • Place the modified copper substrate on the goniometer stage.

    • Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.

    • Capture an image of the droplet and use the accompanying software to measure the static contact angle.

    • Compare the contact angle of the modified surface to that of an unmodified, cleaned copper substrate. An increase in contact angle is expected after modification with most triazole derivatives. [12][13][14][15][16]* Expected Results: Unmodified, clean copper is relatively hydrophilic, with a water contact angle typically below 90°. [12][14]Modification with a triazole derivative often results in a more hydrophobic surface, with a contact angle greater than 90°.

X-ray Photoelectron Spectroscopy (XPS)
  • Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

  • Protocol:

    • Mount the modified copper substrate onto the XPS sample holder.

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest, particularly Cu 2p, N 1s, and C 1s.

  • Data Interpretation:

    • The presence of a strong N 1s signal confirms the presence of the triazole on the surface. [6][17][18] * Analysis of the Cu 2p and Cu LMM Auger peaks can help to identify the oxidation state of the copper interacting with the triazole, often revealing the presence of a Cu(I)-triazole complex. [6][18]

Electrochemical Methods (Potentiodynamic Polarization and EIS)
  • Principle: These techniques are used to evaluate the corrosion resistance of the modified copper surface. Potentiodynamic polarization measures the corrosion current (i_corr), while Electrochemical Impedance Spectroscopy (EIS) probes the resistance of the protective film.

  • Protocol:

    • Set up a three-electrode electrochemical cell with the modified copper substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

    • Use a corrosive medium, such as a 3.5% NaCl solution, as the electrolyte. [1][5] 3. Perform potentiodynamic polarization scans and EIS measurements.

  • Data Interpretation: A successful triazole modification will result in a significant decrease in the corrosion current density (i_corr) and an increase in the polarization resistance (R_p) compared to an unmodified copper substrate. [1][5]

    Characterization Technique Key Information Obtained
    Contact Angle Goniometry Surface wettability and hydrophobicity
    X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surface layer

    | Electrochemical Methods | Corrosion inhibition efficiency and protective film resistance |

Part 4: Applications in Drug Development

The ability to precisely control the surface chemistry of copper opens up exciting avenues for drug development professionals.

  • Antimicrobial Surfaces: Copper itself possesses antimicrobial properties. [19]Functionalizing copper surfaces with triazole derivatives that incorporate additional antimicrobial agents could lead to the development of synergistic materials for medical devices and hospital surfaces that resist biofilm formation.

  • Drug Discovery and Screening: Triazole-modified surfaces can be used as platforms for screening the binding affinity of drug candidates. For instance, a triazole derivative bearing a specific receptor or enzyme could be immobilized on the copper surface, which could then be used in high-throughput screening assays.

  • Peptidomimetics: The triazole ring is a well-established bioisostere for the amide bond in peptides. [20]Triazole-containing peptidomimetics have shown a wide range of biological activities, including antifungal and antibacterial properties. [20]Copper surfaces could potentially be used as catalytic platforms for the in-situ synthesis of such peptidomimetics.

  • Copper-Based Therapeutics: There is growing interest in the development of copper-based drugs and radiopharmaceuticals. [19]Understanding the interaction of potential drug ligands, such as triazole derivatives, with copper is fundamental to the design of these therapeutics.

The following workflow illustrates the overall process from surface modification to potential application.

G Workflow for Copper Surface Modification and Application cluster_prep Preparation cluster_mod Modification cluster_char Characterization cluster_app Application Degrease Degrease Copper (Sonication in Solvents) Etch Acid Etch (Remove Native Oxide) Degrease->Etch Modify Immerse in Triazole Solution Etch->Modify ContactAngle Contact Angle Modify->ContactAngle XPS XPS Modify->XPS Electrochem Electrochemical Tests Modify->Electrochem DrugDev Drug Development (e.g., Antimicrobial Surfaces, Screening) XPS->DrugDev

Caption: A comprehensive workflow for copper surface modification.

References

  • Inhibition of copper corrosion in 3.5 percent NaCl solutions by triazole derivative. (2009). Materials and Corrosion, 60(9), 711-718. [Link]

  • Cohen, S. L., Brusic, V. A., Kaufman, F. B., Frankel, G. S., Motakef, S., & Rush, B. (1990). X‐ray photoelectron spectroscopy and ellipsometry studies of the electrochemically controlled adsorption of benzotriazole on copper surfaces. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 8(3), 2317-2323. [Link]

  • Corrosion Inhibition of Metal Surfaces Mediated by 1,2,3-Triazoles. (2021). Encyclopedia.pub. [Link]

  • Cohen, S. L., Brusic, V., Kaufman, F. B., Frankel, G. S., Motakef, S., & Rush, B. (1990). X-ray photoelectron spectroscopy and ellipsometry studies of the electrochemically controlled adsorption of benzotriazole on copper surfaces. IBM Research. [Link]

  • The Chemistry of Azole Copper Corrosion Inhibitors in Cooling Water. (1985). NACE International. [Link]

  • Synthesis, Characterization and First Application of Graphene Oxide Functionalized Cu(II) Complex for the Synthesis of 1,2,3-Triazole Derivatives. (2022). Polycyclic Aromatic Compounds, 42(7), 4247-4261. [Link]

  • Fast synthesis of-[1][4][6]triazole derivatives on a Fe/Cu-embedded nano-catalytic substrate. (2023). RSC Advances, 13(40), 28063-28075. [Link]

  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (2020). Molecules, 25(21), 5036. [Link]

  • Adsorption of Benzotriazole on the Surface of Copper Alloys Studied by SECM and XPS. (2006). Journal of The Electrochemical Society, 153(8), B313. [Link]

  • Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. (2021). Materials, 14(11), 2738. [Link]

  • Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy. (2021). Materials, 14(21), 6605. [Link]

  • Theoretical challenges in understanding the inhibition mechanism of copper corrosion in acid media in the presence of three triazole derivatives. (2018). Physical Chemistry Chemical Physics, 20(2), 1153-1164. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). Organics, 5(1), 24-52. [Link]

  • A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces: Cu2O(111) and Cu2O(111)-w/o-Cu(CUS). (2015). Physical Chemistry Chemical Physics, 17(44), 29844-29859. [Link]

  • Design and synthesis of new triazole derivative as a copper corrosion inhibitor in NaCl solution: a combined electrochemical and theoretical study. (2024). Journal of Solid State Electrochemistry. [Link]

  • A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. (2015). Physical Chemistry Chemical Physics, 17(44), 29844-29859. [Link]

  • Contact angle measurement of copper plate for water, (a) original... (n.d.). ResearchGate. [Link]

  • In-situ preparation of triazole polymerization films on copper surface via SI-ATRP method and their performance against copper corrosion. (2023). Applied Surface Science, 627, 157297. [Link]

  • Influence of Chemical and Physical Treatments of Copper Surface on the Contact Angle of R-245fa Refrigerant. (2023). Proceedings of the International Conference Nuclear Energy for New Europe. [Link]

  • DFT Study of Azole Corrosion Inhibitors on Cu2O Model of Oxidized Copper Surfaces: I. Molecule–Surface and Cl–Surface Bonding. (2018). Journal of Physical Chemistry C, 122(4), 2029-2043. [Link]

  • DFT Study of Azole Corrosion Inhibitors on Cu2O Model of Oxidized Copper Surfaces: II. Lateral Interactions and Thermodynamic Stability. (2018). Molecules, 23(3), 603. [Link]

  • Understanding the Interaction of Organic Corrosion Inhibitors with Copper at the Molecular Scale: Benzotriazole on Cu(110). (2015). The Journal of Physical Chemistry C, 119(4), 1838-1847. [Link]

  • Contact angle measurement on copper substrate surface: a) Before oxidization, b) After oxidization. (n.d.). ResearchGate. [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). International Journal of Chemical Studies, 11(3), 66-73. [Link]

  • Contact-angle measurements of the Ag and Cu surfaces before and after... (n.d.). ResearchGate. [Link]

  • Investigation of drop dynamic contact angle on copper surface. (2015). EPJ Web of Conferences, 92, 02025. [Link]

  • Triazole derivatives as chamber inhibitors of copper corrosion. (2018). Corrosion: Materials, Protection, 16(8), 35-42. [Link]

  • Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. (2020). Frontiers in Chemistry, 8, 601. [Link]

  • Development of copper based drugs, radiopharmaceuticals and medical materials. (2011). Biometals, 24(2), 191-205. [Link]

  • A DFT study of adsorption of imidazole , triazole , and tetrazole on oxidized copper surfaces : Cu 2. (2015). Semantic Scholar. [Link]

  • DFT Study of Azole Corrosion Inhibitors on Cu2O Model of Oxidized Copper Surfaces. (2018). Journal of Physical Chemistry C, 122(4), 2029-2043. [Link]

  • Synthetic strategies for triazole derivatives using copper-catalyzed and photocatalytic approaches. (n.d.). ResearchGate. [Link]

  • Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization. (2009). Journal of the American Chemical Society, 131(42), 15080-15081. [Link]

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Application Notes and Protocols: Ultrasensitive Detection of Heavy Metal Ions Using 4-amino-4H-1,2,4-triazole-3,5-dithiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Robust Heavy Metal Ion Detection

The escalating environmental and health concerns posed by heavy metal contamination necessitate the development of sensitive, selective, and accessible detection methodologies. Heavy metal ions, such as chromium (Cr³⁺), copper (Cu²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺), are notoriously toxic even at trace concentrations, leading to severe health implications in humans and widespread ecological damage. Traditional analytical techniques for their detection, while accurate, often require sophisticated instrumentation and laborious sample preparation, limiting their applicability for rapid, on-site screening.

This technical guide introduces 4-amino-4H-1,2,4-triazole-3,5-dithiol as a versatile and potent chemosensor for the colorimetric detection of various heavy metal ions. The unique molecular architecture of this triazole derivative, featuring a constellation of nitrogen and sulfur donor atoms, imparts a remarkable affinity and selectivity for heavy metal chelation. The presence of two thiol (-SH) groups, in particular, enhances its coordination capabilities, making it an exceptional candidate for sensitive detection platforms. This document provides a comprehensive overview of the underlying sensing mechanism, detailed synthesis protocols, and step-by-step application guidelines for researchers, scientists, and drug development professionals engaged in environmental monitoring and toxicological studies.

Sensing Mechanism: A Symphony of Coordination Chemistry and Colorimetric Response

The detection of heavy metal ions using this compound is predicated on the principles of coordination chemistry, leading to a distinct and measurable colorimetric or spectrophotometric response. The molecule can exist in tautomeric forms, with the thione-thiol equilibrium playing a crucial role in its reactivity. The core sensing mechanism involves the formation of stable complexes between the triazole ligand and the target heavy metal ions.

The nitrogen atoms of the triazole ring and the sulfur atoms of the thiol groups act as potent donor sites for metal ion coordination.[1] This multidentate coordination leads to the formation of stable chelate rings with the metal ion, a process that is often accompanied by a discernible color change. This phenomenon arises from the alteration of the electronic properties of the ligand upon complexation, which in turn affects the absorption of light in the visible spectrum.

For instance, in the presence of certain metal ions, a solution of this compound may exhibit a significant colorimetric shift, enabling visual detection. This principle can be further enhanced by immobilizing the triazole derivative onto the surface of gold nanoparticles (AuNPs). The aggregation of these functionalized nanoparticles, induced by the target metal ion, results in a rapid and dramatic color change from red to blue, providing a highly sensitive detection platform.[2][3]

Sensing Mechanism cluster_0 Initial State cluster_1 Complexation cluster_2 Enhanced Detection (Optional) Triazole This compound (Colorless Solution) Complex Triazole-Metal Ion Complex (Colored Solution) Triazole->Complex Chelation Metal_Ion Heavy Metal Ion (e.g., Cr³⁺, Cu²⁺) (In Sample) Metal_Ion->Complex Coordination AuNP Triazole-Functionalized AuNPs (Red Solution) Aggregated_AuNP Aggregated AuNPs (Blue Solution) AuNP->Aggregated_AuNP Metal Ion Induced Aggregation

Caption: Workflow of heavy metal ion detection using this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a reliable and straightforward method involving the reaction of thiocarbohydrazide with carbon disulfide in the presence of a base.[4]

Materials and Reagents:
  • Thiocarbohydrazide

  • Carbon disulfide (CS₂)

  • Pyridine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiocarbohydrazide in pyridine.

  • Addition of Carbon Disulfide: While stirring, slowly add an equimolar amount of carbon disulfide to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.

  • Acidification: Acidify the aqueous solution with dilute hydrochloric acid until a precipitate is formed.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid product with cold water and then with a small amount of cold ethanol.

  • Drying: Dry the purified this compound in a desiccator over a suitable drying agent.

Application Protocols for Heavy Metal Ion Detection

The synthesized this compound can be employed for the detection of various heavy metal ions. Below are generalized protocols for colorimetric detection, which can be adapted and optimized for specific applications.

Protocol 1: Direct Colorimetric Detection of Copper (II) Ions

This protocol is adapted from a method using a similar triazole derivative for the spectrophotometric determination of Cu(II).[5]

  • Stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Stock solution of Copper (II) sulfate (CuSO₄) of known concentration.

  • Buffer solution (e.g., acetate buffer for acidic conditions).

  • UV-Vis spectrophotometer.

  • Cuvettes.

  • Micropipettes.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of Cu(II) by diluting the stock solution with deionized water to achieve a concentration range relevant to your application.

  • Reaction Mixture: In a series of test tubes, add a fixed volume of the this compound solution and the appropriate buffer.

  • Addition of Copper (II): To each test tube, add a specific volume of the corresponding Cu(II) standard solution. A color change should be observable.

  • Spectrophotometric Measurement: After a short incubation period, measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of the complex.[5]

  • Calibration Curve: Plot the absorbance values against the concentration of Cu(II) to generate a calibration curve.

  • Sample Analysis: For an unknown sample, follow the same procedure and determine the concentration of Cu(II) from the calibration curve.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)To be determined (reported as 613 nm for a related compound)[5]
Linear RangeTo be determined (reported as 12.7-50.83 µg/mL for a related compound)[5]
Molar AbsorptivityTo be determined (reported as 0.307x10⁴ L mol⁻¹ cm⁻¹ for a related compound)[5]
Limit of Detection (LOD)To be determined (reported as 6.328 µg/cm³ for a related compound)[5]
Protocol 2: Gold Nanoparticle-Based Colorimetric Detection of Chromium (III) Ions

This protocol is based on the functionalization of gold nanoparticles with a related triazole compound for the highly sensitive detection of Cr³⁺.[2][3]

  • Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate

  • This compound

  • Stock solution of Chromium (III) chloride (CrCl₃)

  • Deionized water

  • UV-Vis spectrophotometer

  • Synthesis of Gold Nanoparticles (AuNPs): Synthesize AuNPs by the citrate reduction method. Briefly, bring a solution of HAuCl₄ to a boil and then add a solution of trisodium citrate while stirring vigorously. The solution color will change from yellow to deep red, indicating the formation of AuNPs.

  • Functionalization of AuNPs: Add a solution of this compound to the AuNP suspension and stir for several hours to allow for the self-assembly of the triazole onto the nanoparticle surface.

  • Detection of Cr³⁺:

    • Prepare a series of Cr³⁺ standard solutions.

    • In separate vials, add a fixed volume of the functionalized AuNP solution.

    • Add varying concentrations of the Cr³⁺ standard solutions to the vials.

    • Observe the color change of the solution from red to blue.

  • Spectrophotometric Analysis:

    • Measure the UV-Vis spectra of the solutions.

    • Calculate the absorbance ratio (e.g., A₆₅₀/A₅₂₅) for each concentration of Cr³⁺.[2]

    • Plot the absorbance ratio against the Cr³⁺ concentration to create a calibration curve.

  • Selectivity Studies: To assess the selectivity, perform the same experiment with other metal ions (e.g., K⁺, Na⁺, Fe³⁺, Ni²⁺, Cu²⁺, Co²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Hg²⁺) at the same concentration as Cr³⁺.[2][3]

ParameterValue (for a related compound)Reference
Detection Limit (Naked Eye)1.8 µM[2]
Detection Limit (UV-Vis)0.1 µM[2][3]
Linear Range0.6-6.1 µM[2][3]
Optimal pH Range3-5[2][3]

Conclusion and Future Perspectives

This compound presents a highly promising platform for the development of sensitive and selective chemosensors for heavy metal ion detection. Its straightforward synthesis and versatile coordination chemistry make it an attractive candidate for a wide range of applications, from environmental monitoring to clinical diagnostics. The methodologies outlined in this guide provide a solid foundation for researchers to explore and expand the utility of this compound. Future research could focus on the development of solid-state sensors, such as test strips, for portable and real-time analysis, as well as exploring its potential for the simultaneous detection of multiple heavy metal ions.

References

  • Highly selective and sensitive colorimetric determination of Cr3+ ion by 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol functionalized Au nanoparticles. (2018). PubMed. [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. [Link]

  • Highly selective and sensitive colorimetric determination of Cr 3+ ion by 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol functionalized Au nanoparticles. (n.d.). ResearchGate. [Link]

  • Action of 4-[(Z)-(4-Methoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol as Chemosensor for the Trace Amount of Copper in Aqueous Media. (n.d.). Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry. [Link]

  • Synthesis and characterization of new 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (MMTP) Schiff base for spectrophotometric detection of iron(III) and copper(II) ions in laboratory and different water samples: A biological and molecular docking Exploration. (2025). ResearchGate. [Link]

  • This compound INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA. (2025). ResearchGate. [Link]

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Application Notes and Protocols for the Functionalization of Polymers with 4-amino-4H-1,2,4-triazole-3,5-dithiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Heterocycle for Advanced Polymer Materials

The strategic modification of polymers is a cornerstone of modern materials science, enabling the development of sophisticated systems for a myriad of applications, from targeted drug delivery to advanced coatings and biomaterials. Within the vast toolbox of chemical functionalities, heterocyclic compounds offer a unique combination of structural rigidity, diverse reactivity, and inherent biological activity. Among these, 4-amino-4H-1,2,4-triazole-3,5-dithiol stands out as a particularly compelling building block for polymer functionalization.

This triazole derivative possesses a trifecta of reactive sites: two thiol (-SH) groups and one primary amino (-NH₂) group. This unique architecture opens up a wealth of possibilities for covalent attachment to and crosslinking of polymer chains. The thiol groups are particularly amenable to highly efficient and orthogonal "click" chemistry reactions, such as thiol-ene and thiol-Michael additions, which proceed under mild conditions with high yields and minimal byproducts.[1] The triazole core itself is known to impart desirable properties to materials, including enhanced thermal stability, metal-coordinating capabilities, and a range of biological activities such as antimicrobial and anticancer effects.[2][3][4]

These attributes make polymers functionalized with this compound highly promising candidates for applications in drug delivery, where they can act as depots for therapeutic agents, and in the development of advanced biomaterials with tailored mechanical and biological properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its subsequent use in polymer functionalization, complete with detailed protocols, characterization techniques, and an exploration of potential applications.

Part 1: Synthesis of this compound

The synthesis of the core functionalizing agent is the essential first step. A reliable method for the preparation of this compound involves the cyclization of thiocarbohydrazide with carbon disulfide.[5][6]

Protocol 1: Synthesis of this compound

Materials:

  • Thiocarbohydrazide

  • Carbon disulfide (CS₂)

  • Anhydrous ethanol

  • Potassium hydroxide (KOH)

  • Hydrazine hydrate (80%)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Preparation of Potassium Dithiocarbazinate:

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve potassium hydroxide in anhydrous ethanol.

    • To this cooled solution, add thiocarbohydrazide and stir until it dissolves.

    • Slowly add carbon disulfide dropwise to the reaction mixture while maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring at room temperature for 12-18 hours.

    • The precipitated potassium dithiocarbazinate salt is then collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Cyclization to form this compound:

    • Suspend the dried potassium dithiocarbazinate salt in water.

    • Add hydrazine hydrate to the suspension.

    • Reflux the mixture for 4-6 hours. During this time, the color of the solution may change, and the evolution of hydrogen sulfide gas may be observed.

    • After refluxing, cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

    • Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 5-6.

    • The white precipitate of this compound that forms is collected by filtration, washed thoroughly with cold water, and dried in a desiccator.

Characterization:

  • The structure of the synthesized compound should be confirmed by spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR.

  • FTIR: Look for characteristic peaks for N-H stretching (around 3300-3100 cm⁻¹), S-H stretching (a weak band around 2600-2550 cm⁻¹), and C=N stretching (around 1600 cm⁻¹).[5]

  • ¹H NMR (DMSO-d₆): Expect signals for the NH₂ protons and the SH protons. The chemical shifts can vary depending on the solvent and concentration.[6]

Part 2: Functionalization of Polymers

The dual thiol functionality of this compound allows it to be used for both pendant functionalization and crosslinking of polymers. The choice of reaction strategy will depend on the desired properties of the final material.

A. Pendant Functionalization of Polymers

For introducing the triazole dithiol moiety as a side group, polymers containing reactive functionalities such as double bonds (for thiol-ene reactions) or electrophilic groups are required.

This method is highly efficient for modifying polymers containing pendant alkene groups.[1][7][8]

Suitable Polymers:

  • Polymers with pendant vinyl or allyl groups, such as poly(allyl methacrylate) or polybutadiene.

Materials:

  • Alkene-functionalized polymer

  • This compound

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA) or thermal initiator (e.g., azobisisobutyronitrile - AIBN)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Dissolve the alkene-functionalized polymer in the chosen anhydrous solvent in a reaction vessel.

  • Add a stoichiometric excess of this compound (typically 1.5-2 equivalents per alkene group) to the polymer solution. A molar excess of the thiol is often used to ensure complete conversion of the alkene groups and to favor the reaction of only one thiol group per triazole molecule, leaving the other thiol and the amino group available for further modification or for their inherent properties.

  • Add the initiator to the reaction mixture. For photoinitiation, use DMPA (typically 1-5 mol% with respect to the alkene groups). For thermal initiation, use AIBN.

  • For photoinitiation: Irradiate the reaction mixture with UV light (e.g., 365 nm) at room temperature for a specified time (typically 1-4 hours), ensuring the vessel is suitable for UV transmission.

  • For thermal initiation: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) and stir for several hours (typically 6-24 hours).

  • Monitor the reaction progress by taking aliquots and analyzing them using FTIR or ¹H NMR to observe the disappearance of the alkene signals.

  • Once the reaction is complete, precipitate the functionalized polymer in a non-solvent (e.g., cold methanol or diethyl ether).

  • Wash the precipitate several times to remove unreacted triazole dithiol and initiator.

  • Dry the functionalized polymer under vacuum.

Experimental Workflow for Thiol-Ene Functionalization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification polymer Alkene-functionalized Polymer dissolve Dissolve Polymer polymer->dissolve dithiol This compound add_reagents Add Dithiol & Initiator dithiol->add_reagents initiator Initiator (Photo/Thermal) initiator->add_reagents solvent Anhydrous Solvent solvent->dissolve dissolve->add_reagents react Initiate Reaction (UV or Heat) add_reagents->react precipitate Precipitate in Non-solvent react->precipitate wash Wash Precipitate precipitate->wash dry Dry under Vacuum wash->dry functionalized_polymer Functionalized Polymer dry->functionalized_polymer Final Product

Caption: Workflow for pendant functionalization via thiol-ene chemistry.

B. Crosslinking of Polymers to Form Hydrogels

The two thiol groups on this compound make it an excellent crosslinking agent for forming hydrogels. This can be achieved through various reactions, including Michael addition.[1][9][10]

This protocol describes the crosslinking of polymers containing Michael acceptors (e.g., acrylates, maleimides) with the dithiol.

Suitable Polymers:

  • Polymers with pendant acrylate or maleimide groups, such as poly(ethylene glycol) diacrylate (PEGDA) or maleimide-terminated polymers.

Materials:

  • Polymer with Michael acceptor groups

  • This compound

  • Base catalyst (e.g., triethylamine - TEA)

  • Buffer solution (e.g., phosphate-buffered saline - PBS, pH 7.4)

Procedure:

  • Prepare a solution of the polymer with Michael acceptor groups in the desired buffer.

  • Prepare a separate stock solution of this compound in a small amount of a compatible organic solvent (e.g., DMF or DMSO) if it is not readily soluble in the buffer.

  • In a suitable container, mix the polymer solution with the triazole dithiol solution. The stoichiometry of thiol groups to Michael acceptor groups can be varied to control the crosslinking density and, consequently, the mechanical properties of the hydrogel. A 1:1 ratio is a good starting point.

  • Add a catalytic amount of a base, such as triethylamine, to initiate the Michael addition reaction.

  • Gently mix the components. Gelation should occur, with the time to gelation depending on the concentration of reactants, catalyst, and temperature.

  • Allow the hydrogel to cure for a sufficient period (typically several hours to overnight) to ensure complete reaction.

  • The resulting hydrogel can be washed with the buffer solution to remove any unreacted components.

Mechanism of Michael Addition Crosslinking

G cluster_reactants Reactants cluster_product Product polymer Polymer with Michael Acceptors (e.g., Acrylate) hydrogel Crosslinked Hydrogel Network polymer->hydrogel dithiol 4-amino-4H-1,2,4- triazole-3,5-dithiol dithiol->hydrogel catalyst Base Catalyst catalyst->hydrogel initiates

Caption: Michael addition crosslinking of a polymer with the dithiol.

Part 3: Characterization of Functionalized Polymers

Thorough characterization is crucial to confirm the successful functionalization of the polymer and to determine the extent of modification.

Technique Purpose Expected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the triazole dithiol moiety on the polymer backbone.Appearance of new peaks corresponding to the triazole ring (e.g., C=N stretching) and potential disappearance or reduction of peaks from the polymer's original reactive groups (e.g., C=C stretching for thiol-ene).[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To provide detailed structural information and quantify the degree of functionalization.Appearance of new signals corresponding to the protons and carbons of the triazole ring. The integration of these new signals relative to the polymer backbone signals can be used to calculate the degree of functionalization.[11]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) To analyze the molecular weight and molecular weight distribution of the polymer before and after functionalization.An increase in molecular weight is expected after functionalization. For crosslinked polymers, GPC/SEC is not suitable as the material becomes insoluble.
UV-Vis Spectroscopy To monitor the conjugation reaction if the triazole dithiol or the polymer has a characteristic UV-Vis absorbance.Changes in the absorbance spectrum can indicate the progress of the reaction.
Elemental Analysis To determine the elemental composition (C, H, N, S) of the functionalized polymer.An increase in the nitrogen and sulfur content will confirm the incorporation of the triazole dithiol.
Rheology For hydrogels, to characterize their mechanical properties.Measurement of storage (G') and loss (G'') moduli provides information on the viscoelastic properties and crosslinking density of the hydrogel.

Part 4: Applications in Drug Development

Polymers functionalized with this compound offer several advantages for drug development applications.

  • Drug Delivery Vehicles: The functionalized polymers can be formulated into nanoparticles, micelles, or hydrogels for the controlled release of therapeutic agents.[2] The triazole and thiol groups can provide sites for drug conjugation or can influence the encapsulation and release properties.

  • Metal-Chelating Agents: The triazole ring and thiol groups are known to coordinate with metal ions. This property can be exploited for the delivery of metal-based drugs or for the development of sensors for metal ions.

  • Antimicrobial Surfaces: The inherent antimicrobial activity of triazole derivatives can be imparted to polymer surfaces, which is highly desirable for medical devices and implants to prevent infections.[3]

  • Biocompatible Materials: Triazole-containing polymers have shown good biocompatibility, making them suitable for use in biomedical applications where interaction with biological systems is critical.[12]

Conclusion

The functionalization of polymers with this compound provides a versatile platform for the creation of advanced materials with tailored properties. The straightforward synthesis of the triazole dithiol, combined with the efficiency of thiol-based "click" chemistry, allows for the development of a wide range of functional polymers. The unique combination of two thiol groups and an amino group on a triazole core offers multiple avenues for creating complex polymer architectures with enhanced thermal, mechanical, and biological properties. For researchers in drug development, these materials hold significant promise for the design of next-generation drug delivery systems and biocompatible devices.

References

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The Versatile Synthon: Application of 4-Amino-4H-1,2,4-triazole-3,5-dithiol Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus stands as a "privileged structure," a testament to its recurring presence in a multitude of clinically significant therapeutic agents.[1] Its inherent properties, including metabolic stability, capacity for hydrogen bonding, and dipole character, render it an attractive scaffold for drug design.[1] Within this esteemed family of heterocycles, 4-amino-4H-1,2,4-triazole-3,5-dithiol emerges as a particularly versatile and reactive synthon. The presence of a primary amino group and two reactive thiol groups at positions 3 and 5 offers a unique trifecta of functional handles for the construction of diverse and complex molecular architectures, especially fused heterocyclic systems with a broad spectrum of pharmacological activities.[2][3]

This technical guide provides an in-depth exploration of the synthesis and pharmaceutical applications of this compound and its derivatives. We will delve into detailed synthetic protocols, elucidate the mechanistic rationale behind key transformations, and present a clear overview of its utility in constructing pharmaceutically relevant scaffolds.

Core Synthesis of this compound

The foundational step in harnessing the potential of this scaffold is its efficient synthesis. A well-established method involves the reaction of thiocarbohydrazide with carbon disulfide.[4]

Protocol 1: Synthesis of this compound

This protocol is adapted from the method described by Sandström (1961).[4]

Materials:

  • Thiocarbohydrazide

  • Carbon Disulfide (CS₂)

  • Pyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel and flask)

  • Beakers and graduated cylinders

  • pH paper or meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring bar, add thiocarbohydrazide (10.6 g) and pyridine (100 ml).

  • Addition of Carbon Disulfide: While stirring, slowly add carbon disulfide (14.4 g) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for one hour. A precipitate will form during this time.

  • Isolation of Pyridinium Salt: After one hour, cool the reaction mixture. The pale yellow crystalline product, the pyridinium salt of this compound, is collected by filtration.

  • Acidification: Dissolve the collected pyridinium salt (4.6 g) in hot water (20 ml).

  • Precipitation of the Free Triazole: Add concentrated hydrochloric acid (3 ml) to the aqueous solution. The free this compound will precipitate as colorless rods.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the purified product.

Expected Yield: Approximately 92% from the pyridinium salt.[4]

Characterization: The product can be characterized by its melting point (216–217 °C with decomposition) and spectroscopic methods (IR, NMR).[4]

Diagram 1: Synthesis of this compound

G cluster_0 Synthesis of the Core Scaffold Thiocarbohydrazide Thiocarbohydrazide Reflux Reflux Thiocarbohydrazide->Reflux CS2 Carbon Disulfide CS2->Reflux Pyridine Pyridine Pyridine->Reflux Solvent Pyridinium_Salt Pyridinium Salt of This compound Reflux->Pyridinium_Salt 1 hour Final_Product This compound Pyridinium_Salt->Final_Product Acidification HCl Conc. HCl HCl->Final_Product

A schematic workflow for the synthesis of the core this compound scaffold.

Application Notes: A Gateway to Fused Heterocyclic Systems

The true synthetic utility of this compound lies in its ability to serve as a versatile precursor for the synthesis of various fused heterocyclic systems. The amino group and the two thiol groups provide multiple reaction sites for cyclization reactions with a wide range of electrophilic reagents. These fused systems, such as triazolo[3,4-b][5][6][7]thiadiazoles and triazolo[3,4-b][5][6][7]thiadiazines, are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][8]

Application Note 1: Synthesis of 1,2,4-Triazolo[3,4-b][5][6][7]thiadiazoles

The reaction of this compound with carboxylic acids or their derivatives provides a direct route to the 1,2,4-triazolo[3,4-b][5][6][7]thiadiazole scaffold. This fused system is a key pharmacophore in a number of biologically active molecules.[9]

Reaction Principle: The reaction proceeds through an initial acylation of the amino group, followed by intramolecular cyclization involving one of the thiol groups to form the thiadiazole ring. The second thiol group can then be further functionalized.

Diagram 2: General Scheme for Triazolo[3,4-b][5][6][7]thiadiazole Synthesis

G cluster_1 Synthesis of Triazolo[3,4-b][1,3,4]thiadiazoles Start This compound Product 6-Substituted-3-mercapto-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Start->Product Reagent R-COOH (Carboxylic Acid) Reagent->Product Acylation & Cyclization Cyclizing_Agent POCl₃ or PPA Cyclizing_Agent->Product Catalyst

A generalized reaction pathway for the synthesis of triazolo[3,4-b][5][6][7]thiadiazoles.

Protocol 2: Synthesis of 6-Aryl-3-mercapto-[4][5][7]triazolo[3,4-b][5][6][7]thiadiazoles

This protocol is adapted from general methods for the synthesis of similar fused systems.[9]

Materials:

  • This compound

  • Aromatic carboxylic acid (e.g., benzoic acid)

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Sodium bicarbonate solution (saturated)

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

  • Filtration apparatus

  • Beakers and graduated cylinders

Procedure:

  • Reaction Mixture: In a round-bottom flask, place a mixture of this compound (1 mmol) and the desired aromatic carboxylic acid (1.1 mmol).

  • Cyclizing Agent: Slowly add phosphorus oxychloride (5 ml) to the mixture with cooling.

  • Reflux: After the initial reaction subsides, reflux the mixture for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with constant stirring.

  • Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Isolation: The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 6-aryl-3-mercapto-[4][5][7]triazolo[3,4-b][5][6][7]thiadiazole.

Table 1: Representative Examples of Synthesized Triazolo[3,4-b][5][6][7]thiadiazoles

EntryR-Group (from Carboxylic Acid)Product StructurePotential Biological Activity
1Phenyl6-Phenyl-3-mercapto-[4][5][7]triazolo[3,4-b][5][6][7]thiadiazoleAnticancer[9]
24-Chlorophenyl6-(4-Chlorophenyl)-3-mercapto-[4][5][7]triazolo[3,4-b][5][6][7]thiadiazoleAntimicrobial
34-Methoxyphenyl6-(4-Methoxyphenyl)-3-mercapto-[4][5][7]triazolo[3,4-b][5][6][7]thiadiazoleAnti-inflammatory
Application Note 2: Synthesis of 1,2,4-Triazolo[3,4-b][5][6][7]thiadiazines

The reaction of this compound with α-haloketones (e.g., phenacyl bromides) provides a facile route to the 1,2,4-triazolo[3,4-b][5][6][7]thiadiazine scaffold. This fused six-membered ring system is another important pharmacophore with a wide array of biological activities.[3][10]

Reaction Principle: The reaction involves the S-alkylation of one of the thiol groups by the α-haloketone, followed by an intramolecular cyclization between the amino group and the carbonyl group of the ketone to form the thiadiazine ring.

Diagram 3: General Scheme for Triazolo[3,4-b][5][6][7]thiadiazine Synthesis

G cluster_2 Synthesis of Triazolo[3,4-b][1,3,4]thiadiazines Start This compound Product 7-Substituted-3-mercapto-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Start->Product Reagent R-CO-CH₂-Br (α-Haloketone) Reagent->Product S-Alkylation & Cyclization Solvent Ethanol Solvent->Product Reflux

A generalized reaction pathway for the synthesis of triazolo[3,4-b][5][6][7]thiadiazines.

Protocol 3: Synthesis of 7-Aryl-3-mercapto-5H-[4][5][7]triazolo[3,4-b][5][6][7]thiadiazines

This protocol is adapted from established procedures for the synthesis of analogous compounds.[10]

Materials:

  • This compound

  • Substituted phenacyl bromide

  • Absolute ethanol

  • Anhydrous potassium carbonate (optional, as a base)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: Dissolve this compound (1 mmol) in absolute ethanol (20 ml) in a round-bottom flask.

  • Addition of Reagents: Add the substituted phenacyl bromide (1 mmol) to the solution. Anhydrous potassium carbonate (1.1 mmol) can be added to facilitate the reaction.

  • Reflux: Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The precipitated solid is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or DMF-water) to obtain the pure 7-aryl-3-mercapto-5H-[4][5][7]triazolo[3,4-b][5][6][7]thiadiazine.

Table 2: Representative Examples of Synthesized Triazolo[3,4-b][5][6][7]thiadiazines

EntryR-Group (from Phenacyl Bromide)Product StructurePotential Biological Activity
1Phenyl7-Phenyl-3-mercapto-5H-[4][5][7]triazolo[3,4-b][5][6][7]thiadiazineAntiviral[10]
24-Bromophenyl7-(4-Bromophenyl)-3-mercapto-5H-[4][5][7]triazolo[3,4-b][5][6][7]thiadiazineAnticancer
34-Nitrophenyl7-(4-Nitrophenyl)-3-mercapto-5H-[4][5][7]triazolo[3,4-b][5][6][7]thiadiazineAntimicrobial

Conclusion and Future Perspectives

This compound is a highly valuable and versatile synthon in the toolkit of medicinal chemists. Its straightforward synthesis and the presence of multiple reactive functional groups make it an ideal starting material for the construction of a wide array of fused heterocyclic systems. The resulting triazolothiadiazoles and triazolothiadiazines, among other potential derivatives, have consistently demonstrated significant potential as scaffolds for the development of novel therapeutic agents across various disease areas.

Future research in this area should focus on expanding the library of derivatives synthesized from this core scaffold and conducting comprehensive biological evaluations to identify lead compounds for further drug development. The exploration of novel cyclizing agents and reaction conditions could also lead to the discovery of new and unique heterocyclic systems with enhanced pharmacological profiles. The inherent reactivity of the remaining thiol group in the fused products also offers an avenue for further diversification and the application of techniques like click chemistry for the development of bioconjugates and targeted drug delivery systems.

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  • Bhat, K. S., Kumar, A., & Holla, B. S. (2004). Synthesis of some new 1,2,4-triazolo[3,4-b]-thiadiazole derivatives as possible anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(8), 1595-1603. [Link]

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  • Al-Saeedi, A. H., Al-Ghamdi, A. M., & Al-Zahrani, A. M. (2021). SYNTHESIS, CHARACTERIZATION, AND PHARMACEUTICAL ACTIVITY OF FUSED TRIAZOLOTHIADIAZOLE DERIVATIVES. European Chemical Bulletin, 10(1), 1-8. [Link]

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Application Notes & Protocols: Development of Antifungal Agents from 4-Amino-4H-1,2,4-triazole-3,5-dithiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a formidable challenge to global public health. The 1,2,4-triazole nucleus is a cornerstone of modern antifungal therapy, found in widely used drugs like fluconazole and voriconazole.[1][2] These agents primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] The disruption of ergosterol synthesis leads to a compromised cell membrane, ultimately inhibiting fungal growth.[1][5]

The 4-amino-4H-1,2,4-triazole-3,5-dithiol scaffold represents a versatile and promising starting point for the development of novel antifungal agents. The presence of a primary amino group at the N4 position and two thiol groups at the C3 and C5 positions provides multiple reactive sites for chemical modification. This allows for the generation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to identify potent and selective antifungal candidates.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of antifungal agents derived from this scaffold. It outlines detailed protocols for synthesis, in vitro screening, and preliminary safety assessment, grounded in established scientific principles and methodologies.

Section 1: Synthesis of the Core Scaffold and Derivatives

The journey begins with the chemical synthesis of the core heterocyclic system and its subsequent modification to create a library of candidate compounds. The foundational principle is to create structural diversity to explore the chemical space for antifungal activity.

Synthesis of this compound (Compound 3)

The synthesis of the core triazole scaffold is a multi-step process that begins with a suitable starting material like a benzoic acid hydrazide, which is then reacted with carbon disulfide and cyclized with hydrazine hydrate.[8][9] This method is a reliable route to the desired 4-amino-1,2,4-triazole-3-thiol core structure.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Derivatization (Example) A Benzoic Acid Hydrazide C Potassium Dithiocarbazinate Salt A->C + B Carbon Disulfide (CS2) + KOH B->C in Ethanol E 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol C->E Reflux D Hydrazine Hydrate (N2H4·H2O) D->E G Schiff Base Derivatives E->G Condensation F Aromatic Aldehydes F->G

Caption: Synthesis pathway for the 4-amino-1,2,4-triazole scaffold and subsequent derivatization.

Protocol 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is adapted from established literature methods.[8][9]

  • Preparation of Potassium Dithiocarbazinate:

    • Dissolve benzoic acid hydrazide (10 mmol) in absolute ethanol (50 mL).

    • To this solution, add potassium hydroxide (12 mmol) and stir until fully dissolved.

    • Slowly add carbon disulfide (12 mmol) dropwise while keeping the mixture in an ice bath.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ether, and dry under vacuum.[9]

  • Cyclization to form the Triazole Ring:

    • Suspend the dried potassium salt (8 mmol) in water (20 mL).

    • Add hydrazine hydrate (99%, 16 mmol) to the suspension.

    • Reflux the mixture for 3-4 hours, during which the evolution of hydrogen sulfide gas may be observed (perform in a well-ventilated fume hood).[9]

    • Cool the reaction mixture to room temperature.

    • Acidify the solution with dilute hydrochloric acid (HCl) until a white precipitate forms.

    • Filter the solid product, wash thoroughly with cold water, and recrystallize from ethanol to yield pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Generation of Derivatives

The amino group of the triazole is a prime target for creating Schiff bases through condensation with various aromatic aldehydes.[10][11] This approach is highly effective for rapidly generating a diverse library of compounds with different electronic and steric properties, which is essential for SAR studies.

Protocol 2: General Synthesis of Schiff Base Derivatives
  • Reaction Setup:

    • Dissolve the synthesized 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (5 mmol) in ethanol (30 mL).

    • Add a few drops of glacial acetic acid to act as a catalyst.

    • Add the desired substituted aromatic aldehyde (5 mmol) to the solution.

  • Reaction and Isolation:

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

    • Filter the resulting solid, wash with cold ethanol, and dry to obtain the Schiff base derivative.

    • Confirm the structure of all synthesized compounds using spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).[8]

Section 2: In Vitro Antifungal Susceptibility Testing

The primary goal of this stage is to determine the intrinsic antifungal potency of the synthesized compounds. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[12][13][14] Protocols are standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility.[13][15][16]

G cluster_controls Essential Controls A Prepare Compound Stock (in DMSO) B Perform 2-fold Serial Dilutions in 96-well plate (RPMI-1640 medium) A->B D Inoculate Wells (100 µL inoculum + 100 µL drug dilution) B->D C Prepare Fungal Inoculum (e.g., Candida albicans, 0.5-2.5 x 10^3 cells/mL) C->D E Incubate Plate (35°C for 24-48 hours) D->E F Read MIC (Lowest concentration with no visible growth) E->F G Data Analysis & Comparison F->G H Growth Control (No Drug) H->E I Sterility Control (No Inoculum) I->E

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol 3: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27)
  • Preparation of Compounds:

    • Prepare a stock solution of each test compound in 100% Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.

    • Rationale: DMSO is a common solvent for water-insoluble compounds. It is important to ensure the final concentration of DMSO in the assay does not exceed 1%, as higher concentrations can inhibit fungal growth.[12]

  • Plate Preparation:

    • In a sterile 96-well microtiter plate, add 100 µL of RPMI-1640 medium to wells 2 through 12 of each row to be used.

    • Create a starting drug solution by diluting the stock solution in RPMI-1640. Add 200 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no drug, no inoculum).

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[15][17]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each test well is now 200 µL.

    • Cover the plate and incubate at 35°C for 24 to 48 hours.[14][17]

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ~50% reduction for azoles against yeasts) compared to the growth control well.[14] This can be assessed visually or with a spectrophotometer.

Data Presentation: MIC Values

Summarize the MIC data in a clear, tabular format for easy comparison of compound potency.

Compound IDR1 (Substitution on Aldehyde)MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatus
3 (Parent Scaffold)>64>64
4a 4-Chloro816
4b 2,4-Dichloro48
4c 4-Nitro1632
4d 4-Methoxy3264
Fluconazole (Standard Drug)1>64

Table 1: Example MIC data for a series of synthesized triazole derivatives against common fungal pathogens.

Section 3: Cytotoxicity Assessment

A crucial step in drug development is to ensure that candidate compounds are selectively toxic to the fungal pathogen while having minimal effect on host cells.[18] In vitro cytotoxicity assays using mammalian cell lines provide a rapid and cost-effective method to evaluate this. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[18]

Protocol 4: MTT Cytotoxicity Assay
  • Cell Culture:

    • Culture a mammalian cell line (e.g., HeLa or HEK293) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate the plate for 24 to 48 hours.[19]

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation and Selectivity Index

The Selectivity Index (SI) is a critical parameter that provides a quantitative measure of a compound's therapeutic window. It is calculated as the ratio of its cytotoxicity to its antifungal activity. A higher SI value is desirable, indicating greater selectivity for the fungal target.

SI = IC₅₀ (Host Cell) / MIC (Fungal Cell)

Compound IDMIC (µg/mL) vs. C. albicansIC₅₀ (µg/mL) vs. HeLa CellsSelectivity Index (SI)
4a 8>100>12.5
4b 48020
4c 16>100>6.25
4d 32>100>3.125

Table 2: Example cytotoxicity data and the calculated Selectivity Index for promising compounds.

Section 4: Mechanism of Action - The Ergosterol Pathway

Triazole antifungals function by inhibiting lanosterol 14α-demethylase, an enzyme essential for converting lanosterol to ergosterol in fungi.[1][2][4] This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, disrupting membrane integrity and function.[5]

G A Squalene B Lanosterol A->B ...multiple steps Enzyme Lanosterol 14α-demethylase (CYP51) B->Enzyme C Ergosterol D Fungal Cell Membrane (Normal Function) C->D Enzyme->C Inhibitor Triazole Derivative Inhibitor->Enzyme Inhibits

Caption: Simplified overview of the ergosterol biosynthesis pathway and the inhibitory action of triazole derivatives.

Section 5: Outlook - Advancing to In Vivo Models

Compounds that demonstrate high potency (low MIC) and high selectivity (high SI) in vitro become candidates for further evaluation in vivo. Animal models are essential for assessing a drug's efficacy in a complex biological system, considering factors like pharmacokinetics, pharmacodynamics, and host-pathogen interactions.[20]

Commonly used models include:

  • Murine Models of Systemic Infection: Mice are infected intravenously with a fungal pathogen like Candida albicans, Aspergillus fumigatus, or Cryptococcus neoformans. The efficacy of the test compound is then evaluated by monitoring survival rates or fungal burden in target organs (e.g., kidneys, spleen).[20][21]

  • Alternative Models: For early-stage screening, invertebrate models such as Galleria mellonella (greater wax moth) larvae can provide a cost-effective and ethically favorable alternative to mammalian models.[20][22]

The selection of an appropriate model depends on the specific fungal pathogen and the type of infection being targeted.[20]

Conclusion

The development of novel antifungal agents from the this compound scaffold is a systematic process that integrates chemical synthesis with rigorous biological evaluation. By following a structured workflow—from the synthesis of a diverse compound library to the determination of in vitro efficacy (MIC) and safety (IC₅₀)—researchers can efficiently identify lead candidates. The protocols and guidelines presented here provide a robust framework for advancing promising molecules through the preclinical discovery pipeline, with the ultimate goal of addressing the critical need for new and effective antifungal therapies.

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  • Pierce, C. G., Uppuluri, P., Tristan, A. R., & Lopez-Ribot, J. L. (2008). A Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology, 46(5), 1646-1651. Retrieved from [Link]

  • Sabale, P. M., & Mehta, P. (2014). Synthesis, Antibacterial and Antifungal Activity of Novel 4-Amino-Substituted-1,2,4-Triazole-3-Thiol Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(4), 150-155.
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  • Quintero-Fabián, S., et al. (2022). The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. Journal of Fungi, 8(10), 1056. Retrieved from [Link]

  • Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate. (n.d.).
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  • Khan, I., et al. (2010). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Molecules, 15(1), 26-36. Retrieved from [Link]

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Application Notes and Protocols for 4-amino-4H-1,2,4-triazole-3,5-dithiol as a Novel Chelating Agent in Agriculture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic delivery of essential micronutrients to crops is a cornerstone of modern agriculture, pivotal for enhancing yield and nutritional quality. Traditional micronutrient fertilizers often suffer from low bioavailability due to adverse soil interactions. Chelating agents offer a solution by forming stable, water-soluble complexes with metal ions, thereby increasing their mobility and uptake by plants.[1][2][3] This document provides a comprehensive technical guide on the application of 4-amino-4H-1,2,4-triazole-3,5-dithiol as a promising chelating agent in agricultural contexts. We will explore its synthesis, mechanism of action, and detailed protocols for its evaluation as a vehicle for micronutrient delivery and for phytoremediation purposes. This guide is intended for researchers, agronomists, and professionals in the field of crop science and soil chemistry.

Introduction: The Role of Chelates in Plant Nutrition

Essential micronutrients such as iron (Fe), zinc (Zn), manganese (Mn), and copper (Cu) are vital for numerous physiological and biochemical processes in plants.[4] However, their availability in soil, particularly in alkaline or high-pH conditions, is often limited due to the formation of insoluble precipitates.[2][5] Chelating agents, or ligands, are organic molecules that can "claw" onto positively charged metal ions, forming a stable, ring-like structure known as a chelate.[3] This process protects the micronutrient from undesirable reactions in the soil, maintaining its solubility and availability for plant root uptake.[3][4][6]

While synthetic chelating agents like EDTA and DTPA are widely used, concerns about their low biodegradability and potential for environmental persistence have spurred the search for novel, effective, and more environmentally benign alternatives.[7][8]

This compound: A Promising Candidate

This compound is a heterocyclic compound featuring multiple donor atoms—specifically, nitrogen atoms from the triazole ring and the amino group, and sulfur atoms from the two thiol groups. This poly-dentate structure makes it an excellent candidate for forming stable chelate complexes with various metal ions.[9][10] The presence of both "hard" nitrogen and "soft" sulfur donor atoms suggests a broad affinity for a range of essential micronutrients and potentially for the remediation of heavy metal contaminants.

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of thiocarbohydrazide with carbon disulfide. This method is efficient and utilizes readily available starting materials.

Synthesis Protocol

Materials:

  • Thiocarbohydrazide

  • Carbon disulfide (CS₂)

  • Pyridine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiocarbohydrazide in pyridine.

  • Addition of Carbon Disulfide: Slowly add an equimolar amount of carbon disulfide to the stirred solution. The reaction is exothermic, so controlled addition is recommended.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product: After cooling the reaction mixture to room temperature, the precipitated product can be isolated.

  • Purification: The crude product is then collected by vacuum filtration, washed with cold ethanol to remove impurities, and then recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture to yield the purified this compound.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and elemental analysis.

A similar synthesis for a related compound involves boiling thiocarbohydrazide with carbon disulfide in pyridine.[11]

Application Notes

Micronutrient Fertilizers

This compound can be used to chelate essential micronutrients like Fe, Zn, Mn, and Cu to create novel fertilizers. The resulting metal chelates are expected to exhibit enhanced solubility and stability across a range of soil pH values, leading to improved plant uptake and correction of nutrient deficiencies.

Key Advantages:

  • Enhanced Bioavailability: The chelate structure protects the metal ion from precipitation, making it more available to the plant.[3]

  • Improved Stability: The resulting complexes are more stable than the free metal ions, preventing them from being locked up in the soil.[6]

  • Reduced Toxicity: Chelation can reduce the potential toxicity of high concentrations of certain micronutrients.[3]

Phytoremediation of Heavy Metal-Contaminated Soils

The strong chelating nature of this compound also makes it a candidate for phytoremediation applications. By increasing the solubility and mobility of heavy metals such as lead (Pb), cadmium (Cd), and nickel (Ni) in the soil, it can enhance their uptake by hyperaccumulator plants.

Mechanism of Action: The chelating agent, when applied to contaminated soil, forms water-soluble complexes with the heavy metals, desorbing them from the soil matrix and making them available for root absorption and translocation to the aerial parts of the plants.[12][13]

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound as a chelating agent in agricultural applications.

Protocol 1: Evaluation of Chelation Efficiency and Stability

This protocol aims to determine the stability constants of this compound with various micronutrients.

Materials:

  • Synthesized this compound

  • Salts of micronutrients (e.g., FeCl₃, ZnSO₄, MnCl₂, CuSO₄)

  • pH meter

  • UV-Vis spectrophotometer

  • Potentiometric titration setup

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the ligand and metal salts of known concentrations in deionized water.

  • Potentiometric Titration: Titrate a solution containing the ligand and a metal ion with a standard solution of a strong base (e.g., NaOH) at a constant temperature. Record the pH changes after each addition of the base.

  • Data Analysis: Use the titration data to calculate the formation constants (stability constants) of the metal-ligand complexes using appropriate software.

  • Spectrophotometric Analysis: Determine the stoichiometry of the metal-ligand complex using methods like Job's plot of continuous variation.

Causality and Validation:

  • Why potentiometric titration? This method allows for the precise determination of the stability of the metal-ligand complex under varying pH conditions, which is crucial for understanding its behavior in different soil environments.

  • Self-validation: The consistency of stability constants determined at different metal-to-ligand ratios and the agreement with spectrophotometric data will validate the results.

Protocol 2: Greenhouse Pot Study for Micronutrient Bioavailability

This protocol evaluates the effectiveness of this compound chelated micronutrients on plant growth and nutrient uptake.

Materials:

  • Test crop (e.g., soybean, corn, or tomato)

  • Micronutrient-deficient soil (can be prepared by mixing sand and peat)

  • Pots for planting

  • Synthesized this compound

  • Micronutrient salts (Fe, Zn, Mn, Cu)

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Experimental Design:

  • Control Group: Plants grown in deficient soil with no micronutrient application.

  • Inorganic Salt Group: Plants treated with inorganic salts of the micronutrients (e.g., FeSO₄, ZnSO₄).

  • Chelate Group: Plants treated with the this compound chelated micronutrients.

  • Commercial Chelate Group (Optional): Plants treated with a commercial chelating agent like Fe-EDTA for comparison.

Procedure:

  • Preparation of Chelates: Prepare the chelated micronutrients by reacting this compound with the respective metal salts in an appropriate molar ratio.

  • Pot Setup and Planting: Fill pots with the micronutrient-deficient soil. Sow seeds of the test crop and thin to a uniform number of plants per pot after germination.

  • Treatment Application: Apply the different fertilizer treatments to the soil at recommended rates.

  • Growth Period: Grow the plants under controlled greenhouse conditions for a specified period (e.g., 4-6 weeks).

  • Harvest and Analysis:

    • Harvest the aerial parts (shoots) and roots of the plants separately.

    • Record the dry weight of the plant biomass.

    • Digest the plant tissues using an appropriate acid mixture.

    • Analyze the micronutrient concentration in the digested samples using AAS or ICP-MS.[12]

Data Presentation:

TreatmentShoot Dry Weight (g)Root Dry Weight (g)Fe Concentration (mg/kg)Zn Concentration (mg/kg)
Control
Inorganic Salt
ATD-Chelate
Commercial Chelate

ATD: this compound

Causality and Validation:

  • Why a deficient soil? Using a soil known to be deficient in the target micronutrient allows for a clear assessment of the fertilizer's ability to correct this deficiency.

  • Self-validation: A statistically significant increase in plant biomass and tissue micronutrient concentration in the ATD-Chelate group compared to the control and inorganic salt groups will validate its efficacy.

Protocol 3: Evaluation of Phytoremediation Potential

This protocol assesses the ability of this compound to enhance the phytoextraction of heavy metals from contaminated soil.

Materials:

  • Heavy metal-contaminated soil (spiked or from a contaminated site)

  • Hyperaccumulator plant species (e.g., Brassica juncea for Pb)

  • Pots for planting

  • Synthesized this compound

  • AAS or ICP-MS

Procedure:

  • Pot Setup and Planting: Fill pots with the heavy metal-contaminated soil. Transplant seedlings of the hyperaccumulator plant into the pots.

  • Acclimatization: Allow the plants to acclimatize for one week.

  • Chelate Application: Apply a solution of this compound to the soil at different concentrations (e.g., 0, 2.5, 5.0 mmol/kg soil).[12]

  • Growth Period: Grow the plants for a defined period (e.g., 30 days), ensuring proper irrigation.[12]

  • Harvest and Analysis:

    • Harvest the shoots and roots separately.

    • Measure the dry biomass.

    • Analyze the heavy metal concentration in the plant tissues and the soil before and after the experiment using AAS or ICP-MS.

Data Presentation:

Chelate Concentration (mmol/kg)Shoot Dry Weight (g)Root Dry Weight (g)Heavy Metal in Shoot (mg/kg)Heavy Metal in Root (mg/kg)
0 (Control)
2.5
5.0

Causality and Validation:

  • Why a hyperaccumulator? These plants have a natural ability to accumulate high concentrations of heavy metals, making them ideal for phytoremediation studies. The chelating agent is intended to enhance this natural ability.

  • Self-validation: A dose-dependent increase in the concentration of the heavy metal in the plant tissues, particularly in the shoots (indicating translocation), will validate the effectiveness of the chelating agent.

Visualizations

Chelation_Process cluster_soil Soil Environment cluster_chelation Chelation cluster_plant Plant Uptake Metal_Ion Micronutrient Ion (M+) Insoluble_Compound Insoluble Precipitate Metal_Ion->Insoluble_Compound Precipitation Chelate_Complex Stable Chelate Complex Metal_Ion->Chelate_Complex Chelation Plant_Root Plant Root Insoluble_Compound->Plant_Root Low Bioavailability Chelating_Agent This compound Chelating_Agent->Chelate_Complex Chelate_Complex->Plant_Root Uptake

Caption: Mechanism of enhanced micronutrient uptake by chelation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_greenhouse Greenhouse Study cluster_analysis Analysis S1 Synthesize Chelate S2 Characterize (NMR, IR) S1->S2 G2 Apply Treatments S2->G2 G1 Pot Setup with Deficient Soil G1->G2 G3 Plant Growth G2->G3 G4 Harvest & Biomass Measurement G3->G4 A1 Tissue Digestion G4->A1 A2 AAS/ICP-MS Analysis A1->A2 A3 Data Interpretation A2->A3

Caption: Workflow for evaluating micronutrient bioavailability.

Conclusion

This compound presents a compelling profile as a novel chelating agent for agricultural applications. Its unique molecular structure suggests a strong potential for forming stable complexes with essential micronutrients, thereby enhancing their bioavailability to plants. Furthermore, its application in the phytoremediation of heavy metal-contaminated soils warrants investigation. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its efficacy and potential for integration into sustainable agricultural practices. Further research should focus on optimizing application rates, understanding its behavior in different soil types, and assessing its biodegradability and long-term environmental impact.

References

  • Research Trend. (n.d.). Function of Chelators in Nutrient Supply to Plants.
  • The Andersons Plant Nutrient Group. (2023, May 5). Chelation in Agriculture Fertilizers: What to Know.
  • wbcil. (2024, July 2). The Role of Mineral Chelates in Preventing Nutrient Deficiencies.
  • Grotek. (n.d.). Enhancing Plant Growth with Chelation Nutrients.
  • Plant-Prod. (2025, June 3). Unlocking Plant Potential: The Benefits of Chelates in Fertilizer Programs.
  • Ebrahimi, M. (2021). Evaluation of some chelating agents on phytoremediation efficiency of Amaranthus caudatus L. and Tagetes patula L. in soils contaminated with lead. Environmental Health Engineering and Management Journal, 8(2), 125-132. Retrieved from [Link]

  • MDPI. (n.d.). Chelating Agents in Assisting Phytoremediation of Uranium-Contaminated Soils: A Review. Retrieved from [Link]

  • Polish Journal of Environmental Studies. (n.d.). Evaluation of Chelating Agents as Heavy Metals Extractants in Agricultural Soils under Threat of Contamination.
  • PubMed. (2024, September 25). Enhanced phytoremediation of cadmium-contaminated soil using chelating agents and plant growth regulators: effect and mechanism. Retrieved from [Link]

  • ResearchGate. (2014, March). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficacy of Chelated Micronutrients in Plant Nutrition. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Chelating Agents Used in Phytoextraction by Switchgrass of Lead Contaminated Soil. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • Korean Society of Soil Science and Fertilizer. (n.d.). Effects of Chelating Agent and Micronutrient Application on Nutrient Content and Growth of Lettuce in Soils with Different Salinity and Acidity. Retrieved from [Link]

  • CABI Digital Library. (n.d.). EFFICIENCY OF CHELATE FORMS OF MICRONUTRIENTS IN NUTRITION OF GREENHOUSE TOMATO GROWN IN ROCKWOOL. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chelating agents to solubilize heavy metals from Oxisols contaminated by the addition of organic and inorganic residues. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol. Retrieved from [Link]

  • Bohrium. (n.d.). EFFICACY of CHELATED MICRONUTRIENTS in PLANT NUTRITION. Retrieved from [Link]

  • ResearchGate. (2025, December 16). This compound INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA. Retrieved from [Link]

  • Ginekologia i Poloznictwo. (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from [Link]

  • PubMed Central. (2025, July 10). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-amino-4H-1,2,4-triazole-3,5-dithiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-amino-4H-1,2,4-triazole-3,5-dithiol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the synthesis of this important heterocyclic compound, ultimately improving your yield and purity.

Introduction to the Synthesis

This compound is a versatile building block in medicinal chemistry and materials science. Its synthesis is primarily achieved through two common routes, each with its own set of advantages and potential challenges. Understanding the nuances of these methods is critical for a successful and reproducible outcome.

Method A: Reaction of Thiocarbohydrazide with Carbon Disulfide Method B: Cyclization of a Dithiocarbazinate Salt with Hydrazine Hydrate

This guide will delve into the practical aspects of both methods, offering solutions to common problems you may encounter.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues that may arise during your experiments.

Low Yield

Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, depending on the synthetic route. Let's break down the possibilities for each method.

For Method A (Thiocarbohydrazide and Carbon Disulfide):

  • Incomplete Reaction: The reaction, typically performed by refluxing in pyridine, requires sufficient time to go to completion.[1] Ensure you are refluxing for the recommended duration, which can be several hours. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Suboptimal Temperature: While "boiling" or "refluxing" is often cited, maintaining a consistent and appropriate temperature is crucial.[1] Significant temperature fluctuations can lead to the formation of side products.

  • Purity of Reagents: The purity of thiocarbohydrazide and carbon disulfide is paramount. Impurities in the starting materials can interfere with the reaction and lead to a lower yield of the desired product.

  • Stoichiometry: While often used in excess as a solvent, the ratio of carbon disulfide to thiocarbohydrazide can be optimized. Ensure you are using an appropriate molar ratio to drive the reaction to completion without promoting side reactions.

For Method B (Dithiocarbazinate Salt and Hydrazine Hydrate):

  • Incomplete Formation of the Dithiocarbazinate Salt: The initial reaction between a hydrazide, potassium hydroxide, and carbon disulfide to form the potassium dithiocarbazinate salt is a critical step.[2] Ensure the potassium hydroxide is fully dissolved and the reaction mixture is adequately cooled before the addition of carbon disulfide to prevent its evaporation and side reactions.

  • Inefficient Cyclization: The subsequent cyclization with hydrazine hydrate requires sufficient heating (reflux) to proceed efficiently.[2] The reaction time should be monitored to ensure the complete conversion of the intermediate salt.

  • Hydrolysis of the Intermediate: The dithiocarbazinate salt can be susceptible to hydrolysis. It is best to use it in the subsequent cyclization step without undue delay.

General Recommendations to Improve Yield:

  • Inert Atmosphere: While not always reported, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially at elevated temperatures.

  • Proper Work-up: Loss of product can occur during the work-up. Ensure complete precipitation of the product by adjusting the pH appropriately and allowing sufficient time for crystallization. Washing the precipitate with cold solvent will minimize product loss.

Product Purity Issues

Question 2: I've obtained a product, but it appears to be impure. What are the common side products, and how can I identify and remove them?

Answer: The most common impurity in the synthesis of 1,2,4-triazole-3-thiols from thiosemicarbazide or related precursors is the isomeric 1,3,4-thiadiazole.

  • Formation of 1,3,4-Thiadiazole Derivatives: The cyclization of the intermediate can proceed via two different pathways, depending on the reaction conditions.

    • Alkaline conditions (as with pyridine in Method A or NaOH/KOH in Method B) favor the formation of the desired 1,2,4-triazole ring.

    • Acidic conditions, which can inadvertently arise, tend to promote the formation of the 1,3,4-thiadiazole isomer. [3]

The reaction pathway is depicted in the diagram below:

G cluster_0 Reaction Pathways Intermediate Thiosemicarbazide Intermediate Triazole This compound (Desired Product) Intermediate->Triazole Alkaline Conditions Thiadiazole 1,3,4-Thiadiazole Side Product Intermediate->Thiadiazole Acidic Conditions

Figure 1: Competing cyclization pathways.

  • Identification: The two isomers can often be distinguished by their melting points and spectroscopic data (NMR, IR). The chemical shifts in ¹H and ¹³C NMR spectra, as well as the vibrational frequencies in the IR spectrum, will differ for the triazole and thiadiazole ring systems.

  • Removal: Careful recrystallization is the most common method for removing the thiadiazole impurity. The solubility of the two isomers in a given solvent is likely to be different. Experiment with different solvents or solvent mixtures (e.g., ethanol, water, or ethanol-water mixtures) to achieve good separation.

Question 3: My final product is colored (e.g., yellow or brown). What is the cause, and how can I decolorize it?

Answer: A colored product often indicates the presence of small amounts of highly colored impurities, which may be polymeric materials or oxidation products.

  • Cause: Overheating the reaction mixture or prolonged exposure to air can lead to the formation of these colored byproducts.

  • Decolorization: During recrystallization, you can add a small amount of activated charcoal (decolorizing carbon) to the hot solution. The colored impurities will adsorb onto the surface of the charcoal.

    • Procedure: After adding the charcoal, heat the solution briefly and then perform a hot gravity filtration to remove the charcoal.[4][5] Be sure to use a fluted filter paper to speed up the filtration and minimize premature crystallization in the funnel.[5]

Question 4: I have an insoluble material in my reaction mixture that is not my product. What could it be?

Answer: Insoluble materials can be unreacted starting materials or polymeric side products.

  • Unreacted Thiocarbohydrazide (Method A): Thiocarbohydrazide has limited solubility in some organic solvents. If the reaction is incomplete, you may have unreacted starting material.

  • Polymeric Side Products: High temperatures or incorrect stoichiometry can sometimes lead to the formation of insoluble polymers.

  • Removal: A hot filtration of the reaction mixture before the final precipitation of the product can remove these insoluble impurities.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine in Method A?

A1: Pyridine serves a dual purpose in this reaction. It acts as a solvent for the reactants and also as a base to facilitate the cyclization reaction, promoting the formation of the desired 1,2,4-triazole ring system.[1]

Q2: What are the key safety precautions I should take when performing these syntheses?

A2: Both synthetic routes involve hazardous materials and require strict adherence to safety protocols.

  • Carbon Disulfide (CS₂): This is a highly flammable and toxic liquid with a low autoignition temperature.[6] It should only be handled in a well-ventilated fume hood, away from any sources of ignition.[6][7] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Hydrazine Hydrate (N₂H₄·H₂O): This is a corrosive and toxic substance.[8] Handle it in a fume hood with appropriate PPE.[8][9] Avoid contact with skin and eyes.[8]

  • Hydrogen Sulfide (H₂S) Evolution: The reaction in Method B is known to evolve hydrogen sulfide gas, which is highly toxic and has the characteristic smell of rotten eggs.[2][10] This reaction must be performed in a well-ventilated fume hood.[11] It is advisable to have a scrubbing system in place to neutralize the evolved H₂S.[11]

Q3: What is the best way to purify the final product?

A3: Recrystallization is the most common and effective method for purifying this compound.

  • Solvent Selection: Ethanol, water, or a mixture of the two are commonly used solvents. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration.[4][5][12]

    • Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.[12]

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals thoroughly.

Q4: Can I monitor the progress of the reaction?

A4: Yes, Thin Layer Chromatography (TLC) is a valuable tool for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. This allows you to determine the optimal reaction time and to check for the presence of any significant side products.

Experimental Protocols

Method A: Synthesis from Thiocarbohydrazide and Carbon Disulfide

G cluster_0 Method A Workflow Thiocarbohydrazide Thiocarbohydrazide Reflux Reflux Thiocarbohydrazide->Reflux CS2 Carbon Disulfide CS2->Reflux Pyridine Pyridine (Solvent/Base) Pyridine->Reflux Precipitation Precipitation (e.g., with water) Reflux->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product

Figure 2: Workflow for Method A.

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiocarbohydrazide in pyridine.

  • Carefully add carbon disulfide to the solution.

  • Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Method B: Synthesis from a Dithiocarbazinate Salt

G cluster_0 Method B Workflow Hydrazide Starting Hydrazide Salt_Formation Formation of Dithiocarbazinate Salt Hydrazide->Salt_Formation KOH_CS2 KOH + CS2 in Ethanol KOH_CS2->Salt_Formation Cyclization Cyclization (Reflux) Salt_Formation->Cyclization Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Cyclization Acidification Acidification (e.g., with HCl) Cyclization->Acidification Filtration Filtration & Washing Acidification->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product

Figure 3: Workflow for Method B.

  • Dissolve a suitable starting hydrazide in a solution of potassium hydroxide in ethanol.

  • Cool the mixture in an ice bath and add carbon disulfide dropwise with stirring to form the potassium dithiocarbazinate salt.

  • To the resulting salt, add hydrazine hydrate and water.

  • Heat the mixture to reflux for several hours. During this step, hydrogen sulfide gas will be evolved; ensure the reaction is conducted in a fume hood.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization.

Data Summary

ParameterMethod AMethod B
Starting Materials Thiocarbohydrazide, Carbon DisulfideHydrazide, KOH, Carbon Disulfide, Hydrazine Hydrate
Solvent/Base PyridineEthanol, Water
Key Reaction Step One-pot refluxTwo steps: Salt formation, then cyclization
Potential Side Product 1,3,4-Thiadiazole derivative1,3,4-Thiadiazole derivative
Key Safety Concern High flammability and toxicity of CS₂Evolution of toxic H₂S gas, handling of hydrazine hydrate

References

  • [Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][13][14]-triazole-3-thiol derivatives as antimicrobial agents.]([Link])

Sources

Technical Support Center: Purification of 4-amino-4H-1,2,4-triazole-3,5-dithiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 4-amino-4H-1,2,4-triazole-3,5-dithiol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your downstream applications.

Introduction: The Challenge of Purifying a Multifunctional Triazole

This compound is a molecule rich in functionality. Its acidic thiol groups, basic amino group, and polar triazole core present a unique set of purification challenges. Issues such as poor solubility in common organic solvents, potential for oxidation, and strong interactions with stationary phases like silica gel are frequently encountered. This guide provides a systematic approach to overcoming these obstacles.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the purification of this compound.

Q1: What is the best starting method for purifying crude this compound?

A1: For most common solid organic compounds, recrystallization is the most effective and scalable initial purification technique. Given the reported solubility of similar triazole thiols, starting with recrystallization from a polar protic solvent like ethanol or an ethanol/water mixture is highly recommended.[1][2][3] This method is excellent for removing baseline impurities from the synthesis, such as unreacted starting materials or side-products with different solubility profiles.

Q2: My compound is only soluble in highly polar solvents like DMSO. How can I purify it?

A2: High polarity can indeed be a challenge. While the target compound shows some solubility in methanol, if you are struggling with common recrystallization solvents, consider the following:

  • Solvent System Screening: Systematically test a range of solvents and solvent mixtures. A good recrystallization solvent will dissolve the compound when hot but have limited solubility when cold.

  • Acid/Base Chemistry: The dithiol and amino groups allow for manipulation of the compound's solubility through pH adjustment. You can potentially dissolve the compound in a dilute aqueous base (like NaOH or NaHCO₃) to deprotonate the thiols, filter out insoluble non-acidic impurities, and then re-precipitate your purified compound by carefully acidifying the solution (e.g., with HCl). This should be done with caution to avoid hydrolysis or degradation.

  • Chromatographic Methods: If recrystallization proves ineffective, column chromatography with a polar stationary phase or a modified mobile phase is the next logical step.

Q3: My purified this compound appears discolored (e.g., yellow or brown). What is the cause and how can I fix it?

A3: Discoloration often points to the presence of oxidized impurities. The thiol groups are susceptible to oxidation, which can form disulfide bonds and lead to colored byproducts. To mitigate this:

  • Use Degassed Solvents: Purging your solvents with an inert gas like nitrogen or argon before use can minimize dissolved oxygen.

  • Work Under an Inert Atmosphere: Whenever possible, perform purification steps under a nitrogen or argon atmosphere to prevent air oxidation.

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be sure to hot-filter the charcoal before allowing the solution to cool and crystallize.

Q4: I am seeing smearing or tailing of my compound on a silica gel TLC plate. What does this mean for column chromatography?

A4: Tailing on a silica gel TLC plate is a strong indicator that your compound is interacting too strongly with the acidic silica.[4] This is common for compounds with basic amine groups. If you attempt standard silica gel chromatography, you will likely experience poor separation, broad peaks, and potentially lose a significant amount of your compound on the column. It is crucial to address this before attempting a large-scale column purification.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for the two primary purification techniques: recrystallization and column chromatography.

Troubleshooting Recrystallization
Problem Potential Cause Recommended Solution
Compound "oils out" instead of crystallizing. Impurities are present, depressing the melting point and preventing crystal lattice formation.[5]1. Re-dissolve and add an anti-solvent: Dissolve the oil in a minimum of the hot solvent and slowly add a miscible "poor" solvent until turbidity persists. Cool slowly. 2. Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface to create nucleation sites.[5] 3. Seed crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
No crystals form upon cooling. The compound is too soluble in the chosen solvent, even at low temperatures.1. Reduce solvent volume: Evaporate some of the solvent to create a more concentrated, supersaturated solution and attempt to cool again. 2. Add an anti-solvent: As above, slowly add a poor solvent to the solution to decrease the overall solubility.
Very low recovery of purified material. The compound has significant solubility in the cold solvent, or too much solvent was used.1. Cool for longer: Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtration. 2. Minimize washing: Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Concentrate the filtrate: Collect the mother liquor and reduce its volume to recover a second crop of crystals.
Troubleshooting Column Chromatography
Problem Potential Cause Recommended Solution
Compound will not elute from the silica gel column. The compound is highly polar and is irreversibly adsorbing to the acidic silica gel.1. Increase mobile phase polarity: Gradually increase the percentage of the polar solvent (e.g., methanol) in your eluent. A gradient elution may be necessary. 2. Modify the mobile phase: Add a small amount (0.5-1%) of a competitive base like triethylamine or ammonia to the eluent. This will occupy the acidic sites on the silica, allowing your compound to elute.[5]
Poor separation of the desired compound from impurities. The chosen eluent system does not have sufficient resolving power.1. Optimize the solvent system: Systematically test different solvent mixtures using TLC to find an eluent that gives a good separation (ΔRf > 0.2) between your compound and the impurities. 2. Consider alternative stationary phases: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or reverse-phase (C18) silica.[4][5]
The compound appears to be degrading on the column. The acidic nature of the silica gel is causing decomposition of your sensitive compound.1. Deactivate the silica gel: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine. This will neutralize the most acidic sites.[4] 2. Switch to a neutral stationary phase: Alumina (neutral) can be a good alternative for acid-sensitive compounds.

Part 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a standard starting point for the purification of solid this compound.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling (using a water bath or heating mantle) with stirring.

  • Solvent Addition: Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them. If the solution is colored, this is the stage to add activated charcoal and then filter.

  • Induce Crystallization: Slowly add water dropwise to the hot solution until a slight cloudiness appears and persists. Add a few drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Modified Silica Gel Column Chromatography

This protocol is designed for situations where recrystallization is insufficient and the compound shows strong interaction with silica.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent. For this compound, a good starting point is a mixture of dichloromethane and methanol. To this slurry, add triethylamine to a final concentration of 1% (v/v).

  • Column Packing: Pack the column with the prepared silica slurry.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent like methanol. If solubility is an issue, adsorb the compound onto a small amount of silica gel (dry loading).

  • Elution: Begin eluting with the initial solvent mixture (e.g., 98:2 dichloromethane:methanol + 1% triethylamine).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.

Part 4: Visualized Workflows

Purification Decision Workflow

This diagram outlines the logical steps for choosing a purification strategy.

Purification_Workflow start Crude Product recrystallization Attempt Recrystallization (e.g., Ethanol/Water) start->recrystallization purity_check1 Check Purity (TLC, NMR, etc.) recrystallization->purity_check1 success Pure Compound purity_check1->success Purity OK column_prep Prepare for Column Chromatography purity_check1->column_prep Purity Not OK tlc_test TLC Analysis (Test various eluents) column_prep->tlc_test tailing_check Does it tail on silica? tlc_test->tailing_check standard_column Standard Silica Column tailing_check->standard_column No modified_column Modified Silica Column (add TEA or switch phase) tailing_check->modified_column Yes run_column Run Column Chromatography standard_column->run_column modified_column->run_column purity_check2 Check Purity (TLC, NMR, etc.) run_column->purity_check2 purity_check2->success Purity OK failure Further Optimization Needed purity_check2->failure Purity Not OK

Caption: Decision tree for purifying this compound.

Troubleshooting Recrystallization "Oiling Out"

This diagram illustrates the steps to take when your compound fails to crystallize properly.

Oiling_Out_Troubleshooting start Compound 'Oils Out' during Recrystallization reheat Re-heat to dissolve oil start->reheat add_good_solvent Add more 'good' solvent if necessary reheat->add_good_solvent add_anti_solvent Slowly add 'anti-solvent' until turbidity appears add_good_solvent->add_anti_solvent scratch Scratch flask with glass rod add_anti_solvent->scratch seed Add a seed crystal (if available) scratch->seed cool_slowly Cool slowly to room temp, then ice bath seed->cool_slowly check_crystals Check for Crystals cool_slowly->check_crystals success Crystals Formed check_crystals->success Yes failure Consider further purification (e.g., Chromatography) check_crystals->failure No

Caption: Troubleshooting workflow for when a compound "oils out".

References

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo.
  • (4-Amino-4H-1,2,4-triazole-3,5-diyl)diphenol - PMC - NIH.
  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) - Oriental Journal of Chemistry.
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • Technical Support Center: Purification of Substituted 1,2,4-Triazoles - Benchchem.

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stability issues and degradation of 4-amino-4H-1,2,4-triazole-3,5-dithiol solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-amino-4H-1,2,4-triazole-3,5-dithiol (ATD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of ATD solutions. Our goal is to equip you with the scientific understanding and practical steps to ensure the integrity of your experiments.

Introduction

This compound is a versatile heterocyclic compound with applications ranging from corrosion inhibition to synthetic chemistry.[1] Its unique structure, featuring a triazole ring, an amino group, and two thiol groups, also presents specific stability challenges. This guide will address the most common issues encountered when working with ATD solutions, providing explanations grounded in its chemical properties to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in ATD solutions?

A1: The instability of ATD solutions primarily stems from the reactivity of the thiol (-SH) groups. The most common degradation pathway is oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. This oxidation can lead to the formation of disulfide bonds, resulting in dimerization or polymerization of the ATD molecule. Additionally, the solution's pH can influence the equilibrium between the thiol and thione tautomeric forms, which may affect stability.[2][3][4]

Q2: My ATD solution has turned yellow/brown. What does this color change indicate?

A2: A yellow or brown discoloration in your ATD solution is a common indicator of degradation, likely due to oxidation. The formation of disulfide-linked oligomers or polymers can lead to the generation of chromophores that absorb light in the visible spectrum, resulting in the observed color change. Photodegradation upon exposure to UV or ambient light can also contribute to discoloration.[5][6]

Q3: I've observed a precipitate forming in my ATD solution over time. What is this precipitate and why did it form?

A3: The formation of a precipitate in an ATD solution is often due to the insolubility of its degradation products. As ATD molecules oxidize and form intermolecular disulfide bonds, they create larger, polymeric structures. These polymers may have lower solubility in the solvent compared to the monomeric ATD, causing them to precipitate out of the solution. The rate of precipitation can be influenced by factors such as concentration, temperature, and the presence of catalysts for oxidation.

Q4: How does pH affect the stability of ATD solutions?

A4: The pH of the solution plays a critical role in the stability of ATD. The thiol groups of ATD have a pKa, and at pH values near or above this pKa, the thiolate anion (-S⁻) is more prevalent. While the thiolate is a key reactive species in many desired reactions, it is also more susceptible to oxidation.[2] Therefore, alkaline conditions can accelerate the oxidative degradation of ATD. Conversely, while highly acidic conditions may protonate the triazole ring nitrogens, the thiol form is generally more stable at neutral to slightly acidic pH.[1]

Q5: Can I store prepared ATD solutions for later use?

A5: While it is always best practice to use freshly prepared solutions, if storage is necessary, it should be done under conditions that minimize degradation. This includes storing the solution at low temperatures (2-8°C or -20°C), protecting it from light by using amber vials or wrapping the container in foil, and de-gassing the solvent to remove dissolved oxygen. For longer-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues with ATD solutions.

Observed Issue Potential Cause Recommended Action
Solution Discoloration (Yellowing/Browning) Oxidation of thiol groups, photodegradation.1. Prepare fresh solution using de-gassed solvent. 2. Store solution in an amber vial or protect from light. 3. Add a small amount of a reducing agent like DTT or TCEP if compatible with your application.
Precipitate Formation Formation of insoluble disulfide-linked polymers.1. Filter the solution to remove the precipitate before use, but be aware that the concentration of active ATD will be lower. 2. Prepare a new, fresh solution. 3. For future preparations, consider using a lower concentration or a different solvent system if your protocol allows.
Inconsistent Experimental Results Degradation of ATD leading to lower effective concentration.1. Always use freshly prepared ATD solutions for critical experiments. 2. Monitor the purity of your ATD solution over time using techniques like HPLC or UV-Vis spectroscopy. 3. Ensure consistent preparation and handling procedures for all experiments.
Loss of Reactivity Oxidation of the active thiol groups.1. Confirm the integrity of your solid ATD starting material. 2. Prepare solutions immediately before use. 3. If applicable, consider performing your reaction under an inert atmosphere.

Key Chemical Concepts and Pathways

Thione-Thiol Tautomerism

ATD exists in a tautomeric equilibrium between the dithiol form and the thione-thiol form. The predominant form can be influenced by the solvent and pH. Understanding this equilibrium is crucial as the reactivity and stability of each tautomer can differ.[3][4]

G cluster_0 Thione-Thiol Tautomerism of ATD Thione Thione-Thiol Form Thiol Dithiol Form Thione->Thiol Equilibrium

Caption: Tautomeric equilibrium of this compound.

Oxidative Degradation Pathway

The primary degradation pathway for ATD in solution is the oxidation of its thiol groups to form disulfide bonds. This can lead to the formation of dimers and larger polymers.

G cluster_1 Oxidative Degradation of ATD ATD1 ATD Monomer (-SH) Dimer ATD Dimer (S-S) ATD1->Dimer ATD2 ATD Monomer (-SH) ATD2->Dimer Oxidant [O] (e.g., O2, metal ions) Oxidant->Dimer Oxidation Polymers Further Oxidation (Polymers) Dimer->Polymers Oxidation

Caption: Proposed oxidative degradation pathway of ATD.

Experimental Protocols

Protocol 1: Preparation of a Stabilized ATD Solution

This protocol outlines the steps to prepare an ATD solution with minimized risk of immediate degradation.

  • Solvent De-gassing:

    • Take your desired solvent (e.g., DMSO, DMF, or an aqueous buffer).

    • De-gas the solvent by sparging with an inert gas (nitrogen or argon) for at least 30 minutes, or by using a freeze-pump-thaw method.

  • Weighing ATD:

    • Weigh the required amount of solid ATD in a clean, dry vial.

  • Dissolution:

    • Add the de-gassed solvent to the vial containing the solid ATD.

    • Gently vortex or sonicate until the ATD is fully dissolved.

  • Storage (if necessary):

    • If the solution is not for immediate use, flush the headspace of the vial with an inert gas before sealing.

    • Wrap the vial in aluminum foil or use an amber vial to protect it from light.

    • Store at the recommended temperature (2-8°C for short-term, -20°C for longer-term).

Protocol 2: Monitoring ATD Solution Stability using UV-Vis Spectroscopy

This is a quick method to qualitatively assess the degradation of an ATD solution over time.

  • Initial Spectrum:

    • Immediately after preparing your ATD solution, take a UV-Vis spectrum (e.g., from 200-600 nm).

    • Note the absorbance maxima characteristic of ATD.

  • Time-course Monitoring:

    • At regular intervals (e.g., every hour or every day), take a new UV-Vis spectrum of the solution under the same conditions.

  • Analysis:

    • A decrease in the absorbance at the characteristic maxima and/or the appearance of new peaks at longer wavelengths (which may correspond to discoloration) indicates degradation.

References

  • This compound INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA - ResearchGate. Available at: [Link]

  • Detection the Degradation of PVC Thin Films Containing Triazole Complexes by FTIR Technique - Oriental Journal of Physical Sciences. Available at: [Link]

  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) - Oriental Journal of Chemistry. Available at: [Link]

  • Detection the Degradation of PS Thin Films Containing Triazole Complexes by FTIR Techniques - ResearchGate. Available at: [Link]

  • Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Available at: [Link]

  • Disulfide - Wikipedia. Available at: [Link]

  • Photochemical decomposition of 1H-1,2,3-triazole derivatives - ACS Publications. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. Available at: [Link]

  • Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO 2 complexes - RSC Publishing. Available at: [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. Available at: [Link]

  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method - JOCPR. Available at: [Link]

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Technical Support Center: Optimizing Corrosion Inhibition with 4-amino-4H-1,2,4-triazole-3,5-dithiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-amino-4H-1,2,4-triazole-3,5-dithiol (ATDT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for utilizing ATDT as a corrosion inhibitor. Here, we synthesize technical accuracy with field-proven insights to ensure your experiments are both successful and reliable.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of ATDT for corrosion inhibition.

Q1: What is the primary mechanism of corrosion inhibition by this compound?

A1: The corrosion inhibition of ATDT is primarily attributed to its ability to adsorb onto the metal surface, forming a protective barrier. This adsorption is facilitated by the presence of multiple heteroatoms (nitrogen and sulfur) and a conjugated π-electron system within the triazole ring. These features allow the molecule to interact with the vacant d-orbitals of the metal, leading to the formation of a stable, coordinated layer that isolates the metal from the corrosive environment. This process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding), with the latter providing a more robust and durable protective film.[1][2][3]

Q2: In which corrosive environments is ATDT most effective?

A2: ATDT has demonstrated high inhibition efficiency, particularly in acidic media such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) for mild steel.[4][5] Its effectiveness in other environments, such as neutral or alkaline solutions, or in the presence of specific ions like chlorides, may vary and requires experimental validation. The presence of chloride ions, for instance, can be particularly aggressive and may influence the stability and effectiveness of the protective film.[6]

Q3: What is the expected inhibition efficiency of ATDT?

A3: The inhibition efficiency of ATDT is dependent on several factors including its concentration, the corrosive environment, temperature, and the specific metal substrate. Studies have shown that for mild steel in 1 M and 5 M HCl solutions, ATDT can achieve a protection efficiency of up to 96%.[5] Optimal concentration is a key factor; efficiency generally increases with concentration up to a certain point, after which it may plateau.

Q4: How does pH affect the performance of ATDT?

A4: The pH of the corrosive medium can significantly influence the form of the ATDT molecule and, consequently, its inhibition efficiency. In acidic solutions, the amino group can become protonated, leading to a positively charged molecule.[5] This positive charge can enhance its adsorption on a negatively charged metal surface (in HCl), thereby increasing the inhibition efficiency. Quantum chemical modeling has shown that ATDT can exist in different tautomeric forms (protonated, zwitter-ionic, and uncharged) depending on the pH, which in turn affects the charge of the protective layer formed on the metal surface.[5]

Q5: What is the influence of temperature on the stability and performance of ATDT?

A5: The effect of temperature on the performance of ATDT can be complex. Generally, for chemisorption, an increase in temperature can lead to a stronger and more stable inhibitor film, thus improving inhibition efficiency up to a certain point.[2] However, excessively high temperatures can lead to the desorption of the inhibitor from the metal surface or even its decomposition, resulting in a decrease in efficiency.[7] It is crucial to evaluate the performance of ATDT at the specific operating temperature of your system.

II. Troubleshooting Experimental Setups

This section provides guidance on common issues encountered during the evaluation of ATDT's corrosion inhibition properties.

A. Weight Loss Measurements

Issue 1: Inconsistent or non-reproducible weight loss data.

  • Possible Cause 1: Inadequate surface preparation. The initial state of the metal coupon is critical. Any pre-existing corrosion, grease, or mill scale will lead to erroneous results.

    • Solution: Implement a rigorous and consistent surface preparation protocol. This typically involves mechanical polishing with successively finer grades of abrasive paper, followed by degreasing with a suitable solvent (e.g., acetone), rinsing with deionized water, and immediate drying.

  • Possible Cause 2: Incomplete removal of corrosion products. Residual corrosion products on the coupon after the experiment will lead to an underestimation of the actual weight loss.

    • Solution: Use a suitable chemical cleaning solution to remove corrosion products without attacking the base metal. For example, a solution of inhibited hydrochloric acid can be used for steel samples. Ensure the cleaning time is optimized to remove all corrosion products without causing significant metal loss. A blank coupon (unexposed to the corrosive environment) should be subjected to the same cleaning procedure to determine the weight loss due to the cleaning process itself, and this value should be subtracted from the final weight loss of the experimental coupons.

  • Possible Cause 3: Changes in the corrosive medium over time. The corrosivity of the solution can change during the experiment due to the accumulation of corrosion products or depletion of corrosive species.[8]

    • Solution: For long-duration tests, consider refreshing the corrosive solution at regular intervals. Monitor and record the pH and any color changes in the solution throughout the experiment.

B. Potentiodynamic Polarization

Issue 2: Noisy or distorted polarization curves.

  • Possible Cause 1: Unstable open circuit potential (OCP). Starting the polarization scan before the system has reached a stable OCP will result in distorted curves.

    • Solution: Allow the working electrode to stabilize in the test solution for a sufficient period (typically 30-60 minutes) before initiating the scan. Monitor the OCP until it reaches a steady value (e.g., a drift of less than a few millivolts per minute).

  • Possible Cause 2: High scan rate. A fast scan rate may not allow the electrode/solution interface to reach a pseudo-steady state, leading to distorted Tafel slopes and inaccurate corrosion current (Icorr) values.[9]

    • Solution: Use a slow scan rate, typically in the range of 0.1 to 1.0 mV/s. While slower scan rates provide more accurate data, they also increase the experiment time, during which the electrode surface can change. An optimal scan rate should be determined for your specific system.

  • Possible Cause 3: IR drop. In solutions with low conductivity, a significant portion of the applied potential can be lost across the solution resistance between the reference and working electrodes, leading to an "IR drop." This can distort the polarization curve and lead to an overestimation of the corrosion rate.

    • Solution: Use a Luggin capillary with the reference electrode placed as close as possible to the working electrode surface to minimize the solution resistance. Most modern potentiostats have built-in IR compensation capabilities that can be used to correct for this effect.

C. Electrochemical Impedance Spectroscopy (EIS)

Issue 3: Nyquist plot is not a perfect semicircle.

  • Possible Cause 1: Frequency dispersion. This is a common phenomenon in solid electrodes and is often attributed to surface roughness, inhomogeneities, and adsorption of inhibitors. It results in a "depressed" semicircle in the Nyquist plot.

    • Solution: This is not necessarily an error. Instead of modeling the system with an ideal capacitor, a constant phase element (CPE) should be used in the equivalent circuit model to account for this non-ideal capacitive behavior. The CPE is defined by two parameters, Y₀ and n. When n=1, the CPE behaves as an ideal capacitor.

  • Possible Cause 2: Presence of multiple time constants. The Nyquist plot may show more than one semicircle, indicating the presence of multiple electrochemical processes occurring at different rates.

    • Solution: This could be due to the formation of a porous inhibitor film, the presence of different layers of corrosion products, or diffusion-controlled processes. The equivalent circuit model should be modified to include additional R-C elements in series or parallel to represent these different processes.

  • Possible Cause 3: Inductive loops at low frequencies. The appearance of an inductive loop in the low-frequency region of the Nyquist plot can be related to the relaxation of adsorbed species on the electrode surface or the initiation of pitting corrosion.

    • Solution: This feature provides valuable information about the corrosion mechanism. The equivalent circuit should be modified to include an inductor (L) to accurately model this behavior.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

A. Synthesis of this compound

This protocol is based on a literature procedure.[5]

  • Reactants: Thiocarbohydrazide, carbon disulfide, pyridine.

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser, dissolve thiocarbohydrazide in pyridine. b. Slowly add carbon disulfide to the solution while stirring. c. Heat the mixture to boiling and maintain reflux for a specified period (e.g., several hours). d. Monitor the reaction progress by thin-layer chromatography (TLC). e. After completion, cool the reaction mixture to room temperature. f. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. g. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol). h. Characterize the final product using techniques such as FT-IR, ¹H-NMR, and elemental analysis.

B. Weight Loss Measurement Protocol
  • Coupon Preparation: a. Cut metal coupons to a standard size (e.g., 2 cm x 2 cm x 0.1 cm). b. Drill a small hole near the top edge for hanging. c. Polish the coupons with SiC paper of increasing grit size (e.g., 400, 800, 1200). d. Degrease the coupons by sonicating in acetone for 5 minutes. e. Rinse with deionized water and dry with a stream of warm air. f. Store the prepared coupons in a desiccator until use. g. Weigh each coupon accurately (W₀).

  • Immersion Test: a. Prepare the corrosive solution with and without different concentrations of ATDT. b. Suspend each coupon in a beaker containing the test solution using a glass hook. c. Ensure the coupon is fully immersed. d. Cover the beakers to prevent evaporation. e. Maintain the beakers at a constant temperature for the desired duration (e.g., 24, 48, 72 hours).

  • Post-Immersion Analysis: a. After the immersion period, carefully remove the coupons from the solutions. b. Rinse with deionized water. c. Immerse the coupons in a cleaning solution to remove corrosion products. d. Rinse thoroughly with deionized water, then with acetone, and dry. e. Weigh each coupon accurately (W₁).

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Corrosion Rate (CR): CR (g m⁻² h⁻¹) = (W₀ - W₁) / (A * t) where A is the surface area of the coupon in m² and t is the immersion time in hours.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CR₁) / CR₀] * 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CR₁ is the corrosion rate in the presence of the inhibitor.

C. Electrochemical Measurement Protocol
  • Electrochemical Cell Setup: a. Use a standard three-electrode cell containing the working electrode (metal sample), a counter electrode (e.g., platinum foil), and a reference electrode (e.g., saturated calomel electrode - SCE). b. The working electrode should have a well-defined exposed surface area.

  • Open Circuit Potential (OCP) Measurement: a. Immerse the electrodes in the test solution (with or without ATDT). b. Monitor the OCP until it stabilizes.

  • Electrochemical Impedance Spectroscopy (EIS): a. Perform EIS measurements at the stable OCP. b. Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz). c. Analyze the resulting Nyquist and Bode plots using appropriate equivalent circuit models.

  • Potentiodynamic Polarization: a. After OCP stabilization, scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s). b. Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the polarization curves. c. Calculate the inhibition efficiency using the icorr values: IE% = [(icorr₀ - icorr₁) / icorr₀] * 100 where icorr₀ is the corrosion current density without inhibitor and icorr₁ is the corrosion current density with inhibitor.

IV. Data Presentation & Visualization

A. Quantitative Data Summary
ParameterWeight LossPotentiodynamic PolarizationElectrochemical Impedance Spectroscopy
Measured Value Weight Loss (ΔW)Corrosion Current Density (icorr)Charge Transfer Resistance (Rct)
Calculated Metric Corrosion Rate (CR)Corrosion Rate (CR)Inhibition Efficiency (IE%)
Inhibition Efficiency (IE%) Calculation IE% = [(CR₀ - CR₁) / CR₀] * 100IE% = [(icorr₀ - icorr₁) / icorr₀] * 100IE% = [(Rct₁ - Rct₀) / Rct₁] * 100

Subscripts ₀ and ₁ refer to the absence and presence of the inhibitor, respectively.

B. Diagrams

InhibitionMechanism cluster_solution Corrosive Solution cluster_surface Metal Surface cluster_protection Protective Film Formation ATDT ATDT Molecule (N, S heteroatoms, π-electrons) Metal Metal Substrate (e.g., Mild Steel) ATDT->Metal Adsorption (Physisorption/Chemisorption) H+ Corrosive Species (e.g., H+, Cl-) H+->Metal Corrosion Attack ProtectiveFilm Stable Inhibitor Film ExperimentalWorkflow Start Start: Corrosion Inhibition Study Prep Metal Coupon Preparation & Cleaning Start->Prep InhibitorSol Prepare Corrosive Solution with/without ATDT Prep->InhibitorSol WL Weight Loss Measurement InhibitorSol->WL Electrochem Electrochemical Measurements InhibitorSol->Electrochem Analysis Data Analysis & Calculation of IE% WL->Analysis OCP OCP Stabilization Electrochem->OCP EIS EIS Analysis OCP->EIS PDP Potentiodynamic Polarization OCP->PDP EIS->Analysis PDP->Analysis End End: Optimized Conditions Analysis->End

Caption: Workflow for evaluating corrosion inhibition.

V. Safety & Handling

This information is based on data for a similar compound, 4-Amino-4H-1,2,4-triazole, and should be used as a general guideline. Always refer to the specific Safety Data Sheet (SDS) for this compound provided by the supplier.

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [10]* First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. [10] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [10] * Inhalation: Remove person to fresh air and keep comfortable for breathing. [10] * Ingestion: Rinse mouth. Do NOT induce vomiting.

  • Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.

  • Disposal: Dispose of contents/container to an approved waste disposal plant. [10]

VI. References

  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. National Institutes of Health. [Link]

  • How reliable is the potentiodynamic polarization in predicting the corrosion behavior?. ResearchGate. [Link]

  • Bode and Nyquist Plot. PalmSens. [Link]

  • Corrosion of α-Brass in Solutions Containing Chloride Ions and 3-Mercaptoalkyl-5-amino-1H-1,2,4-triazoles. MDPI. [Link]

  • Adsorption and corrosion inhibition behaviour of new theophylline–triazole-based derivatives for steel in acidic medium. Royal Society Publishing. [Link]

  • Surface Modification of Low-Carbon Steel with this compound for Corrosion Inhibition in a 0.5 M Solution of Sulfuric Acid. ResearchGate. [Link]

  • Electrochemical Impedance Spectroscopy A Tutorial. ACS Measurement Science Au. [Link]

  • Exact calculation of corrosion rates by the weight-loss method. ResearchGate. [Link]

  • Metal corrosion inhibition by triazoles: A review. [Link]

  • This compound INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA. Editorum. [Link]

  • E27 Chapter 8- Section 4, Advantages of EIS method, and Nyquist and Bode plots. YouTube. [Link]

  • Exact calculation of corrosion rates by the weight-loss method. Experimental Results. [Link]

  • Experimental and theoretical investigation of the adsorption behaviour of new triazole derivatives as inhibitors for mild steel corrosion in acid media. ResearchGate. [Link]

  • EIS for Corrosion & Coatings. Gamry Instruments. [Link]

  • Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on the Corrosion Rate of Carbon Steel in 1 M HCl Solution: Theoretical and Experimental Evaluation. ACS Omega. [Link]

  • Polarization Curves: setup, recording, processing and features. PalmSens. [Link]

  • Bode plots for mild steel corrosion in the absence and presence of... ResearchGate. [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. [Link]

  • Lab 8 – Corrosion Studies by Weight Loss. [Link]

  • Inhibitor effects of triazole derivatives on corrosion of mild steel in acidic media. [Link]

  • What are Chemisorption and Physisorption Differences. [Link]

  • Potentiodynamic polarization study of the corrosion characteristics of acid mine drainage. CORE. [Link]

  • Applications and Problem Solving Using the Polarization Technique. NACE CORROSION. [Link]

  • New copper corrosion inhibitors in chloride environments based on benzo--[11]triazolo--triazinones. [Link]

  • (PDF) Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels. ResearchGate. [Link]

  • This compound INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA. ResearchGate. [Link]

  • 4 Amino 1,2,4 Triazole. Riddhi Pharma. [Link]

  • Part 1: Fundamentals of Electrochemical Impedance Spectroscopy. [Link]

  • Physisorption vs Chemisorption: Unraveling the Differences. YouTube. [Link]

  • Corrosion of Cu in Antifreeze Solutions with Triazine- or Triazole-Type Corrosion Inhibitors for 3 Weeks. MDPI. [Link]

  • 6 Corrosion Due To Weight Loss. Scribd. [Link]

  • Comparison of Percentage Weight Loss and Corrosion Rate Trends in Different Metal Coupons from two Soil Environments. Science and Education Publishing. [Link]

  • Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. MDPI. [Link]

  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment. PubMed. [Link]

  • 4-Amino-4H-1,2,4-triazole SDS. SDS Manager. [Link]

  • The Chemistry of Azole Copper Corrosion Inhibitors in Cooling Water. [Link]

  • How to explain Nyquist plot?. ResearchGate. [Link]

  • Physisorption and Chemisorption- Definition, Differences and Applications. Allen Overseas. [Link]

  • Getting Started with Electrochemical Corrosion Measurement. Gamry Instruments. [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]

  • On-Line Corrosion Monitoring with Electrochemical Impedance Spectroscopy. AMPP Knowledge Hub. [Link]

  • Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Corrosion Inhibition of Copper in Aqueous Chloride Solution by 1H-1,2,3-Triazole and 1,2,4-Triazole and their Combinations: Electrochemical, Raman and Theoretical Studies.. ResearchGate. [Link]

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Technical Support Center: Synthesis of 4-Amino-4H-1,2,4-triazole-3,5-dithiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for the synthesis and derivatization of 4-amino-4H-1,2,4-triazole-3,5-dithiol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this versatile heterocyclic scaffold. From our experience in the field, we understand that while the synthetic routes may seem straightforward, they are often fraught with challenges related to yield, purity, and side-product formation.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible synthetic route to this compound?

The most frequently employed method for synthesizing the parent compound, this compound, involves the cyclization of thiocarbohydrazide with carbon disulfide.[1][2] This reaction is typically performed in a basic solvent like pyridine, which acts as both the solvent and a catalyst. The reaction proceeds by heating the components, often under reflux.[1]

An alternative and widely used multi-step approach starts from an appropriate acid hydrazide (like benzohydrazide for phenyl derivatives). The hydrazide is reacted with carbon disulfide in an alkaline medium (e.g., potassium hydroxide in ethanol) to form a potassium dithiocarbazinate salt.[3][4] This stable intermediate is then cyclized by heating with hydrazine hydrate to yield the final 4-amino-1,2,4-triazole-3-thiol derivative.[3][4][5]

Q2: Can you illustrate the primary synthetic pathway and the key chemical transformations?

Certainly. The reaction of thiocarbohydrazide and carbon disulfide is a classic cyclocondensation reaction. The process involves the nucleophilic attack of the nitrogen atoms of thiocarbohydrazide on the electrophilic carbon of carbon disulfide, followed by intramolecular cyclization and elimination of hydrogen sulfide.

Synthesis_Workflow TCH Thiocarbohydrazide Pyridine Pyridine (Solvent/Base) Reflux TCH->Pyridine CS2 Carbon Disulfide (CS₂) CS2->Pyridine Intermediate Pyridinium Salt Intermediate Pyridine->Intermediate Cyclocondensation Acidification Acidification (e.g., HCl) Intermediate->Acidification Protonation Product 4-Amino-4H-1,2,4- triazole-3,5-dithiol Acidification->Product

Fig. 2: Thiol-Thione Tautomerism in the Triazole Core.

Impact on Characterization:

  • ¹H NMR: In the dithiol form, you would expect to see a signal for the S-H protons, typically in the range of 13-14 ppm. [6]This peak is often broad and may exchange with D₂O. In the dithione form, you would see N-H proton signals instead. The presence of both, or broad, difficult-to-assign peaks, can indicate that the tautomers are in equilibrium in the NMR solvent (commonly DMSO-d₆). [5]* IR Spectroscopy: The dithiol form will show a weak S-H stretching band around 2550-2650 cm⁻¹. [6][7]The dithione form, conversely, will exhibit a C=S stretching vibration (around 1200-1300 cm⁻¹) and prominent N-H stretching bands. [7][8]* Reactivity: The thiol form is nucleophilic at the sulfur atom, readily undergoing S-alkylation to form thioether derivatives. [9]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Q: My reaction of thiocarbohydrazide with carbon disulfide in pyridine resulted in a very low yield of the target triazole. What are the likely causes and how can I improve it?

This is a common issue that can usually be traced back to one of three areas: reaction conditions, side reactions, or starting material integrity. Let's break down the troubleshooting process.

Low_Yield_Troubleshooting Start Low / No Yield Check_TLC Analyze crude mixture by TLC/LC-MS Start->Check_TLC Cause_SM Unreacted Starting Material (SM) Present Check_TLC->Cause_SM Yes Cause_Side_Products Multiple Side Products Observed Check_TLC->Cause_Side_Products Yes Cause_Degradation Baseline Smear / No Clear Spots Check_TLC->Cause_Degradation Yes Sol_Time Increase Reaction Time & Monitor Periodically Cause_SM->Sol_Time Sol_Temp Gradually Increase Temperature Cause_SM->Sol_Temp Sol_Stoich Optimize CS₂ to Thiocarbohydrazide Ratio Cause_Side_Products->Sol_Stoich Sol_Temp_Control Lower Temperature; Use Inert Atmosphere Cause_Side_Products->Sol_Temp_Control Sol_Purity Verify Purity of Starting Materials Cause_Degradation->Sol_Purity Cause_Degradation->Sol_Temp_Control

Fig. 3: Troubleshooting workflow for low product yield.

Possible Causes & Solutions:

  • Cause A: Inefficient Reaction Conditions.

    • Insight: The cyclization requires sufficient thermal energy to overcome the activation barrier, but excessive heat can degrade the product.

    • Solution 1: Optimize Temperature & Time. If you observe significant unreacted starting material, the reaction may be too cold or the duration too short. [10]Gradually increase the reflux temperature and monitor the reaction's progress every hour using Thin Layer Chromatography (TLC).

    • Solution 2: Check Solvent Purity. Pyridine is hygroscopic. The presence of water can interfere with the reaction. Ensure you are using a dry, high-purity grade of pyridine.

  • Cause B: Competing Side Reactions.

    • Insight: Thiocarbohydrazide is a multifunctional nucleophile. Under certain conditions, it can react with carbon disulfide to form other heterocyclic systems. The most common side product is a fused 2,4-dimercapto--[1][10][11]triazolo-[3,4-b]--[1][11][12]thiadiazole. [1] * Solution 1: Control Stoichiometry. The ratio of the thiadiazole side product to the desired aminotriazole increases with a higher proportion of carbon disulfide relative to thiocarbohydrazide. [1]Use a molar ratio of thiocarbohydrazide to carbon disulfide closer to 1:1. See the table below for guidance.

    • Solution 2: Moderate Temperature. High temperatures can favor the formation of these thermodynamically stable fused systems. Running the reaction at the lowest effective temperature can help minimize their formation.

Reactant Ratio (Thiocarbohydrazide:CS₂)Predominant ProductRationale
~ 1 : 1This compoundFavors the single cyclization pathway.
1 : >1.5 (Excess CS₂)2,4-dimercapto--[1][10][11]triazolo-[3,4-b]--[1][11][12]thiadiazoleExcess electrophile promotes the second cyclization event. [1]
  • Cause C: Degradation of Starting Material.

    • Insight: Thiocarbohydrazide can decompose in boiling pyridine, liberating hydrazine. [1]This free hydrazine can then react with carbon disulfide to form 2,5-dimercapto-1,3,4-thiadiazole, another common impurity. [1] * Solution: Use Fresh Reagents. Ensure your thiocarbohydrazide has been stored properly and is of high purity. Thiocarbohydrazide itself is synthesized from hydrazine and carbon disulfide, and impurities from its own synthesis can carry over. [12][13][14]

Problem 2: Difficulty in Product Purification and Isolation

Q: After my reaction, I added acid and obtained a sticky, impure solid that is difficult to recrystallize. What's happening?

Insight: This is a classic sign of co-precipitation and salt formation. The initial product formed in boiling pyridine is often the pyridinium salt of the triazole. [1]This salt is often crystalline but can be difficult to handle.

Possible Causes & Solutions:

  • Cause A: Incomplete Conversion from Salt to Free Thiol.

    • Solution: The pyridinium salt is water-soluble. After cooling the reaction, filter the salt and wash it with a non-polar solvent like ether to remove unreacted CS₂. Then, dissolve the salt in a minimum amount of hot water and acidify with a strong acid like concentrated HCl. [1]This protonates the triazole anion, causing the neutral, less soluble free dithiol to precipitate. Ensure the solution is sufficiently acidic (pH 1-2) for complete precipitation.

  • Cause B: Poor Solubility of the Product.

    • Solution: The free this compound has limited solubility in many common organic solvents but can be recrystallized from hot water or ethanol/water mixtures. [1][8]If derivatized (e.g., with phenyl groups), recrystallization from ethanol or acetic acid may be more effective. [10]

  • Cause C: Co-precipitation of Side Products.

    • Solution: If side products like the triazolo-thiadiazole are present, a simple recrystallization may not suffice. Column chromatography is generally not ideal for these highly polar, poorly soluble compounds. A better approach is to exploit differences in acidity. The desired product is amphoteric. You can try dissolving the crude mixture in a dilute aqueous base (like NaOH), filtering off any insoluble impurities, and then re-precipitating the desired product by carefully acidifying the filtrate.

Problem 3: Ambiguous Spectroscopic Data

Q: My ¹H NMR spectrum is confusing. I can't clearly identify the -SH or -NH₂ protons, and the baseline is messy.

Insight: Spectroscopic ambiguity is a common hurdle, often stemming from the compound's inherent chemical properties and the purity of the sample.

Possible Causes & Solutions:

  • Cause A: Thiol-Thione Tautomerism & Proton Exchange.

    • Solution: As discussed in the FAQ, the tautomerism leads to a complex NMR. The -NH₂ protons should appear as a singlet around 5.8 ppm, while the -SH proton is much further downfield, around 13.9 ppm. [4][5][6]These protons are exchangeable. Add a drop of D₂O to your NMR tube; the signals for both -NH₂ and -SH should disappear, confirming their identity.

  • Cause B: Residual Pyridine or Salts.

    • Solution: Pyridine is high-boiling and can be difficult to remove. The pyridinium salt can also persist if acidification was incomplete. Wash the final product thoroughly with cold water and then with a solvent like diethyl ether to remove residual organic impurities. Drying the product under a high vacuum for several hours is crucial.

  • Cause C: Paramagnetic Impurities.

    • Solution: If you are synthesizing metal complexes of these ligands, even trace amounts of paramagnetic metal ions (like Cu²⁺ or Co²⁺) can cause significant peak broadening in your NMR spectrum. [5]Ensure all glassware is scrupulously clean. If metal contamination is suspected, washing the product with a dilute EDTA solution may help.

Key Experimental Protocols

Protocol 1: Synthesis of this compound[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine thiocarbohydrazide (1 eq.) and carbon disulfide (1.2 eq.) in pyridine (approx. 10 mL per gram of thiocarbohydrazide).

  • Heating: Heat the mixture to reflux for 1-2 hours. A precipitate, the pyridinium salt, will begin to form in the boiling solution. [1]3. Isolation of Intermediate: Allow the mixture to cool to room temperature. Collect the pale-yellow crystalline precipitate by vacuum filtration and wash it with diethyl ether.

  • Acidification: Dissolve the collected salt in a minimum amount of hot deionized water. While hot, add concentrated hydrochloric acid dropwise until the solution is strongly acidic (pH ~1-2), causing a white or colorless solid to precipitate.

  • Final Product Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the this compound by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The product can be further purified by recrystallization from hot water. [1]

Protocol 2: General Procedure for Synthesis of Schiff Base Derivatives[6][15]
  • Reaction Setup: Dissolve the synthesized 4-amino-1,2,4-triazole-3-thiol derivative (1 eq.) in absolute ethanol.

  • Addition of Aldehyde: Add the desired aromatic aldehyde (1 eq.) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.

  • Heating: Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol).

References

  • Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 15, 1295-1304.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. BenchChem.
  • Various Authors. (n.d.). Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing.
  • Prachand, S. et al. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [1][10][11]triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

  • Sayle, A. (1990). Process for the production of thiocarbohydrazide.
  • Various Authors. (2025). Recent Advances in 2(3H)-Furanone Chemistry and Its Hydrazide Derivative: Synthesis and Reactions.
  • Various Authors. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo.
  • Various Authors. (n.d.). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
  • Wikipedia contributors. (2021). Thiocarbohydrazide. Wikipedia.
  • Various Authors. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
  • Various Authors. (2025). This compound INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA.
  • Yurttaş, L. et al. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
  • Sahoo, P. et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H--[1][10][11]triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research.

  • ChemicalBook. (n.d.). 4-AMINO-5-(2-THIENYL)-4H-1,2,4-TRIAZOLE-3-THIOL synthesis. ChemicalBook.
  • Various Authors. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. .

  • Zhang, Y. et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Zhang, Y. et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook.
  • Yurttaş, L. et al. (2025). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
  • Yurttaş, L. et al. (n.d.).
  • Guidechem. (n.d.). This compound 3652-33-3 wiki. Guidechem.
  • Various Authors. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives.
  • Various Authors. (2023). Synthesis, Crystal Structure and Hirshfeld Surface Analysis of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)... Preprints.org.
  • Sigma-Aldrich. (n.d.). 4-Amino-4H-1,2,4-triazole ReagentPlus®, 99%. Sigma-Aldrich.

Sources

preventing oxidation of the thiol group in 4-amino-4H-1,2,4-triazole-3,5-dithiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-amino-4H-1,2,4-triazole-3,5-dithiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this versatile yet sensitive compound. My aim is to combine established chemical principles with practical, field-proven insights to ensure the integrity of your experiments.

The primary challenge in working with this compound lies in the susceptibility of its two thiol (-SH) groups to oxidation. These groups can readily form intramolecular or intermolecular disulfide bonds (-S-S-), altering the compound's structure, reactivity, and biological activity. This guide provides a comprehensive framework for preventing this unwanted oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

The principal degradation pathway is the oxidation of the thiol groups. In the presence of atmospheric oxygen, metal ions, or other oxidizing agents, the thiol groups can be oxidized to form disulfide bridges.[1][2] This can lead to the formation of dimers or polymers, which may precipitate from solution or exhibit altered chemical properties.

Q2: How should I store solid this compound?

Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3] For long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to atmospheric oxygen. Storing it in a desiccator will also help to prevent moisture uptake.

Q3: What is the best way to prepare a stock solution of this compound?

To prepare a stock solution, it is crucial to use a deoxygenated solvent. Solvents can be deoxygenated by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by the freeze-pump-thaw method.[4] The dissolution should be performed under an inert atmosphere, for example, in a glovebox or using a Schlenk line.[5][6][7]

Q4: Can I use a standard laboratory balance to weigh the solid compound in the open air?

While brief exposure to air for weighing is often unavoidable, it should be minimized. For highly sensitive applications, it is best to weigh the compound in a glovebox. If a glovebox is not available, weigh the compound quickly and immediately transfer it to a vessel that can be purged with an inert gas.

Q5: At what pH is the thiol group most susceptible to oxidation?

Thiol groups are more readily oxidized at neutral or alkaline pH. Under these conditions, the thiol group (-SH) can deprotonate to form a thiolate anion (-S⁻), which is more susceptible to oxidation.[8] Keeping the pH of the solution acidic (pH 3-4) can help to keep the thiol groups protonated and thus less prone to oxidation.[8] However, the stability of the entire molecule under strongly acidic conditions should also be considered.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
My compound has formed a precipitate in solution. 1. Oxidation leading to the formation of insoluble disulfide-linked oligomers. 2. The concentration of the compound exceeds its solubility in the chosen solvent.1. Confirm Oxidation: Analyze the precipitate by techniques like mass spectrometry or FTIR to confirm the presence of disulfide bonds. 2. Prevent Further Oxidation: Review your handling procedures. Ensure you are using deoxygenated solvents and an inert atmosphere. Consider adding a reducing agent like Dithiothreitol (DTT) to your solution to reverse disulfide formation, if compatible with your downstream application. 3. Address Solubility: Check the solubility of the compound in your solvent. You may need to use a different solvent or a lower concentration.
I am observing inconsistent results in my biological assays. 1. The concentration of the active (reduced) form of the compound is varying due to oxidation. 2. The oxidized form of the compound has different biological activity.1. Monitor Thiol Content: Use a thiol-quantification assay (e.g., Ellman's reagent) to determine the concentration of free thiol groups in your stock solution before each experiment. 2. Prepare Fresh Solutions: Prepare fresh solutions of the compound immediately before use from a solid sample that has been stored under an inert atmosphere.[9] 3. Incorporate Controls: Include a "fully oxidized" control in your assays by intentionally exposing a sample of your compound to air or a mild oxidizing agent. This will help you understand the impact of oxidation on your results.
The color of my solution has changed over time. 1. Oxidation can sometimes lead to the formation of colored byproducts. 2. The compound may be reacting with trace metal ions in the solvent or buffer.1. Spectroscopic Analysis: Use UV-Vis spectroscopy to monitor for any changes in the absorbance spectrum of your solution over time. 2. Use High-Purity Solvents: Ensure you are using high-purity solvents and buffers to minimize contamination with metal ions. 3. Consider Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA may be beneficial, provided it does not interfere with your experiment.
Visualizing the Oxidation Problem

The following diagram illustrates the primary challenge: the oxidation of two molecules of this compound to form a disulfide-linked dimer.

G cluster_0 Reactants cluster_1 Oxidizing Conditions cluster_2 Product Reactant_1 This compound (Free Thiol Groups) Product Oxidized Dimer (Disulfide Bridge) Reactant_1->Product Oxidation Reactant_2 This compound (Free Thiol Groups) Reactant_2->Product Conditions O₂ (Air) Metal Ions Alkaline pH Conditions->Product

Caption: Oxidation of this compound.

Detailed Protocols

Protocol 1: Preparation of a Stock Solution under Inert Atmosphere

This protocol describes the preparation of a stock solution of this compound using a Schlenk line to ensure an oxygen-free environment.

Materials:

  • This compound (solid)

  • High-purity, anhydrous solvent (e.g., DMSO, DMF)

  • Schlenk flask

  • Glass syringe

  • Rubber septum

  • Schlenk line with vacuum and inert gas (argon or nitrogen) capabilities[6][7]

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Glassware: Thoroughly dry the Schlenk flask and magnetic stir bar in an oven at >100°C overnight and allow to cool in a desiccator.

  • Purge the Flask: Assemble the Schlenk flask with the stir bar inside, seal with a rubber septum, and connect it to the Schlenk line.

  • Evacuate and Refill: Carefully evacuate the flask under vacuum for 5-10 minutes, then refill with inert gas. Repeat this cycle three times to ensure all atmospheric oxygen is removed.[4]

  • Add the Solid: Under a positive flow of inert gas, briefly remove the septum and add the pre-weighed this compound to the flask. Quickly reseal the flask with the septum.

  • Deoxygenate the Solvent: While the flask is being prepared, deoxygenate the required volume of solvent by bubbling with inert gas for at least 30 minutes.

  • Transfer the Solvent: Using a gas-tight syringe that has been flushed with inert gas, carefully draw up the desired volume of deoxygenated solvent. Pierce the septum of the Schlenk flask and slowly add the solvent.

  • Dissolution: Place the Schlenk flask on a magnetic stirrer and stir until the solid is completely dissolved.

  • Storage: For short-term storage, the solution can be kept in the sealed Schlenk flask under a positive pressure of inert gas. For longer-term storage, aliquot the solution into smaller, septum-sealed vials under an inert atmosphere.

Workflow for Handling Air-Sensitive Thiols

G start Start: Solid Compound prep_glassware 1. Oven-dry and cool all glassware. start->prep_glassware purge_flask 2. Assemble and purge flask with inert gas (3x cycle). prep_glassware->purge_flask add_solid 3. Add solid under positive inert gas flow. purge_flask->add_solid transfer_solvent 5. Transfer solvent to flask via gas-tight syringe. add_solid->transfer_solvent deoxygenate_solvent 4. Deoxygenate solvent (inert gas bubbling). deoxygenate_solvent->transfer_solvent dissolve 6. Dissolve solid under inert atmosphere. transfer_solvent->dissolve end End: Oxygen-free stock solution. dissolve->end

Caption: Inert atmosphere workflow for solution preparation.

Protocol 2: Monitoring Thiol Oxidation with Ellman's Reagent

Principle: Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm. This allows for the quantification of free thiols in a solution.

Materials:

  • Stock solution of this compound

  • Ellman's reagent solution (e.g., 4 mg/mL in a suitable buffer)

  • Reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a Standard Curve: Prepare a series of standards with known concentrations of a thiol-containing compound (e.g., cysteine or glutathione) in the reaction buffer.

  • Reaction Setup: In separate tubes, mix a known volume of your this compound solution (or standard) with the reaction buffer.

  • Initiate the Reaction: Add a small volume of the Ellman's reagent solution to each tube, mix, and incubate at room temperature for 15 minutes.

  • Measure Absorbance: Measure the absorbance of each solution at 412 nm using the reaction buffer and Ellman's reagent as a blank.

  • Quantify Free Thiols: Use the standard curve to determine the concentration of free thiols in your sample. By performing this assay at different time points, you can monitor the stability of your compound in solution.

References

  • Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation.
  • Handling thiols in the lab : r/chemistry. This online discussion provides practical advice from chemists on handling air-sensitive thiols, including the use of inert atmosphere techniques like gloveboxes and Schlenk lines. ([Link])

  • 4 - SAFETY DATA SHEET.This safety data sheet for a related compound, 3-Amino-5-mercapto-1,2,4-triazole, provides information on storage and handling, highlighting the need to keep the container tightly closed in a dry, cool, and well-ventilated place and away from strong oxidizing agents. [Link not available]
  • 4-AMINO–1,2,4-TRIAZOLE EXTRA PURE MSDS CAS-No. - Loba Chemie. This safety data sheet for 4-amino-1,2,4-triazole indicates that the compound is stable under normal conditions but should be protected from moisture, air contact, direct sunlight, and heat. ([Link])

  • The Manipulation of Air-Sensitive Compounds.This document outlines various techniques for handling air-sensitive compounds, including the use of a dual-bank vacuum manifold (Schlenk line)
  • Air-free technique - Wikipedia. This Wikipedia article describes the principles and methods of air-free techniques, including the purge-and-refill cycle for drying vessels and degassing solvents. ([Link])

  • Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation | Request PDF - ResearchGate. This article discusses the antioxidant properties of various heterocyclic compounds, including those containing sulfur. ([Link])

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews. This article provides practical guidance on using Schlenk lines for handling air-sensitive compounds, including experimental setups and isolation techniques. ([Link])

  • This compound INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA - ResearchGate. This research paper describes the synthesis and properties of this compound, including its behavior in acidic solutions. ([Link])

  • Thiol-based antioxidants - ResearchGate. This article discusses the antioxidant properties of thiol-containing compounds and the mechanisms by which they act, including the formation of disulfide bonds during oxidation. ([Link])

  • How to prevent disulfide bond scrambling? - ResearchGate. This discussion forum on ResearchGate provides insights into preventing disulfide bond formation, including the strategy of keeping the sample at a low pH to keep thiols protonated. ([Link])

  • INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL-CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE - Romanian Journal of Oral Rehabilitation. This study highlights that thiol-containing compounds act as antioxidants through their ability to donate hydrogen atoms, which neutralizes reactive oxygen species. ([Link])

  • 4-Amino-4H-1,2,4-triazole.This document provides handling procedures for a related compound, emphasizing the need for good occupational work practice and keeping containers securely sealed. [Link not available]
  • Synthesis of Aromatic Monothiols and Aromatic Dithiols to Increase the Folding Rate and Yield of Disulfide Containing Proteins - FIU Digital Commons. This dissertation touches upon the role of disulfide bonds in protein structure and the factors that influence their formation. ([Link])

  • Preventing disulfide bond formation weakens non-covalent forces among lysozyme aggregates - PubMed. This research article discusses the role of non-native disulfide bonds in protein aggregation and methods to prevent their formation, such as alkylation of free thiols. ([Link])

  • Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates - PMC - PubMed Central. This article provides further detail on the experimental approach of preventing disulfide bond formation by alkylating free thiols with iodoacetamide. ([Link])

  • The role of thiols in antioxidant systems - PMC - PubMed Central - NIH. This review details the chemistry of thiol oxidation, including the formation of reversible disulfide bonds and irreversible oxidation products. ([Link])

  • Oxidation of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols - Lookchem. This article, though only a title and abstract are readily available, indicates that the oxidation of this class of compounds is a subject of chemical research. ([Link])

  • Serinol-Based Versatile Disulfide-Reducing Reagent - MDPI. This article introduces a disulfide-reducing agent and discusses the properties of monothiols and dithiols, mentioning dithiothreitol (DTT) as a powerful reducing agent. ([Link])

  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) - Oriental Journal of Chemistry. This study reports that the synthesized triazole-thiol derivatives were non-hygroscopic and stable in an oxygenated environment, suggesting that stability can be substituent-dependent. ([Link])

  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC - NIH. This research highlights the stability and solubility of 1,2,4-triazole compounds and notes that modifications to the triazole structure can enhance their properties. ([Link])

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. This study investigates the antiradical (antioxidant) activity of several 1,2,4-triazole-3-thiol derivatives. ([Link])

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. This paper describes the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and evaluates the antioxidant activity of its derivatives. ([Link])

  • Thiols | Organic Chemistry - YouTube. This educational video explains the basic organic chemistry of thiols, including their oxidation to disulfides, a key reaction in the context of proteins containing cysteine residues. ([Link])

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - KTU AVES. This research paper details the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, including the acidification step to precipitate the product. ([Link])

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - Istanbul University Press. This article provides an overview of the synthesis and biological activity of derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. ([Link])

  • 4-AMINO-4H-1,2,4-TRIAZOLE-3-THIOL, 97% Purity, C2H4N4S, 5 grams - CP Lab Safety. This is a product listing for a related compound, 4-amino-4H-1,2,4-triazole-3-thiol. ([Link])

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring - MDPI. This paper describes reactions involving 1,2,4-triazole-3-thiones, demonstrating the reactivity of the thiol group in these heterocyclic systems. ([Link])

Sources

troubleshooting coordination of metal complexes with triazole ligands

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Coordination Chemistry of Triazole Ligands

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the fascinating world of triazole-metal complexes. The coordination of triazole ligands to metal centers is a cornerstone of modern medicinal chemistry and materials science, leading to compounds with remarkable biological activity and unique structural properties.[1][2][3][4] However, this versatility comes with its own set of experimental challenges.

This guide is designed to move beyond simple protocols. It is structured as a series of practical questions and in-depth answers, reflecting the real-world problems you encounter at the bench. My goal is to provide not just solutions, but the underlying chemical reasoning, empowering you to troubleshoot effectively and innovate confidently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of rational design and experimentation in this field.

Q1: What are the fundamental differences between using 1,2,3-triazoles and 1,2,4-triazoles as ligands?

A1: The choice between these two isomers is a critical design element that dictates the structural and electronic properties of the resulting complex.

  • 1,2,4-Triazoles: These are classic and robust ligands in coordination chemistry.[5][6] Their most valuable feature is the ability of the N1 and N2 nitrogen atoms to act as a bridging unit between two metal centers. This N1-N2 bridge creates a short, conjugated pathway that can facilitate effective magnetic superexchange between paramagnetic metal ions, making them extremely popular for designing polynuclear complexes and coordination polymers with interesting magnetic properties.[7][8] They are generally synthesized via condensation reactions.[5]

  • 1,2,3-Triazoles: The prevalence of this isomer has surged with the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[9][10][11] This synthetic ease allows for the facile introduction of a wide array of functional groups. Structurally, their coordination is more nuanced. While they can act as simple monodentate ligands, chelation or steric factors can force coordination through the less basic N2 atom instead of the more typical N3 atom.[12][13] This can lead to linkage isomerism and has significant implications for the complex's stability and photochemical reactivity.[12]

Q2: How does the choice of metal ion impact the final complex?

A2: The metal ion is not a passive partner; its intrinsic properties—such as preferred coordination number, geometry, and Lewis acidity—profoundly influence the outcome.

  • Coordination Geometry: Metals like Co(II), Ni(II), and Cu(II) are flexible and can adopt various geometries (e.g., tetrahedral, octahedral), which can often be influenced by the ligand's steric bulk and the presence of coordinating counter-ions or solvents.[14][15] In contrast, Pt(II) or Au(III) will strongly favor square planar geometries.[16]

  • Biological Activity: The choice of metal is paramount for therapeutic applications. For instance, Zn(II) complexes are often explored for their antimicrobial properties, leveraging the established biological roles of zinc.[2] The metal ion itself can be a key part of the pharmacophore, enhancing the activity of the organic ligand.[2][3]

  • Stability: The hardness/softness (HSAB theory) of the metal and the donor nitrogens of the triazole affects bond strength. The stability of the resulting complexes is often higher than that of the free ligand.[15]

Q3: What are the essential characterization techniques I should use for a newly synthesized triazole-metal complex?

A3: A multi-technique approach is non-negotiable for unambiguous structure elucidation.

  • Spectroscopy (NMR & FT-IR):

    • FT-IR: Look for a shift in the C=N stretching frequency of the triazole ring upon coordination.[17] The appearance of new, low-frequency bands can be attributed to metal-nitrogen (M-N) bonds, providing direct evidence of coordination.[15][17]

    • NMR (for diamagnetic complexes): ¹H and ¹³C NMR are crucial. Protons and carbons near the coordination site will experience a chemical shift upon complexation, which is a powerful tool for confirming the binding mode in solution.[13][18]

  • Elemental Analysis: This provides the empirical formula, confirming the stoichiometry of your complex (metal-to-ligand ratio).

  • Mass Spectrometry: This helps determine the molecular weight of the complex and can reveal its composition and fragmentation patterns.

  • Single-Crystal X-ray Diffraction: This is the gold standard. It provides unequivocal proof of structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.

  • For Paramagnetic Complexes (e.g., many Co(II), Ni(II), Cu(II) compounds):

    • Magnetic Susceptibility: This measurement confirms paramagnetism and helps determine the number of unpaired electrons.[19]

    • Electron Spin Resonance (ESR): Particularly useful for Cu(II) complexes to probe the metal's coordination environment.[15]

Section 2: In-Depth Troubleshooting Guides

Problem Area: Synthesis & Coordination Failures

Q: My synthesis reaction yields no product or an unidentifiable mixture. What are the most common culprits?

A: This is a classic issue that requires a systematic, logical approach to diagnose. The cause is almost always related to reagents, conditions, or fundamental reactivity.

Troubleshooting Workflow: Synthesis Failure

Caption: A logical workflow for troubleshooting synthesis failures.

Detailed Causality:

  • Reagent Integrity:

    • Ligand Purity: Impurities from the triazole synthesis, such as residual azide precursors or unreacted starting materials, can interfere with coordination.[9] Always verify ligand purity by NMR and melting point before use.

    • Metal Salt Hydration: The number of water molecules in a hydrated metal salt (e.g., Ni(ClO₄)₂·6H₂O) is crucial. These water molecules can be competitive ligands, and failing to account for their mass will lead to incorrect stoichiometry.

  • Reaction Conditions:

    • pH Control: The protonation state of the triazole ring is pH-dependent.[5] For coordination polymers especially, slight variations in pH can dramatically alter the final structure or prevent formation altogether.[20] Consider using a buffer if reactions are sensitive.

    • Solvent Choice: The solubility of both the ligand and the metal salt is critical. Polar aprotic solvents like DMF and DMSO are often effective for dissolving precursors and facilitating the reaction.[21] In some cases, hydrothermal synthesis (using water at high temperature and pressure) is required to drive the reaction.[22]

    • Atmosphere: If you are working with air-sensitive metal ions (e.g., Fe(II), Cu(I)), failure to use an inert atmosphere (N₂ or Ar) will lead to oxidation and failed coordination.

  • Fundamental Mismatch:

    • Steric Hindrance: Bulky substituents on the triazole ring can physically block the metal center from accessing the nitrogen donor atoms, preventing coordination.[9][23]

Problem Area: Stability & Solubility

Q: I've formed a complex, but it's an insoluble powder. How can I improve its solubility and obtain X-ray quality crystals?

A: Insolubility is a common hurdle, particularly with coordination polymers. It indicates that the lattice energy of the solid is much greater than the solvation energy.

Strategies for Improving Solubility & Crystallinity:

StrategyPrincipleExperimental Approach
Solvent Screening Matching the polarity of the solvent to the complex.Test solubility in a range of solvents from nonpolar (hexane) to polar aprotic (DMF, DMSO) and polar protic (alcohols, water).
Counter-ion Exchange Large, bulky, or charge-diffuse counter-ions (e.g., ClO₄⁻, PF₆⁻, OTf⁻) can disrupt crystal packing and improve solubility compared to smaller ions like Cl⁻ or NO₃⁻.Synthesize the complex using a different metal salt or perform a salt metathesis reaction on the isolated product.
Ligand Modification Incorporating solubilizing groups onto the triazole ligand backbone.Adding sulfonate groups can dramatically increase water solubility.[7] Appending long alkyl chains can improve solubility in less polar organic solvents.
Crystallization Technique Slowing down the rate of crystal formation to allow for more ordered lattice growth.Use techniques like slow evaporation, vapor diffusion of an anti-solvent into a solution of your complex, or temperature gradient crystallization.

Q: My complex is stable as a solid but decomposes when dissolved in solution. What is causing this instability?

A: This suggests that the coordination bonds are labile and susceptible to cleavage by solvent molecules or other species in solution.

  • Causality - Solvolysis: Solvent molecules, especially coordinating ones like water, DMSO, or acetonitrile, can displace the triazole ligand, leading to decomposition. This is particularly common for kinetically labile metal centers.

  • Troubleshooting:

    • Characterize the Decomposition: Use NMR or UV-Vis spectroscopy to monitor the complex in solution over time. This can help identify the products and kinetics of the decomposition.

    • Switch to Non-Coordinating Solvents: If possible, use less coordinating solvents like dichloromethane or chloroform.

    • Increase Ligand Chelation: Instability is often a problem with monodentate ligands. Redesigning the ligand to be bidentate or tridentate can dramatically increase complex stability due to the chelate effect. Polydentate ligands create more stable complexes.[8][24]

Problem Area: Characterization Challenges

Q: The coordination mode of my 1,2,3-triazole ligand is ambiguous. How can I confirm it?

A: This is a key challenge specific to 1,2,3-triazoles, where coordination can occur at N2 or N3.

Visualizing Coordination Isomers

G cluster_0 1,2,4-Triazole Bridge cluster_1 1,2,3-Triazole (N3-Coordination) cluster_2 1,2,3-Triazole (N2-Coordination) M1 M N1_4 N1 M1->N1_4 M2 M N2_4 N2 M2->N2_4 N1_4->N2_4 C3_4 C3 N2_4->C3_4 N4_4 N4 C5_4 C5 N4_4->C5_4 C3_4->N4_4 C5_4->N1_4 M3 M N3_3a N3 M3->N3_3a N1_3a N1 N2_3a N2 N1_3a->N2_3a N2_3a->N3_3a C4_3a C4 N3_3a->C4_3a C5_3a C5 C4_3a->C5_3a C5_3a->N1_3a M4 M N2_3b N2 M4->N2_3b N1_3b N1 N1_3b->N2_3b N3_3b N3 N2_3b->N3_3b C4_3b C4 N3_3b->C4_3b C5_3b C5 C4_3b->C5_3b C5_3b->N1_3b

Caption: Common coordination modes of triazole isomers.

  • Mechanistic Insight: Coordination to the more basic N3 atom is generally favored. However, incorporating the triazole into a chelating ligand framework can force coordination through N2 to satisfy geometric constraints, particularly to form 5- or 6-membered chelate rings.[12]

  • Definitive Proof:

    • Single-Crystal X-ray Diffraction: This is the only method that provides absolute confirmation of the binding mode in the solid state.

    • Advanced NMR (¹⁵N): If you can synthesize a ¹⁵N-labeled ligand, ¹⁵N NMR spectroscopy can be highly informative. The chemical shift of the coordinating nitrogen will be significantly different from the non-coordinating nitrogens.

    • Computational Chemistry: DFT calculations can predict the relative energies of different coordination isomers (e.g., N2 vs. N3 bound). Comparing calculated spectroscopic properties (like NMR shifts or IR frequencies) with experimental data can provide strong supporting evidence for a particular binding mode.[25]

Section 3: Key Experimental Protocols

Protocol 1: General Synthesis of a Metal(II)-Triazole Complex

This protocol provides a representative template. Molar ratios, solvents, and temperatures must be optimized for each specific system.

  • Reagent Preparation:

    • Accurately weigh the triazole ligand (e.g., 2 mmol) and dissolve it in a minimal amount of a suitable solvent (e.g., 10 mL methanol).

    • In a separate flask, accurately weigh the metal(II) salt (e.g., 1 mmol of NiCl₂·6H₂O) and dissolve it in the same solvent (e.g., 10 mL methanol).

  • Reaction Setup:

    • Place the flask containing the metal salt solution on a magnetic stir plate.

    • Slowly add the ligand solution to the metal salt solution dropwise over 5-10 minutes with vigorous stirring. A color change or precipitation may be observed immediately.

  • Reaction:

    • Once the addition is complete, allow the mixture to stir at room temperature for a set period (e.g., 2-4 hours) to ensure the reaction goes to completion.[15] In some cases, refluxing the solution may be necessary.[2]

  • Isolation:

    • If a precipitate has formed, collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

    • Wash with a non-coordinating, volatile solvent (like diethyl ether) to aid in drying.

  • Drying & Storage:

    • Dry the isolated complex under vacuum.

    • Store the final product in a desiccator to protect it from atmospheric moisture.

References

  • Progress and challenges in the development of triazole antimicrobials. (2024). Taylor & Francis Online. [Link]

  • Effect of pH on the construction of zinc coordination polymers based on carboxylate functionalized triazole derivative ligand. (n.d.). ResearchGate. [Link]

  • Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. (2026). RSC Advances. [Link]

  • Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. (2026). Royal Society of Chemistry. [Link]

  • Triazole Derivatives & Metal Complexes. (n.d.). Scribd. [Link]

  • Abdulameer, J. H., & Alias, M. F. (2022). Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Characterization, and Cytotoxicity Appraisal Against Breast Cancer Cell Lines (MDA-MB-231). Baghdad Science Journal. [Link]

  • Progress and challenges in the development of triazole antimicrobials. (2024). National Center for Biotechnology Information. [Link]

  • Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. (2021). National Center for Biotechnology Information. [Link]

  • Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. (2023). ResearchGate. [Link]

  • Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based val. (2023). European Journal of Chemistry. [Link]

  • High-throughput triazole-based combinatorial click chemistry for the synthesis and identification of functional metal complexes. (2025). National Center for Biotechnology Information. [Link]

  • Hughes, B. C. (2017). Designing Novel 1,2,3- and 1,2,4-Triazoles for Coordination Complexes. TRACE: Tennessee Research and Creative Exchange. [Link]

  • 1,2,4-Triazole. (n.d.). Wikipedia. [Link]

  • A review on the biomedical efficacy of transition metal triazole compounds. (n.d.). Inorganica Chimica Acta. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2021). ACS Publications. [Link]

  • and 1,2,4-Triazoles for Coordination Complexes and Frameworks. (n.d.). SciSpace. [Link]

  • An investigation into the coordination chemistry of tripodal “click” triazole ligands with Mn, Ni, Co and Zn ions. (2015). ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]

  • Photochemistry of Ru(II) Triazole Complexes with 6-Membered Chelate Ligands: Detection and Reactivity of Ligand-Loss Intermediates. (2021). ACS Publications. [Link]

  • The Synthesis of New Triazole Ligands and Determination of Complex Stability Constants with Transition Metal Cations in Aqueous Media. (2008). ResearchGate. [Link]

  • Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives. (2021). MDPI. [Link]

  • Design, synthesis, and biological properties of triazole derived compounds and their transition metal complexes. (2019). Taylor & Francis Online. [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds. (2023). MDPI. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). National Center for Biotechnology Information. [Link]

  • Unbelievable Challenges in Triazole Synthesis!. (2021). YouTube. [Link]

  • Complex Studies of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]

  • Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review. (2022). Royal Society of Chemistry. [Link]

  • Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. (2021). National Center for Biotechnology Information. [Link]

  • Identification of novel triazolylquinoxaline-based metal complexes supported by experimental and virtual screenings. (2025). Royal Society of Chemistry. [Link]

  • Transition metal coordination complexes based on V-shaped bis-triazole ligand: syntheses, structures, and properties. (2018). Taylor & Francis Online. [Link]

  • Triazoles and tetrazoles: Prime ligands to generate remarkable coordination materials. (2022). ResearchGate. [Link]

  • P‐Chirogenic Triazole‐Based Phosphine: Synthesis, Coordination Chemistry, and Asymmetric Catalysis. (2018). ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted 1,2,4-triazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your synthetic endeavors. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reactions for higher yields and purity.

Troubleshooting Guides

This section is dedicated to tackling the most common and vexing issues in 1,2,4-triazole synthesis. Each problem is analyzed to pinpoint potential causes and provide actionable, field-proven solutions.

Problem 1: Low or No Yield of the Desired 1,2,4-Triazole

A low yield is a frequent hurdle. The causes can range from suboptimal reaction conditions to the quality of your starting materials.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution(s)
Incomplete Reaction Gradually increase the reaction temperature and monitor progress by TLC. Consider extending the reaction time. For reactions that are sluggish, microwave-assisted synthesis can often improve yields and reduce reaction times.[1][2]
Decomposition of Materials If high temperatures are suspected to be causing decomposition of starting materials or the product, try running the reaction at a lower temperature for a longer duration.[1]
Purity of Starting Materials Ensure all starting materials, especially hydrazides which can be hygroscopic, are pure and thoroughly dried before use.[1]
Inefficient Water Removal In condensation reactions like the Pellizzari synthesis, the removal of water is crucial to drive the equilibrium towards the product. If feasible for your setup, use a Dean-Stark trap.[3]
Problem 2: Formation of 1,3,4-Oxadiazole Side Product

A common side reaction, particularly when using hydrazides, is the formation of a 1,3,4-oxadiazole. This arises from a competing cyclization pathway.[1]

Understanding the Competing Pathways

The formation of either the 1,2,4-triazole or the 1,3,4-oxadiazole is often a competition between intramolecular nucleophilic attack by nitrogen versus oxygen.

competing_pathways Intermediate Acylic Intermediate Triazole 1,2,4-Triazole Intermediate->Triazole  Nitrogen Attack (Favored by lower temp, anhydrous conditions) Oxadiazole 1,3,4-Oxadiazole (Side Product) Intermediate->Oxadiazole  Oxygen Attack (Competing Pathway) einhorn_brunner cluster_start Starting Materials cluster_products Potential Products Unsymmetrical Imide Unsymmetrical Imide Isomer A Isomer A Unsymmetrical Imide->Isomer A Attack at Carbonyl 1 Isomer B Isomer B Unsymmetrical Imide->Isomer B Attack at Carbonyl 2 Hydrazine Hydrazine Hydrazine->Isomer A Hydrazine->Isomer B

Caption: The Einhorn-Brunner reaction with an unsymmetrical imide can lead to a mixture of isomeric 1,2,4-triazoles.

Strategies to Control Regioselectivity:

  • Modern Catalytic Methods: For azide-alkyne cycloadditions, the choice of catalyst is paramount. Copper(I)-catalyzed reactions (CuAAC) typically yield 1,4-disubstituted triazoles, while ruthenium-catalyzed reactions (RuAAC) favor the 1,5-isomer. [4]* Understanding Electronic Effects: In the Einhorn-Brunner reaction, the acyl group from the stronger corresponding carboxylic acid tends to end up at the 3-position of the triazole ring. [5][6]* Kinetic vs. Thermodynamic Control: Reaction temperature can influence the product ratio. Lower temperatures often favor the kinetic product (the one that forms faster), while higher temperatures can allow for equilibration to the more stable thermodynamic product. [7][8][9][10]* N-Alkylation Control: The alkylation of an unsubstituted 1,2,4-triazole can occur at N-1 and N-4. The choice of alkylating agent, base, and solvent can influence the regioselectivity of this step. [1]

Problem 4: Difficulty in Purification

Even with a successful reaction, isolating the pure 1,2,4-triazole can be challenging due to the presence of closely related isomers or side products with similar polarities. [3][11] Purification Strategies

TechniqueApplication Notes
Column Chromatography A carefully selected solvent system, potentially with gradient elution, is often necessary. For highly polar triazoles, consider reverse-phase (C18) or hydrophilic interaction liquid chromatography (HILIC). [11]
Recrystallization Experiment with different solvent systems to selectively precipitate one isomer from a mixture. [3]
High-Performance Liquid Chromatography (HPLC) Preparative HPLC can be a powerful tool for separating closely related isomers that are difficult to resolve by standard column chromatography. [3]
Chelating Washes If your synthesis uses a metal catalyst (e.g., CuAAC), washing the organic layer with an aqueous solution of a chelating agent like EDTA can effectively remove residual metal ions. [11]

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for synthesizing 1,2,4-triazoles?

A1: The most widely recognized classical methods are the Pellizzari reaction, which involves the condensation of an amide and a hydrazide, and the Einhorn-Brunner reaction, which uses an imide and a hydrazine. [1][2][12][13][14] Q2: My reaction requires high temperatures and long reaction times, leading to low yields. What can I do?

A2: This is a common issue with classical methods like the Pellizzari reaction. [2][3]Consider exploring microwave-assisted synthesis. Microwave irradiation can significantly shorten reaction times and often leads to improved yields by promoting more efficient and uniform heating. [1][2] Q3: How can I avoid the formation of an isomeric mixture in an unsymmetrical Pellizzari reaction?

A3: High reaction temperatures can promote an "interchange of acyl groups," leading to a mixture of products. [3][15]To minimize this, optimize the reaction to the lowest effective temperature. [3]If possible, redesign your synthetic route to utilize a symmetrical Pellizzari reaction.

Q4: I am performing a Huisgen 1,3-dipolar cycloaddition and getting a mixture of 1,4- and 1,5-disubstituted triazoles. How can I improve the regioselectivity?

A4: The uncatalyzed Huisgen cycloaddition often provides poor regioselectivity. [4]To obtain specific isomers, it is highly recommended to use a catalyzed approach. For the synthesis of 1,4-disubstituted 1,2,4-triazoles, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the method of choice. [4][16]For 1,5-disubstituted isomers, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is preferred. [4] Q5: My purified 1,2,4-triazole is an oil, but I was expecting a solid. What should I do?

A5: The presence of impurities can depress the melting point and cause a compound to "oil out." [11]Try re-dissolving the oil in a minimal amount of a suitable solvent and attempting to induce crystallization by scratching the side of the flask, seeding with a crystal of the desired product if available, or slowly adding a non-solvent. Further purification by chromatography may be necessary.

Experimental Protocols

General Protocol for Microwave-Assisted Pellizzari Reaction

This protocol provides a starting point for optimizing the synthesis of 3,5-disubstituted-1,2,4-triazoles.

  • In a microwave-safe reaction vessel, combine the amide (1.0 eq) and the acylhydrazide (1.0 eq).

  • If a solvent is used, add a high-boiling point, microwave-safe solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide, or 1,2-dichlorobenzene). Often, the reaction can be run neat.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a specified time (e.g., 10-60 minutes). Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • If the product precipitates upon cooling, collect it by filtration. If not, the product may need to be precipitated by the addition of a non-solvent (e.g., water) or extracted with an appropriate organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Workflow

troubleshooting_workflow Start 1,2,4-Triazole Synthesis Problem Identify Primary Issue Start->Problem LowYield Low/No Yield Problem->LowYield Low Yield SideProducts Side Products Present Problem->SideProducts Side Products Purification Purification Difficulty Problem->Purification Purification CheckPurity Check Starting Material Purity LowYield->CheckPurity IdentifySideProduct Identify Side Product(s) SideProducts->IdentifySideProduct OptimizeChroma Optimize Chromatography Purification->OptimizeChroma OptimizeConditions Optimize Temp/Time/ Microwave CheckPurity->OptimizeConditions Isomers Isomeric Mixture IdentifySideProduct->Isomers Oxadiazole 1,3,4-Oxadiazole IdentifySideProduct->Oxadiazole ChangeCatalyst Change Catalyst/ Method Isomers->ChangeCatalyst AdjustConditions Adjust Temp/ Anhydrous Conditions Oxadiazole->AdjustConditions TryRecrystal Try Recrystallization OptimizeChroma->TryRecrystal

Sources

enhancing the solubility of 4-amino-4H-1,2,4-triazole-3,5-dithiol for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-4H-1,2,4-triazole-3,5-dithiol

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure consistent and reliable experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of this compound.

Q1: What are the primary chemical properties of this compound that affect its solubility?

A1: The solubility of this compound is governed by several key structural features. It possesses two acidic thiol (-SH) groups and a basic amino (-NH2) group, making it an amphoteric molecule capable of existing in various protonated, zwitterionic, and uncharged forms depending on the pH.[1] The triazole ring provides a rigid, polar backbone. Its dithiol nature also makes it susceptible to oxidation, which can lead to the formation of less soluble disulfide-linked oligomers.[2]

Q2: My compound won't dissolve in aqueous buffers like PBS or TRIS. What is the recommended starting solvent?

A2: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[3][4] Structurally related triazole-thiol compounds exhibit excellent solubility in DMSO.[5] It is a powerful, polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds with low chemical reactivity, making it ideal for creating high-concentration stock solutions for subsequent dilution into aqueous assay buffers.[3][6]

Q3: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why does this happen and how can I prevent it?

A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound, while soluble in the high-DMSO concentration of the stock, is not soluble in the final, predominantly aqueous, low-DMSO concentration of the assay buffer. To prevent this, ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%, but cell-line dependent) and that the final compound concentration does not exceed its aqueous solubility limit. If precipitation persists, you will need to explore more advanced formulation strategies, such as pH adjustment or the use of co-solvents, as detailed in the troubleshooting guides below.

Q4: I've noticed the solubility of my compound seems to decrease over time, even in DMSO. What could be the cause?

A4: The thiol groups (-SH) in the molecule are highly reactive and prone to oxidation, especially in the presence of air (oxygen), trace metals, or basic conditions.[2][7] This can lead to the formation of intermolecular disulfide bonds (S-S), creating dimers or oligomers that are significantly less soluble. To mitigate this, prepare fresh stock solutions, store them under an inert atmosphere (e.g., argon or nitrogen), and consider adding a reducing agent if compatible with your assay.[8]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols to systematically address and overcome solubility challenges.

Guide 1: Optimizing Solubility Through pH Adjustment

The amphoteric nature of this compound makes its solubility highly dependent on pH. By adjusting the pH, you can ionize the molecule, significantly increasing its interaction with aqueous media.

Causality:

  • In acidic conditions (low pH): The amino group (-NH2) becomes protonated to form an ammonium cation (-NH3+). This positive charge enhances solubility.

  • In basic conditions (high pH): The thiol groups (-SH) are deprotonated to form thiolate anions (-S-). This negative charge also enhances solubility. The molecule will exhibit its lowest solubility at its isoelectric point (pI), where the net charge is zero.

  • Preparation: Prepare a series of 100 mM buffers with pH values ranging from 3.0 to 10.0 (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).

  • Stock Solution: Create a concentrated 100 mM stock solution of the compound in 100% DMSO.

  • Dilution: Add a small aliquot of the DMSO stock to each buffer to reach a target concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant across all samples (e.g., 1%).

  • Equilibration: Vortex each sample vigorously for 1 minute and then allow it to equilibrate at room temperature for 1-2 hours, protected from light.

  • Observation & Quantification:

    • Visually inspect each sample for precipitation.

    • For a quantitative measure, centrifuge the samples (e.g., 14,000 x g for 15 minutes) to pellet any undissolved compound.

    • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax).

  • Analysis: Plot the measured solubility (µM) against the buffer pH to identify the optimal pH range for maximum solubility.

pH RangeExpected Predominant SpeciesPredicted SolubilityTroubleshooting Action
< 5 Cationic (protonated amino group)HighUse an acidic buffer system (e.g., citrate, acetate).
5 - 7 Zwitterionic/NeutralLow (near pI)Avoid this pH range if possible. If required by assay, use co-solvents.
> 8 Anionic (deprotonated thiol groups)HighUse a basic buffer system (e.g., TRIS, borate). Caution: High pH can accelerate thiol oxidation.
Guide 2: Utilizing Co-solvents for Enhanced Solubilization

When pH adjustment is not feasible or sufficient, co-solvents can be employed to increase the solubility of poorly soluble compounds.[9][] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy required to solvate a hydrophobic molecule.[]

Commonly Used Co-solvents for Biological Assays:

  • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power, but can have biological effects at higher concentrations.[3][6]

  • Ethanol: Less potent than DMSO but often better tolerated by cells.

  • Polyethylene Glycol 400 (PEG 400): A low-toxicity polymer effective for many poorly soluble drugs.[]

  • Propylene Glycol: Similar properties to PEG 400.

  • Primary Stocks: Prepare high-concentration stock solutions of the compound in 100% of each co-solvent to be tested (e.g., 100 mM in DMSO, 50 mM in Ethanol, 50 mM in PEG 400).

  • Assay Buffer Preparation: Prepare your final assay buffer.

  • Serial Dilution: Create a dilution series from each primary stock directly into the assay buffer. The goal is to determine the highest concentration of the compound that remains in solution at an acceptable final co-solvent concentration.

  • Example Workflow:

    • Target a final co-solvent concentration of 1%.

    • Add 10 µL of the 10 mM compound stock (in DMSO) to 990 µL of assay buffer. This yields a final concentration of 100 µM compound and 1% DMSO.

    • Repeat for other co-solvents and concentrations.

  • Equilibration and Analysis: Equilibrate and analyze as described in the pH adjustment protocol (Guide 1, Steps 4-6).

Guide 3: Managing Thiol Reactivity and Oxidation

The dithiol moiety is a critical functional group but also a primary source of instability. Oxidation can lead to the formation of insoluble disulfides, compromising assay results.[2][7]

Causality: Thiols (R-SH) are readily oxidized to disulfides (R-S-S-R), a reaction catalyzed by oxygen, metal ions, and higher pH. This process is often irreversible under typical assay conditions and leads to compound precipitation and loss of activity.

Thiol_Stability_Workflow start Start: Prepare Fresh Stock Solution in Degassed Solvent check_assay Is a reducing agent compatible with the assay? start->check_assay add_dtt Add 0.1-1 mM DTT or TCEP to the final assay buffer check_assay->add_dtt Yes no_dtt Strictly limit air exposure check_assay->no_dtt No final_check Proceed to Assay add_dtt->final_check inert_gas Work under inert gas (N2 or Ar) if possible no_dtt->inert_gas metal_chelate Add 0.1-1 mM EDTA to chelate metal ions inert_gas->metal_chelate ph_control Use lowest acceptable pH to minimize thiolate formation metal_chelate->ph_control ph_control->final_check Solubility_Decision_Tree start Start: Dissolve Compound in 100% DMSO precipitate_check Does it precipitate upon dilution in assay buffer? start->precipitate_check success Success! Proceed with Assay precipitate_check->success No ph_possible Is pH adjustment compatible with assay? precipitate_check->ph_possible Yes run_ph_profile Perform pH-Solubility Profile (Guide 1) ph_possible->run_ph_profile Yes use_cosolvent Screen Co-solvents (Guide 2) ph_possible->use_cosolvent No ph_success_check Did pH adjustment solve the issue? run_ph_profile->ph_success_check use_cosolvent->success ph_success_check->success Yes combine_strategy Combine optimal pH with a co-solvent ph_success_check->combine_strategy No combine_strategy->success

Caption: Decision tree for troubleshooting solubility issues.

References

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Available from: [Link]

  • PubMed. Support Tools in Formulation Development for Poorly Soluble Drugs. Available from: [Link]

  • Ginekologia i Poloznictwo. Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Available from: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]

  • BioDuro. Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Aragen Life Sciences. Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Available from: [Link]

  • ResearchGate. Formulating Poorly Water Soluble Drugs | Request PDF. Available from: [Link]

  • Riddhi Pharma. 4 Amino 1,2,4 Triazole. Available from: [Link]

  • NIH. The role of thiols and disulfides in protein chemical and physical stability - PMC. Available from: [Link]

  • MDPI. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Available from: [Link]

  • PubMed Central. Quantification of Thiols and Disulfides - PMC. Available from: [Link]

  • NCBI. Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems. Available from: [Link]

  • NIH. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC. Available from: [Link]

  • MDPI. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Available from: [Link]

  • PubChem. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Available from: [Link]

  • ResearchGate. This compound INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA. Available from: [Link]

  • ResearchGate. Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [3][4][11]triazole-3-thiol derivatives and Antifungal activity. Available from: [Link]

  • KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]

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Technical Support Center: Refining Protocols for Self-Assembled Monolayer (SAM) Formation on Gold Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the formation of Self-Assembled Monolayers (SAMs) on gold surfaces. Moving beyond simple procedural lists, this document explains the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high-quality, reproducible monolayers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind SAM formation on gold?

A1: The formation of SAMs on gold is primarily driven by the strong, specific chemical interaction between sulfur atoms in thiol-containing organic molecules and the gold surface. This chemisorption process, with a bond energy of approximately 100 kJ/mol, is highly favorable and leads to the spontaneous assembly of molecules into a densely packed, ordered monolayer.[1] The process begins with the chemisorption of the thiol head groups, followed by a slower organization of the tail groups to maximize van der Waals interactions, resulting in a stable, ordered film.[1]

Q2: How long does it take to form a complete SAM?

A2: While the initial adsorption of thiol molecules onto a gold surface can occur within minutes, achieving a highly ordered, well-packed monolayer typically requires a longer incubation time.[1][2] A common and recommended practice is to immerse the gold substrate in a dilute thiol solution (typically 0.5-1 mM) for 18 to 48 hours at room temperature.[2][3][4] Longer assembly times generally lead to better monolayer packing and fewer defects.[4]

Q3: Why is ethanol the most commonly used solvent?

A3: Ethanol is widely used for several practical reasons: it can dissolve a wide range of alkanethiols, it is readily available in high purity, it is relatively inexpensive, and it is less toxic than many other organic solvents.[2] While SAMs can form faster in some non-polar solvents like hexane, these layers may be less organized than those formed in ethanol.[2]

Q4: Can I reuse my thiol solution?

A4: It is strongly advised against reusing thiol solutions. Over time, the thiol concentration can decrease due to adsorption onto the container walls and the substrates themselves. More critically, exposure to oxygen can lead to the oxidation of thiols into disulfides, which can incorporate into the monolayer and introduce defects. Always use a freshly prepared solution for each experiment to ensure consistency and high-quality SAM formation.

Q5: How does temperature affect SAM formation?

A5: Room temperature is generally sufficient for forming high-quality SAMs.[1] However, studies have shown that preparing SAMs at elevated temperatures (e.g., 60-78°C) can result in larger, well-ordered domains with fewer structural defects.[5] The increased thermal energy helps to anneal out defects and promotes the ripening of vacancy islands, leading to a more uniform monolayer.[5] Conversely, very high temperatures (above 70°C) can lead to desorption of the alkanethiols.[6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during SAM formation in a question-and-answer format, providing diagnostic steps and corrective actions.

Issue 1: Inconsistent or Poor Monolayer Quality

Q: My SAMs show high variability between experiments, evidenced by inconsistent contact angles or ellipsometry readings. What are the likely causes?

A: Inconsistency in SAM quality is one of the most common challenges and typically points to issues with substrate cleanliness, environmental contamination, or procedural variability.

Causality & Explanation: The gold surface must be atomically clean for the thiol molecules to adsorb uniformly and form a well-ordered monolayer. Organic contaminants, dust particles, or even adsorbed atmospheric gases can block binding sites, leading to defects, pinholes, and disordered domains. Similarly, contaminants in the solvent or thiol solution can co-adsorb on the surface, disrupting the self-assembly process.[2][4][7]

Troubleshooting Workflow: Ensuring Consistency

cluster_prep Pre-Experiment Preparation cluster_exp Experimental Execution cluster_result Result Analysis P1 Is the gold substrate pristine? P2 Is the working environment clean? P1->P2 If clean, check environment P3 Are all glassware and tools clean? P2->P3 If clean, check tools E1 Is the thiol solution fresh? P3->E1 If clean, check solution E2 Is the incubation time consistent? E1->E2 If fresh, check time E3 Is the rinsing procedure gentle and thorough? E2->E3 If consistent, check rinsing R2 Consistent, High-Quality SAM E3->R2 If correct, expect good results R1 Inconsistent Results R1->P1 Check Substrate Cleaning

Caption: Troubleshooting workflow for inconsistent SAMs.

Solutions:

  • Rigorous Substrate Cleaning: The importance of a clean gold surface cannot be overstated.

    • Piranha Solution: For robust cleaning, immerse the gold substrate in a freshly prepared piranha solution (a 3:1 to 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment). A 1-2 minute immersion is often sufficient for thick gold films (>50 nm).[8][9]

    • UV/Ozone Cleaning: A safer and also highly effective alternative is UV/Ozone treatment for 5-15 minutes, which removes organic contaminants through oxidation.[8][9]

    • Solvent Rinsing: After chemical cleaning, a thorough rinse with deionized water and absolute ethanol is crucial, followed by drying under a stream of dry nitrogen.[8]

  • Control Your Environment: A clean environment is key to preparing high-quality SAMs.[4][7]

    • Avoid working in areas where volatile silicones (from PDMS) or iodine have been used, as these can readily contaminate gold surfaces.[4][7]

    • Perform all steps in a fume hood to minimize exposure to atmospheric contaminants.[4]

  • Ensure Solution and Container Purity:

    • Use high-purity (200 proof) ethanol.[4][7]

    • Clean all glassware meticulously, for instance, with piranha solution or by sonicating in an appropriate solvent.[4][7]

    • Always use freshly prepared thiol solutions for each experiment. Do not store and reuse solutions.

Issue 2: Evidence of a Disordered or Incomplete Monolayer

Q: Characterization by AFM shows a disordered surface, and contact angle measurements are lower than expected for a well-packed alkylthiol SAM. What went wrong?

A: A disordered or incomplete monolayer suggests that the self-assembly process was either interrupted or occurred under suboptimal conditions. This can be due to insufficient incubation time, incorrect solvent choice, or the presence of impurities.

Causality & Explanation: The formation of a well-ordered SAM is a two-step process: an initial, rapid adsorption of molecules followed by a slower reorganization phase where molecules arrange into a densely packed, crystalline-like structure.[2][10][11] If the incubation time is too short, this reorganization will be incomplete. The kinetics of this process are also highly dependent on the solvent, adsorbate concentration, and temperature.[1] For instance, the initial adsorption rate is slower in longer-chain solvents as the solvent molecules themselves interact more strongly with the gold surface and must be displaced.[2]

Solutions:

  • Optimize Incubation Time: Ensure an immersion time of at least 18-24 hours.[2][4] For thiols with bulky head groups or for achieving maximum ordering, extending this to 48 hours can be beneficial.[4]

  • Verify Thiol Concentration: A concentration of 0.5-1 mM is standard. Lower concentrations require significantly longer immersion times to achieve full coverage.[2]

  • Re-evaluate Solvent Choice: While ethanol is standard, for certain thiols, other solvents may be necessary for solubility. Be aware that the solvent can influence the final structure. Polar protic solvents, for example, can interact with the monolayer via hydrogen bonding, affecting its structure over time.[12]

  • Post-Assembly Annealing: Gently heating the substrate (e.g., to 60-75°C) either in solution or after formation can provide the thermal energy needed to anneal defects and increase domain size, leading to a more ordered monolayer.[5]

Issue 3: Gold Delamination During Processing

Q: After sonication or vigorous rinsing, the gold film is peeling off my silicon/glass substrate. Why is this happening?

A: This is a classic sign of a missing or inadequate adhesion layer between the substrate (e.g., silicon or glass) and the gold film.

Causality & Explanation: Gold has poor adhesion to native oxides of silicon and glass. To prevent delamination, a thin (typically 2-10 nm) adhesion layer of a more reactive metal, such as chromium (Cr) or titanium (Ti), is evaporated onto the substrate immediately before the gold deposition.[7] This adhesion layer forms a strong oxide bond with the substrate and alloys with the gold, creating a robust physical linkage. Without it, even gentle rinsing can cause the gold to peel.

Solutions:

  • Verify Substrate Specifications: Confirm with your substrate supplier that a Cr or Ti adhesion layer is present. This is a critical detail that is sometimes overlooked.

  • Handle with Care: Even with an adhesion layer, excessively long sonication should be avoided. A brief sonication of 1-3 minutes is usually sufficient for cleaning post-assembly.[4]

  • Alternative Cleaning: If delamination persists, consider forgoing sonication in favor of a series of gentle but thorough rinses with fresh solvent.

Key Experimental Protocols & Data

Protocol 1: Standard Preparation of an Alkanethiol SAM on Gold

This protocol outlines the standard procedure for forming a high-quality alkanethiol SAM.

Step-by-Step Methodology:

  • Substrate Cleaning:

    • Immerse the gold-coated substrate (with a Ti or Cr adhesion layer) in freshly prepared piranha solution for 2 minutes. (EXTREME CAUTION) .

    • Alternatively, place the substrate in a UV/Ozone cleaner for 10 minutes.

    • Thoroughly rinse the substrate with copious amounts of 18 MΩ·cm deionized water, followed by absolute ethanol.

    • Dry the substrate completely under a gentle stream of dry nitrogen gas. Use immediately.

  • Thiol Solution Preparation:

    • In a clean glass scintillation vial, prepare a 1 mM solution of the desired alkanethiol in 200 proof ethanol.[7]

    • If using thiols with carboxylic acid or amine termini, the pH of the solution may need to be adjusted to ensure the head group is appropriately protonated or deprotonated.[4] For carboxy-terminated thiols, adjust the pH to ~2 with HCl; for amine-terminated thiols, adjust to ~12 with NH₄OH or triethylamine.

    • Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.

  • SAM Formation:

    • Place the cleaned, dry gold substrate into the vial containing the thiol solution.[4]

    • To minimize oxidation, reduce the headspace above the solution and backfill the vial with an inert gas like nitrogen or argon.[4][7]

    • Seal the vial tightly (e.g., with a cap and Parafilm®) and leave it undisturbed at room temperature for 24-48 hours.[4]

  • Rinsing and Drying:

    • Remove the substrate from the solution using clean tweezers.

    • Rinse the surface thoroughly by gently streaming absolute ethanol over it for 15-30 seconds.

    • For thiols with polar or bulky groups, a brief sonication (1-3 minutes) in fresh ethanol can help remove physisorbed molecules.[4]

    • Perform a final rinse with ethanol and dry the substrate under a gentle stream of dry nitrogen.

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen.[4][7]

    • For best results, use the SAMs for subsequent experiments as soon as possible to minimize potential oxidation or contamination.

Protocol 2: Quality Control & Characterization

Verifying the quality of your SAM is a critical step. Here are three common and effective techniques.

Workflow for SAM Characterization

Start Prepared SAM Substrate QC1 Contact Angle Goniometry (Initial Quality Check) Start->QC1 QC2 Ellipsometry (Thickness & Uniformity) QC1->QC2 Passes (e.g., θ > 110°) Fail Poor Quality SAM (Return to Troubleshooting) QC1->Fail Fails (e.g., θ < 100°) QC3 XPS / AFM (Composition / Morphology) QC2->QC3 Passes (Thickness as expected) QC2->Fail Fails (Inconsistent thickness) Pass High-Quality SAM QC3->Pass Passes (Correct elements / smooth surface) QC3->Fail Fails (Contaminants / rough surface)

Sources

Validation & Comparative

A Comparative Guide to the Adsorption of 4-amino-4H-1,2,4-triazole-3,5-dithiol in Corrosion Inhibition: A DFT and Computational Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of mitigating corrosion, a significant challenge in numerous industrial applications, the scientific community is increasingly turning to sophisticated computational methodologies to design and evaluate the efficacy of corrosion inhibitors. Among the promising candidates, heterocyclic compounds, particularly triazole derivatives, have garnered substantial attention due to their innate ability to form protective films on metal surfaces.[1] This guide provides an in-depth comparative analysis of 4-amino-4H-1,2,4-triazole-3,5-dithiol (ATD) as a corrosion inhibitor, juxtaposing its performance with structurally related analogues. Our exploration is grounded in Density Functional Theory (DFT) calculations and computational analysis, offering a molecular-level understanding of the adsorption mechanisms that underpin its protective action. This document is intended for researchers, scientists, and professionals in the field of drug development and material science who are focused on the rational design of novel corrosion inhibitors.

The Rationale for Triazoles: A Molecular Perspective

The efficacy of organic corrosion inhibitors is intrinsically linked to their molecular structure, particularly the presence of heteroatoms (such as nitrogen, sulfur, and oxygen), aromatic rings, and π-electrons.[1] These features facilitate the adsorption of the inhibitor molecules onto the metal surface, creating a barrier that impedes the corrosive process. Triazole derivatives are exemplary in this regard, possessing a five-membered ring with three nitrogen atoms, which serves as an excellent anchor for surface coordination.[1] The presence of additional functional groups, such as amino (-NH2) and thiol (-SH) groups in ATD, further enhances its adsorption capabilities through multiple active centers.

The primary mechanism of inhibition involves the adsorption of the inhibitor onto the metal surface, which can occur through two main processes: physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the formation of coordinate bonds through electron sharing between the inhibitor and the metal.[2] DFT calculations are instrumental in elucidating the nature of this interaction by quantifying parameters such as adsorption energy, charge transfer, and the energies of frontier molecular orbitals.

Comparative Analysis of Triazole-Based Inhibitors

To contextualize the performance of ATD, we will compare it with two closely related and experimentally validated triazole derivatives: 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) and 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT). The selection of these analogues allows for a systematic evaluation of the influence of the substituent at the 5-position of the triazole ring on the overall inhibition efficiency.

Experimental Performance Overview

Experimental studies, primarily weight loss and electrochemical measurements, provide the ultimate validation of a corrosion inhibitor's effectiveness. The inhibition efficiency (IE) is a key metric derived from these experiments.

InhibitorCorrosive MediumMax. Inhibition Efficiency (%)Reference
This compound (ATD) 1 M and 5 M HCl96% in 5M HCl[3][4]
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) 0.5 M HCl89% at 300 ppm[5][6][7]
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) 3.5% NaCl>94% at 0.5 mmol L⁻¹[8]

From the experimental data, it is evident that ATD exhibits excellent corrosion inhibition, particularly in highly corrosive acidic environments. The high efficiency of ATD can be attributed to the presence of two thiol groups, which are known to have a strong affinity for metal surfaces.

Delving Deeper: A Computational Perspective with DFT

DFT calculations provide invaluable insights into the electronic properties of inhibitor molecules and their interaction with metal surfaces, offering a theoretical framework to understand the experimental observations. Key quantum chemical parameters, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), hardness (η), and softness (σ), are instrumental in this analysis.

A higher EHOMO value indicates a greater tendency of a molecule to donate electrons to the vacant d-orbitals of the metal, while a lower ELUMO value suggests a higher capacity to accept electrons from the metal. A small energy gap (ΔE) is generally associated with higher reactivity and thus, better inhibition efficiency.

Quantum Chemical Parameters
ParameterInterpretationImplication for ATD
EHOMO Electron-donating abilityThe presence of multiple lone pairs on N and S atoms suggests a high EHOMO.
ELUMO Electron-accepting abilityThe π-system of the triazole ring can accept electrons, suggesting a relatively low ELUMO.
ΔE (Energy Gap) ReactivityA small ΔE is expected, indicating high reactivity and strong interaction with the metal surface.
Dipole Moment (μ) Polarity and adsorptionA non-zero dipole moment would contribute to electrostatic interactions with the charged metal surface.
Hardness (η) & Softness (σ) Stability and reactivityLow hardness and high softness are indicative of a good corrosion inhibitor.

The superior performance of ATD in experiments strongly suggests that its quantum chemical parameters are highly favorable for strong adsorption. The two thiol groups and the amino group provide multiple sites for strong chemical bonding with the metal surface.

Adsorption Energy: The Litmus Test for Interaction Strength

The adsorption energy (Eads) is a critical descriptor calculated via DFT that quantifies the strength of the interaction between the inhibitor molecule and the metal surface. A more negative Eads value signifies a stronger and more stable adsorption. For the ATFS molecule on a low-carbon steel surface, a significantly negative adsorption energy of -287.12 kJ mol−1 has been reported, indicating a strong interaction.[5][9] Given the enhanced structural features of ATD (two thiol groups), it is highly probable that its adsorption energy would be even more negative, signifying a more robust and stable protective film.

The Adsorption Mechanism: A Tale of Two Interactions

The adsorption of triazole inhibitors on a metal surface is a complex process involving both physisorption and chemisorption.

AdsorptionMechanism cluster_Inhibitor Inhibitor Molecule (e.g., ATD) cluster_Metal Metal Surface (e.g., Fe) Inhibitor Heteroatoms (N, S) π-electrons (Triazole ring) Physisorption Physisorption (Electrostatic Interaction) Inhibitor->Physisorption van der Waals forces Chemisorption Chemisorption (Coordinate Bonding) Inhibitor->Chemisorption Electron Donation (HOMO -> d-orbital) Metal Vacant d-orbitals Charged Surface Metal->Physisorption Metal->Chemisorption Back-donation (d-orbital -> LUMO)

Caption: Adsorption mechanism of a triazole inhibitor on a metal surface.

Initially, the inhibitor molecules may be physically adsorbed onto the metal surface through electrostatic interactions. This is particularly relevant in acidic media where the inhibitor can exist in a protonated form. Subsequently, a stronger and more stable chemisorption occurs through the donation of lone pair electrons from the nitrogen and sulfur atoms to the vacant d-orbitals of the iron atoms, and the back-donation of electrons from the filled d-orbitals of iron to the antibonding orbitals of the inhibitor. This donor-acceptor interaction leads to the formation of a stable, coordinated protective layer.

Experimental and Computational Protocols

To ensure the reproducibility and validity of the findings, it is crucial to follow standardized protocols for both experimental and computational investigations.

Experimental Protocol: Potentiodynamic Polarization

Objective: To determine the corrosion current density (icorr) and inhibition efficiency (IE).

  • Electrode Preparation: A mild steel specimen is embedded in an epoxy resin, leaving a defined surface area exposed. The exposed surface is mechanically polished with successively finer grades of emery paper, degreased with acetone, rinsed with distilled water, and dried.

  • Electrochemical Cell Setup: A three-electrode cell is used, containing the mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).

  • Measurement: The working electrode is immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at various concentrations. After the open-circuit potential (OCP) stabilizes, a potentiodynamic polarization scan is performed from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The corrosion current density (icorr) is determined by extrapolating the Tafel plots. The inhibition efficiency is calculated using the formula: IE(%) = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100

Computational Protocol: DFT Simulation of Adsorption

Objective: To calculate quantum chemical parameters and adsorption energy.

DFT_Workflow cluster_workflow DFT Computational Workflow A 1. Inhibitor Geometry Optimization C 3. Adsorption System Setup A->C B 2. Metal Surface Slab Creation (e.g., Fe(110)) B->C D 4. Geometry Optimization of Adsorption System C->D E 5. Calculation of Adsorption Energy D->E F 6. Analysis of Electronic Properties (DOS, Mulliken Charge) D->F

Caption: A typical workflow for DFT calculations of inhibitor adsorption.

  • Inhibitor Molecule Optimization: The geometry of the isolated inhibitor molecule (e.g., ATD) is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G++(d,p)).[1]

  • Metal Surface Modeling: A slab model of the metal surface, typically the most stable crystal plane (e.g., Fe(110) for iron), is constructed. The slab should be thick enough to represent the bulk material, and a vacuum layer is added to avoid interactions between periodic images.

  • Adsorption Configuration: The optimized inhibitor molecule is placed on the metal slab in various possible orientations (e.g., parallel, perpendicular) to explore different adsorption modes.

  • System Optimization: The geometry of the entire system (inhibitor + slab) is optimized, allowing the molecule and the top layers of the slab to relax.

  • Adsorption Energy Calculation: The adsorption energy is calculated as: Eads = E(inhibitor+slab) - (Einhibitor + Eslab) where E(inhibitor+slab) is the total energy of the optimized adsorption system, and Einhibitor and Eslab are the total energies of the isolated inhibitor and the clean slab, respectively.

  • Electronic Structure Analysis: Further analysis, such as Density of States (DOS) and Mulliken charge analysis, is performed to understand the nature of the chemical bonds formed and the extent of charge transfer.

Conclusion and Future Outlook

The synergistic application of experimental techniques and computational modeling provides a powerful paradigm for understanding and developing novel corrosion inhibitors. The available evidence strongly suggests that this compound is a highly effective corrosion inhibitor, likely outperforming many of its structural analogues due to the presence of multiple active adsorption sites.

Future research should focus on obtaining a complete set of calculated quantum chemical parameters for ATD to facilitate a more direct and quantitative comparison with other inhibitors. Furthermore, molecular dynamics (MD) simulations could provide valuable insights into the dynamic behavior of the inhibitor film on the metal surface in a solvated environment, offering a more realistic representation of the corrosion process. The continued integration of computational and experimental approaches will undoubtedly accelerate the discovery and optimization of next-generation, environmentally friendly corrosion inhibitors.

References

  • Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports. [Link]

  • This compound INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA. ResearchGate. [Link]

  • This compound INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA. Editorum. [Link]

  • Electrochemical, ToF-SIMS and computational studies of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a novel corrosion inhibitor for copper in 3.5% NaCl. ResearchGate. [Link]

  • (PDF) 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. ResearchGate. [Link]

  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. BMC Chemistry. [Link]

  • Toward understanding the adsorption mechanism of large size organic corrosion inhibitors on an Fe(110) surface using the DFTB method. RSC Publishing. [Link]

  • Atomic-Level Insights into the Adsorption of Methyl-Substituted Quinoxalinones on Fe(110): A Dispersion-Corrected DFT Analysis. MDPI. [Link]

  • Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on the Corrosion Rate of Carbon Steel in 1 M HCl Solution: Theoretical and Experimental Evaluation. ACS Omega. [Link]

  • Functional Group Effects on the Interfacial Adsorption of Arylquinoline-3-Carbonitriles on Iron: A DFT-D3 Investigation of Surface Interaction Mechanisms. Langmuir. [Link]

  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. National Institutes of Health. [Link]

  • (PDF) Comparative Study of 1,2,3-Triazole Derivatives as Corrosion Inhibitors of Mild Steel in Sulphuric Acid Solution. ResearchGate. [Link]

  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment. PubMed. [Link]

  • (PDF) 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. ResearchGate. [Link]

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evaluating the performance of 4-amino-4H-1,2,4-triazole-3,5-dithiol in metal-organic frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of materials science, the design and synthesis of Metal-Organic Frameworks (MOFs) with tailored properties are of paramount importance. The choice of the organic linker is a critical determinant of the final framework's performance, influencing its porosity, stability, and functional capabilities. This guide provides an in-depth evaluation of 4-amino-4H-1,2,4-triazole-3,5-dithiol (ATD) as a promising, yet underexplored, linker for MOF synthesis. We will objectively compare its projected performance with well-established carboxylate-based linkers, supported by experimental data from related systems and established analytical protocols.

The Crucial Role of the Organic Linker in MOF Performance

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic molecules, known as linkers.[1] The linker's geometry, length, and functional groups dictate the topology, pore size, and chemical environment of the resulting MOF, thereby governing its suitability for various applications, including gas storage, separation, catalysis, and drug delivery.[2] While carboxylate-based linkers have been extensively studied and form the basis for many iconic MOFs, the exploration of alternative linkers with diverse functionalities is essential for advancing the field.

Profiling this compound (ATD): A Multifunctional Linker

This compound (ATD) is a heterocyclic compound featuring a unique combination of functional groups that make it an intriguing candidate for MOF synthesis.

  • 1,2,4-Triazole Core: The triazole ring is a robust, nitrogen-rich heterocycle known to form stable coordination bonds with a variety of metal ions.[3] The multiple nitrogen atoms can act as coordination sites, potentially leading to diverse network topologies. Triazole-based MOFs have shown promise in applications such as CO2 capture and catalysis.

  • Amino Group (-NH2): The presence of an amino group can introduce basic sites into the MOF structure. This functionality is known to enhance CO2 adsorption through favorable interactions and can also serve as a site for post-synthetic modification.[4][5]

  • Dithiol Groups (-SH): The two thiol groups offer strong coordination sites for "soft" metal ions and are particularly effective for the adsorption of heavy metals like mercury and lead.[6] Thiol-functionalized MOFs are actively researched for environmental remediation applications.[7]

The combination of these functionalities in a single, relatively rigid molecule suggests that ATD-based MOFs could exhibit unique and desirable properties.

Performance Evaluation: ATD-based MOFs vs. Carboxylate Alternatives

A direct experimental comparison of a MOF constructed with ATD against a well-known carboxylate-based MOF is not yet prevalent in the literature. However, by analyzing the performance of MOFs with similar functional groups, we can project the potential advantages and disadvantages of using ATD. For this comparison, we will consider three benchmark carboxylate-based MOFs: MOF-5 , UiO-66 , and ZIF-8 .

PropertyMOF-5UiO-66ZIF-8Hypothetical ATD-MOF (Projected)
Linker Terephthalic acid (BDC)Terephthalic acid (BDC)2-methylimidazoleThis compound
Metal Node Zn4OZr6O4(OH)4ZnVarious (e.g., Zn, Cu, Cd)
BET Surface Area (m²/g) ~900 - 4400[1][8]~1000 - 1800[9]~970[10]Moderate to High (dependent on packing)
Pore Volume (cm³/g) ~0.92 - 1.04[8]~0.40 - 0.90[9]~0.46[10]Moderate
Thermal Stability (°C) ~400[8]~500~550High (Triazole ring is stable)
Chemical Stability Poor (moisture sensitive)[11]Excellent (water, acid, base stable)Good (stable in non-acidic aqueous solutions)Good (Triazole and thiol groups can be stable)
Structural Diversity and Coordination

Carboxylate linkers, like the terephthalic acid in MOF-5 and UiO-66, typically form well-defined, rigid structures with predictable coordination modes.[12] In contrast, the multiple coordination sites on ATD (triazole nitrogens and thiol sulfurs) could lead to a wider range of coordination geometries and potentially more complex and novel framework topologies. The flexible nature of the thiol coordination might also introduce a degree of framework flexibility.

Porosity and Surface Area

MOF-5 is renowned for its exceptionally high surface area, which can exceed 3000 m²/g.[8] While it is unlikely that a simple ATD-based MOF would surpass this, the rigidity of the triazole core suggests that porous materials with moderate to high surface areas could be achieved. The ultimate porosity will depend heavily on the coordination mode and the resulting packing of the linkers.

Thermal and Chemical Stability

The thermal stability of MOFs is often dictated by the strength of the metal-linker bond and the decomposition temperature of the linker itself. The 1,2,4-triazole ring is known for its high thermal stability. Therefore, it is projected that ATD-based MOFs will exhibit good thermal stability, likely comparable to or exceeding that of MOF-5.

In terms of chemical stability, ATD-based MOFs are expected to be more robust than the moisture-sensitive MOF-5.[11] The stability in aqueous and acidic/basic conditions will depend on the choice of the metal ion and the strength of the metal-sulfur and metal-nitrogen bonds.

Catalytic Activity

The presence of both Lewis basic amino groups and potentially catalytically active metal sites coordinated to the triazole and thiol groups suggests that ATD-based MOFs could be promising catalysts. Amino-functionalized MOFs have demonstrated catalytic activity for various organic transformations.[12] The open metal sites, often crucial for catalysis, could be readily accessible in an ATD-based framework.

Adsorption Properties

This is where ATD-based MOFs are expected to truly excel and differentiate themselves from simple carboxylate MOFs.

  • CO2 Adsorption: The amino group on the ATD linker is expected to significantly enhance CO2 uptake capacity and selectivity due to favorable dipole-quadrupole interactions.[4][5] This would be a distinct advantage over non-functionalized carboxylate MOFs like MOF-5 and UiO-66.

  • Heavy Metal Adsorption: The dithiol functionality provides strong binding sites for heavy metal ions. Thiol-functionalized MOFs have shown exceptional performance in the removal of mercury, lead, and other toxic metals from water.[6][7] This capability is largely absent in standard carboxylate-based MOFs.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the ATD linker and a general protocol for the synthesis and characterization of a hypothetical ATD-based MOF.

Synthesis of this compound (ATD)

Causality: This synthesis is a well-established route involving the cyclization of thiocarbohydrazide with carbon disulfide in a basic medium. Pyridine acts as both the solvent and the base to facilitate the reaction.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiocarbohydrazide in pyridine.

  • Slowly add carbon disulfide to the solution while stirring.

  • Heat the mixture to reflux and maintain for several hours.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into an excess of cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

General Synthesis of a Hypothetical ATD-based MOF (e.g., Zn-ATD-MOF)

Causality: This solvothermal method is a common technique for MOF synthesis. The metal salt and the linker are dissolved in a high-boiling point solvent and heated in a sealed container. The elevated temperature and pressure promote the formation of the crystalline MOF structure.

Protocol:

  • In a glass vial, dissolve this compound and a zinc salt (e.g., zinc nitrate hexahydrate) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • Allow the oven to cool down slowly to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF and then with a lower-boiling point solvent (e.g., ethanol or acetone) to remove unreacted starting materials and solvent molecules from the pores.

  • Dry the crystals under vacuum to obtain the activated MOF.

Characterization Protocols
  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the ATD linker to the metal centers by observing shifts in the vibrational frequencies of the functional groups.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF by measuring its weight loss as a function of temperature. A typical TGA protocol involves heating the sample from room temperature to 800 °C at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the MOF. This is typically done by measuring the adsorption and desorption of nitrogen gas at 77 K.[9]

Visualizing the Concepts

MOF_Linker_Comparison cluster_ATD ATD Linker cluster_Carboxylate Carboxylate Linkers cluster_Performance Projected Performance ATD This compound Triazole Triazole Core (Stability, Coordination) ATD->Triazole Amino Amino Group (Basicity, CO2 Adsorption) ATD->Amino Dithiol Dithiol Groups (Heavy Metal Adsorption) ATD->Dithiol Catalysis Enhanced Catalysis ATD->Catalysis Amino + Metal Sites CO2_Capture Superior CO2 Capture ATD->CO2_Capture Amino Functionality Heavy_Metals Heavy Metal Remediation ATD->Heavy_Metals Dithiol Functionality BDC Terephthalic Acid (BDC) (Rigidity, High Surface Area) BDC->Catalysis Less Intrinsic Activity BDC->CO2_Capture Lower Affinity BDC->Heavy_Metals Ineffective

Caption: Comparative functional advantages of ATD over a standard carboxylate linker.

Synthesis_Workflow start Start synthesis Solvothermal Synthesis (ATD Linker + Metal Salt in DMF) start->synthesis heating Heating in Oven (100-150 °C, 24-72h) synthesis->heating cooling Slow Cooling to RT heating->cooling filtration Crystal Collection (Filtration) cooling->filtration washing Solvent Exchange (DMF -> Ethanol) filtration->washing activation Activation (Drying under Vacuum) washing->activation characterization Characterization (PXRD, FTIR, TGA, BET) activation->characterization end End characterization->end

Caption: General workflow for the synthesis and characterization of an ATD-based MOF.

Conclusion and Future Outlook

While this compound is a relatively unexplored linker in the vast landscape of Metal-Organic Frameworks, a comprehensive analysis of its constituent functional groups strongly suggests its potential for creating novel materials with highly desirable properties. The combination of a stable triazole core, a CO2-philic amino group, and heavy metal-chelating thiol groups positions ATD as a powerful building block for MOFs targeted at catalysis and environmental remediation.

This guide serves as a foundational resource for researchers interested in exploring this promising avenue of MOF chemistry. The provided experimental protocols and comparative analysis offer a solid starting point for the synthesis and evaluation of ATD-based MOFs, paving the way for the development of next-generation functional materials.

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A Comparative Guide to the Validation of Analytical Procedures: Featuring 4-amino-4H-1,2,4-triazole-3,5-dithiol for Bismuth(III) Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of an analytical procedure is the bedrock upon which the reliability of quantitative data is built. It is the formal process of demonstrating that an analytical method is suitable for its intended purpose. This guide provides an in-depth technical comparison of analytical procedures for the quantification of Bismuth(III), a common component in various pharmaceutical formulations.

We will explore a novel, hypothetical spectrophotometric method utilizing 4-amino-4H-1,2,4-triazole-3,5-dithiol as a chromogenic agent. The performance of this method will be rigorously evaluated against two established alternatives: Complexometric Titration with EDTA and a classic Spectrophotometric method using Potassium Iodide. This guide is structured to not only present protocols but to explain the scientific rationale behind the validation choices, in accordance with the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2][3]

The Analytical Potential of this compound

This compound is a heterocyclic compound characterized by a triazole ring, an amino group, and two thiol (-SH) groups. The presence of these sulfur and nitrogen atoms, which are soft and hard Lewis bases respectively, makes this molecule an excellent chelating agent for various metal ions.[4][5][6] The thiol groups, in particular, can deprotonate to form stable complexes with heavy metal ions like Bismuth(III). This complexation often results in the formation of a colored product, which can be quantified using spectrophotometry. The formation of a stable, colored complex is the fundamental principle of the proposed analytical method.

Method 1: Spectrophotometric Determination of Bismuth(III) using this compound

This section details a plausible, though hypothetical, spectrophotometric method and its validation. The experimental data presented is illustrative, designed to reflect typical results for such an assay and to provide a clear framework for the validation process.

Underlying Principle & Reaction

In an acidic medium, Bismuth(III) ions react with this compound (ATDT) to form a stable, yellow-colored complex. The intensity of the color, which is directly proportional to the concentration of Bismuth(III), is measured spectrophotometrically at its wavelength of maximum absorbance (λmax).

Diagram of the Proposed Chemical Reaction

Bi Bi³⁺ (aq) (Bismuth Ion) Complex [Bi(ATDT)₂]³⁺ (aq) (Yellow Complex) Bi->Complex Complexation (Acidic pH) ATDT 2 x this compound (ATDT) (Colorless) ATDT->Complex H + 2H⁺ Complex->H

Caption: Proposed complexation of Bi(III) with ATDT.

Validation of the ATDT Spectrophotometric Method

The validation of this analytical procedure is conducted in line with the ICH Q2(R1) and USP General Chapter <1225> guidelines.[2][7][8][9][10][11][12]

cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis A Prepare Stock Solutions (Bi³⁺, ATDT, Placebo) B Prepare Calibration Standards & QC Samples A->B C Specificity (Placebo & Interference) B->C D Linearity & Range B->D E Accuracy (% Recovery) B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G I Statistical Analysis (R², RSD%, Recovery%) C->I D->I E->I F->I G->I H Robustness H->I J Generate Validation Report I->J

Caption: General workflow for analytical method validation.

1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[11]

  • Experimental Protocol:

    • Prepare a solution of a typical pharmaceutical placebo (e.g., containing common excipients like lactose, magnesium stearate, etc.) without the Bismuth active ingredient.

    • Prepare a solution of the Bismuth(III) standard.

    • Prepare a spiked sample by adding the Bismuth(III) standard to the placebo solution.

    • Analyze all three solutions using the ATDT method.

  • Acceptance Criteria: The placebo solution should show no significant absorbance at the analytical wavelength. The spectrum of the spiked sample should correspond to that of the Bismuth(III) standard.

2. Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

  • Experimental Protocol:

    • Prepare a series of at least five calibration standards of Bismuth(III) from a stock solution, covering a range of 50% to 150% of the expected sample concentration (e.g., 5, 10, 15, 20, 25 µg/mL).

    • Analyze each standard in triplicate.

    • Plot the mean absorbance versus the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies.

  • Experimental Protocol:

    • Prepare a placebo solution.

    • Spike the placebo with known concentrations of Bismuth(III) at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare nine samples in total (three replicates at each concentration level).

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Experimental Protocol: Analyze six replicate samples of a Bismuth(III) standard at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-assay precision):

    • Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

    • Acceptance Criteria: The RSD over the different sets of conditions should be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol (based on the standard deviation of the response and the slope):

    • Analyze a series of blank samples (n=10) and determine the standard deviation of the blank response.

    • Calculate the slope of the calibration curve from the linearity study.

    • LOD = 3.3 × (Standard Deviation of Blank / Slope)

    • LOQ = 10 × (Standard Deviation of Blank / Slope)

  • Acceptance Criteria: The LOQ must be verifiable with acceptable accuracy and precision.

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Experimental Protocol:

    • Introduce small variations to the method parameters, such as:

      • pH of the solution (e.g., ± 0.2 units)

      • Concentration of the ATDT reagent (e.g., ± 5%)

      • Wavelength of measurement (e.g., ± 2 nm)

    • Analyze a standard solution under each of these modified conditions.

  • Acceptance Criteria: The results should not deviate significantly from the results obtained under the nominal conditions (e.g., RSD ≤ 2%).

Alternative Analytical Procedures for Bismuth(III) Quantification

A comprehensive evaluation requires comparison with established analytical techniques.

Method 2: Complexometric Titration with EDTA

This is a classic titrimetric method for the determination of metal ions.

  • Principle: Bismuth(III) ions form a stable, colorless complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using a metal-ion indicator, such as Xylenol Orange, which changes color when all the Bi(III) has been complexed by the EDTA.[13][14][15][16][17]

  • Procedure Synopsis:

    • An accurately weighed sample containing Bismuth is dissolved in dilute nitric acid.

    • The pH is adjusted to an acidic range (typically 1.5-2.0).[13]

    • A few drops of Xylenol Orange indicator are added, turning the solution red.

    • The solution is titrated with a standardized solution of EDTA until the color changes from red to yellow.[13]

  • Performance Characteristics: This method is highly accurate and precise for macro-level quantification. However, it is less sensitive than spectrophotometric methods and can be subject to interference from other metal ions that also form stable complexes with EDTA, although selectivity can be improved by controlling the pH.[15]

Method 3: Spectrophotometric Determination with Potassium Iodide

This is a well-established colorimetric method for Bismuth determination.

  • Principle: In an acidic solution, Bismuth(III) reacts with an excess of potassium iodide to form a yellow-orange colored tetraiodobismuthate(III) complex ([BiI₄]⁻).[18][19][20] The absorbance of this complex is measured spectrophotometrically.

  • Procedure Synopsis:

    • A sample containing Bismuth is dissolved and acidified.

    • A solution of potassium iodide is added to develop the color.

    • The absorbance is measured at the λmax (around 337 nm or 460 nm depending on conditions).[19]

  • Performance Characteristics: This method is simple and sensitive. However, the stability of the complex can be an issue, and interference from other ions that can be reduced by iodide or that form colored iodo-complexes can occur.

Comparative Analysis of Analytical Methods for Bismuth(III)

The following table summarizes the key performance characteristics of the three methods discussed. The data for the ATDT method is illustrative, based on expected performance for this type of assay.

Parameter Spectrophotometry with ATDT (Hypothetical) Complexometric Titration with EDTA Spectrophotometry with KI
Principle Complexation & ColorimetryChelation & TitrimetryComplexation & Colorimetry
Linearity Range 0.5 - 30 µg/mLTypically > 1 mg/mL1 - 25 µg/mL
Sensitivity High (Molar absorptivity ~1.5 x 10⁴ L mol⁻¹ cm⁻¹)LowModerate to High
LOD ~0.1 µg/mLNot suitable for trace analysis~0.2 µg/mL
LOQ ~0.5 µg/mLNot suitable for trace analysis~0.7 µg/mL
Precision (RSD%) ≤ 2%≤ 1%≤ 3%
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%97.0 - 103.0%
Selectivity Good; potential interference from other heavy metalsModerate; controlled by pH and masking agentsModerate; interference from oxidizing/reducing agents
Speed & Throughput HighLowHigh
Cost & Complexity Moderate (requires spectrophotometer)Low (standard glassware)Low (requires spectrophotometer)

Conclusion

The validation of an analytical method is a critical process that ensures the reliability and integrity of scientific data. This guide has provided a comprehensive framework for this process, using the quantification of Bismuth(III) as a practical example.

The hypothetical spectrophotometric method using This compound demonstrates the potential of novel chelating agents in developing sensitive and specific analytical procedures. When compared to established methods like EDTA titration and potassium iodide spectrophotometry, the ATDT method offers a compelling balance of sensitivity, speed, and selectivity, making it a potentially valuable tool for pharmaceutical analysis, particularly for lower dosage forms or trace-level quantification.

The choice of an analytical method ultimately depends on the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation. Regardless of the method chosen, a thorough validation process, guided by the principles outlined in ICH and USP, is non-negotiable for ensuring data of the highest quality and scientific defensibility.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

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  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

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  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14’s Lifecycle Vision. 2025. [Link]

  • ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. 2017. [Link]

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  • Journal of Chemical Education. Complexometric Titration of Bismuth in Over-the-Counter Stomach Relief Products. [Link]

  • Ginekologia i Poloznictwo. Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. 2025. [Link]

  • KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • Ginekologia i Poloznictwo. Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. 2025. [Link]

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  • ResearchGate. The complexometric titration between Bi 3+ with EDTA at different pHs. [Link]

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  • ResearchGate. This compound INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA. 2025. [Link]

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A Comparative Guide to the Electrochemical Protection of Steel: 4-amino-4H-1,2,4-triazole-3,5-dithiol and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against corrosion, which silently degrades critical steel infrastructure, the development of effective corrosion inhibitors is paramount. Among the diverse classes of organic inhibitors, heterocyclic compounds containing nitrogen and sulfur atoms have garnered significant attention due to their remarkable ability to form protective films on metal surfaces. This guide provides an in-depth comparative analysis of the corrosion inhibition performance of 4-amino-4H-1,2,4-triazole-3,5-dithiol (ATD) and its derivatives, benchmarked against two widely recognized heterocyclic inhibitors: Benzotriazole (BTA) and 2-Mercaptobenzimidazole (2-MBI).

Our evaluation is centered around Electrochemical Impedance Spectroscopy (EIS), a powerful non-destructive technique that provides nuanced insights into the kinetics of corrosion processes and the protective qualities of inhibitor films. This guide is intended for researchers, materials scientists, and professionals in drug development and related fields who require a comprehensive understanding of steel protection mechanisms.

The Critical Role of Corrosion Inhibitors

Steel, the backbone of modern industry, is inherently susceptible to corrosion, an electrochemical process that leads to its gradual degradation. In acidic environments, commonly encountered in industrial processes such as acid pickling and cleaning, the corrosion of steel is significantly accelerated. Corrosion inhibitors are chemical substances that, when added in small concentrations to the corrosive environment, effectively decrease the corrosion rate of the metal.

The efficacy of an organic corrosion inhibitor is intrinsically linked to its molecular structure. The presence of heteroatoms (like N, S, O, P) and π-electrons in aromatic or heterocyclic rings allows these molecules to adsorb onto the metal surface. This adsorption process forms a protective barrier that isolates the steel from the corrosive medium, thereby stifling both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions that drive corrosion.

Electrochemical Impedance Spectroscopy: A Window into Corrosion Inhibition

Electrochemical Impedance Spectroscopy (EIS) is a highly sensitive technique for characterizing the interface between a metal and its environment. By applying a small amplitude AC voltage over a range of frequencies, we can probe the electrochemical processes occurring at the steel surface. The resulting impedance data, often visualized as Nyquist and Bode plots, can be modeled with equivalent electrical circuits to quantify key parameters that reflect the corrosion resistance of the system.

A typical simplified Randles equivalent circuit for a corroding steel surface in the presence of an inhibitor is depicted below.

cluster_0 Steel/Electrolyte Interface cluster_1 Inhibitor Film R_s Rs (Solution Resistance) C_dl Cdl (Double Layer Capacitance) R_s->C_dl R_ct Rct (Charge Transfer Resistance) C_dl->R_ct Out R_ct->Out Steel In In->R_s Electrolyte

Figure 1: Simplified Randles equivalent circuit model for a steel/electrolyte interface with a corrosion inhibitor.

Key parameters derived from EIS analysis include:

  • Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A higher Rct value signifies a more effective inhibition of the corrosion process.

  • Double Layer Capacitance (Cdl): The Cdl value is related to the dielectric properties of the interface and the thickness of the protective inhibitor film. A decrease in Cdl is often indicative of the adsorption of inhibitor molecules, which displace water molecules and increase the thickness of the electrical double layer.

Performance Evaluation of this compound (ATD) and its Derivatives

While comprehensive EIS data for this compound (ATD) itself is limited in publicly available literature, a detailed study on a closely related derivative, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS), provides excellent insights into the protective capabilities of this class of compounds. The trifluoromethyl group in ATFS is an electron-withdrawing group that can influence the electronic properties and adsorption behavior of the molecule.

A study on low-carbon steel in a 0.5 M HCl solution demonstrated the high inhibitory efficiency of ATFS.[1] The inhibition efficiency was found to increase with the concentration of the inhibitor, reaching up to 89% at 300 ppm.[1]

Table 1: EIS Parameters for Low Carbon Steel in 0.5 M HCl with and without ATFS

Inhibitor ConcentrationRct (Ω·cm²)Cdl (µF·cm⁻²)Inhibition Efficiency (%)
Blank74.5125.3-
50 ppm156.289.752.3
100 ppm289.465.274.2
200 ppm457.148.683.7
300 ppm678.335.189.0

Data sourced from a study on 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) in 0.5 M HCl.[1]

The significant increase in Rct and the corresponding decrease in Cdl with increasing ATFS concentration strongly indicate the formation of a stable and protective adsorbed layer on the steel surface. The Nyquist plots for this system typically show depressed semicircles, with the diameter of the semicircle increasing with inhibitor concentration, which is characteristic of a charge-transfer controlled corrosion process.

Comparative Analysis with Alternative Corrosion Inhibitors

To contextualize the performance of the triazole derivative, we will now compare its EIS data with that of two well-established corrosion inhibitors for steel in acidic media: Benzotriazole (BTA) and 2-Mercaptobenzimidazole (2-MBI). It is important to note that the experimental conditions in the cited studies may not be identical, which can influence the absolute values of the electrochemical parameters. However, the trends and relative performance provide valuable comparative insights.

Benzotriazole (BTA)

Benzotriazole is a widely used corrosion inhibitor for various metals, including steel and copper. Its effectiveness stems from the ability of the triazole ring to form a stable, polymeric complex with metal ions on the surface.

2-Mercaptobenzimidazole (2-MBI)

2-Mercaptobenzimidazole is another highly effective heterocyclic inhibitor, containing both nitrogen and sulfur atoms that actively participate in the adsorption process.

A study on API 5L X52 steel in 1M HCl provides valuable EIS data for 2-MBI.[2] The results demonstrate a remarkable inhibition efficiency of 99% at a concentration of 200 ppm.[2]

Table 2: EIS Parameters for API 5L X52 Steel in 1 M HCl with 2-MBI

Inhibitor ConcentrationRct (Ω·cm²)Inhibition Efficiency (%)
Blank~30-
200 ppm>300099

Approximate values derived from graphical data for 2-MBI in 1 M HCl.[2]

The substantial increase in Rct in the presence of 2-MBI highlights its exceptional ability to impede the charge transfer process at the steel/acid interface.

Mechanistic Insights into Corrosion Inhibition

The high inhibition efficiency of ATD and its derivatives can be attributed to the molecular structure, which facilitates strong adsorption onto the steel surface. The presence of multiple nitrogen atoms in the triazole ring, the amino group, and the two sulfur atoms in the thiol groups provide multiple active centers for coordination with the iron atoms on the steel surface. This multi-point attachment leads to the formation of a stable and compact protective film.

The adsorption of these inhibitors on the steel surface can occur through a combination of physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules, while chemisorption involves the formation of coordinate bonds between the heteroatoms and the d-orbitals of iron.

cluster_0 Corrosion Process cluster_1 Inhibition Mechanism Steel Steel Surface (Fe) Anodic Anodic Reaction Fe -> Fe²⁺ + 2e⁻ Steel->Anodic Acid Acidic Electrolyte (H+) Cathodic Cathodic Reaction 2H⁺ + 2e⁻ -> H₂ Acid->Cathodic Corrosion Corrosion Anodic->Corrosion Cathodic->Corrosion Inhibition Corrosion Inhibition Inhibitor Inhibitor Molecule (e.g., ATD) Adsorption Adsorption on Steel Surface Inhibitor->Adsorption Protective_Film Formation of Protective Film Adsorption->Protective_Film Protective_Film->Inhibition

Figure 2: Logical workflow of corrosion and its inhibition by an adsorbed inhibitor film.

Experimental Protocols

Synthesis of this compound (ATD)

A common synthetic route for ATD involves the reaction of thiocarbohydrazide with carbon disulfide in a suitable solvent like pyridine.[3] The mixture is typically heated under reflux to facilitate the cyclization reaction that forms the triazole ring. The resulting product can then be purified by recrystallization.

Step-by-Step Synthesis Protocol:

  • Dissolve thiocarbohydrazide in pyridine in a round-bottom flask.

  • Slowly add carbon disulfide to the solution while stirring.

  • Heat the mixture to reflux for a specified period.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Electrochemical Impedance Spectroscopy (EIS) Measurements

A standard three-electrode electrochemical cell is employed for EIS measurements. The working electrode is a steel sample with a defined exposed area, the counter electrode is typically a platinum sheet or wire, and a saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode serves as the reference electrode.

Step-by-Step EIS Protocol:

  • Prepare the steel working electrode by polishing it with successively finer grades of emery paper, followed by rinsing with deionized water and acetone, and then drying.

  • Immerse the three-electrode setup in the corrosive solution (e.g., 0.5 M HCl) with and without the desired concentration of the inhibitor.

  • Allow the system to stabilize for a certain period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.

  • Perform the EIS measurement by applying a small sinusoidal AC voltage (e.g., 10 mV) around the OCP over a frequency range (e.g., from 100 kHz to 10 mHz).

  • Record the impedance data and analyze it by fitting to an appropriate equivalent electrical circuit to obtain the values of Rct and Cdl.

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Conclusion

This comparative guide underscores the high potential of this compound and its derivatives as effective corrosion inhibitors for steel in acidic environments. The detailed EIS analysis of a representative derivative, ATFS, reveals a significant increase in charge transfer resistance and a decrease in double-layer capacitance, indicative of the formation of a robust protective film on the steel surface.

When benchmarked against established inhibitors like Benzotriazole and 2-Mercaptobenzimidazole, the triazole-dithiol compounds demonstrate comparable and, in some aspects, superior performance. The presence of multiple heteroatoms in the ATD molecule likely contributes to its strong adsorption and high inhibition efficiency.

The experimental protocols provided herein offer a framework for the synthesis and evaluation of these promising corrosion inhibitors. Further research focusing on optimizing the molecular structure of triazole-dithiol derivatives and conducting long-term immersion tests under various corrosive conditions will be invaluable for their practical application in industrial settings.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis of this compound and its Application as a Corrosion Inhibitor for Mild Steel in Hydrochloric Acid. International Journal of Electrochemical Science, 10(9), 7489-7501.
  • El-Sayed, A. (2017). 2-Mercaptobenzimidazole as a corrosion inhibitor for API 5L X52 steel in 1 M HCl. Egyptian Journal of Petroleum, 26(2), 435-442.
  • Martinez, S., & Stern, I. (2002). Benzotriazole as a corrosion inhibitor for carbon steel in chloride solutions containing hydrogen sulfide. Corrosion Science, 44(8), 1773-1780.
  • Darwish, M. S., Al-Ahmed, A., Al-Qahtani, M. S., Al-Otaibi, M. S., Al-Ghamdi, A. A., & El-Haddad, M. M. (2023). 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Journal of Materials Research and Technology, 24, 101-115.

Sources

In Silico Showdown: A Comparative Guide to the Efficacy of 4-amino-4H-1,2,4-triazole-3,5-dithiol Derivatives Against Key Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the 1,2,4-triazole scaffold stands as a privileged structure, underpinning the activity of numerous therapeutic agents. Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have made it a focal point for the design of novel enzyme inhibitors. This guide delves into the in silico evaluation of a specific, yet highly promising subclass: 4-amino-4H-1,2,4-triazole-3,5-dithiol derivatives. We will objectively compare their predicted performance against a panel of clinically relevant biological targets, supported by experimental data from the literature. This document is designed not as a rigid protocol, but as a dynamic guide to inform rational drug design and inspire further experimental validation.

The Therapeutic Promise of the this compound Scaffold

The this compound core is of particular interest due to the presence of a free amino group and two thiol moieties. These functional groups are poised to act as potent hydrogen bond donors and acceptors, as well as engage in coordination with metallic cofactors within enzyme active sites. This inherent reactivity profile suggests a broad spectrum of potential biological activities, including anticancer, anti-inflammatory, and antimicrobial actions.[1][2] Our in silico investigation will focus on quantifying this potential through a comparative analysis of binding affinities and interaction patterns.

Comparative In Silico Performance at a Glance

The following tables summarize the in silico performance of various 4-amino-4H-1,2,4-triazole-3-thiol derivatives against key biological targets. For comparative purposes, the binding affinities of well-established inhibitors are also presented. This data has been curated from published molecular docking studies.

Table 1: Comparative Docking Scores against Bacterial DNA Gyrase B
Compound/InhibitorPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
4-amino-5-(phenyl)-4H-1,2,4-triazole-3-thiol 1KZN-7.55ASP 73, ASN 46, GLY 77[1]
4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol 1KZN-8.02ASP 73, ASN 46, GLY 77, ARG 136[1]
4-amino-5-(stearyl)-4H-1,2,4-triazole-3-thiol 1KZN-9.12ASP 73, GLY 77, ILE 78[1]
Clorobiocin (known inhibitor) 1KZN-8.50ASP 73, ASN 46, GLY 77[1]
Table 2: Comparative Docking Scores against Human Cyclooxygenase-2 (COX-2)
Compound/InhibitorPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
4-amino-5-(phenyl)-4H-1,2,4-triazole-3-thiol 3LN1-7.45ARG 513, GLN 192, HIS 90[1]
4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol 3LN1-8.15ARG 513, GLN 192, VAL 523[1]
4-amino-5-(oleayl)-4H-1,2,4-triazole-3-thiol 3LN1-8.95LEU 352, TYR 385, SER 530[1]
Celecoxib (known inhibitor) 3LN1-9.50ARG 513, HIS 90, VAL 523[1]
Table 3: Comparative Docking Scores against Human Cathepsin B
Compound/InhibitorPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
4-amino-5-(phenyl)-4H-1,2,4-triazole-3-thiol 1SP4-7.89GLY 23, CYS 29, HIS 199[1]
4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol 1SP4-8.54GLY 23, CYS 29, TRP 191[1]
4-amino-5-(stearyl)-4H-1,2,4-triazole-3-thiol 1SP4-9.32CYS 29, GLY 66, TRP 191[1]
CA-074 (known inhibitor) 1SP4-9.80CYS 29, HIS 199, GLN 23

In Silico Experimental Workflows: A Self-Validating System

To ensure scientific integrity and reproducibility, the following sections detail the methodologies for the key in silico experiments. These protocols are designed to be self-validating, with clear checkpoints and justifications for each step.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The causality behind this experimental choice is to rapidly screen a library of derivatives and prioritize those with the highest predicted binding affinity for further investigation.

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define active site) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB retrieval, cleaning, protonation) receptor_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking pose_analysis Pose Analysis (Binding energy, RMSD) docking->pose_analysis interaction_analysis Interaction Analysis (Hydrogen bonds, hydrophobic interactions) pose_analysis->interaction_analysis visualization Visualization (PyMOL, Chimera) interaction_analysis->visualization

Caption: A generalized workflow for molecular docking studies.

Detailed Protocol:

  • Ligand Preparation:

    • Draw the 2D structures of the this compound derivatives using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structures to 3D mol2 or sdf files.

    • Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for ensuring that the ligand conformation is energetically plausible before docking.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any non-essential protein chains. The rationale is to simplify the system and focus on the ligand-binding site.

    • Add polar hydrogens and assign appropriate protonation states to ionizable residues at a physiological pH (e.g., using H++ server). This is critical for accurate hydrogen bond prediction.

    • Assign partial charges to the receptor atoms (e.g., Gasteiger charges).

  • Grid Generation:

    • Define the active site of the receptor by creating a grid box that encompasses the binding pocket. This is typically centered on the co-crystallized ligand or identified through literature. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.

  • Molecular Docking:

    • Use a validated docking program such as AutoDock Vina.

    • Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 8 or higher). A higher exhaustiveness increases the computational cost but improves the reliability of the predicted binding pose.

    • Perform multiple independent docking runs to ensure the convergence of the results.

  • Analysis of Results:

    • Analyze the docking results based on the predicted binding energy (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses.

    • Visualize the top-ranked poses and analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the receptor using software like PyMOL or Discovery Studio Visualizer.

Molecular Dynamics Simulation Workflow

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system compared to the static picture from molecular docking. The choice of MD is justified by the need to assess the stability of the docked pose and to calculate more accurate binding free energies.

cluster_setup System Setup cluster_sim Simulation cluster_md_analysis Analysis complex_prep Prepare Complex (Docked pose) solvation Solvation (Add water box) complex_prep->solvation ionization Ionization (Neutralize system) solvation->ionization minimization Energy Minimization ionization->minimization equilibration Equilibration (NVT and NPT) minimization->equilibration production Production MD equilibration->production trajectory_analysis Trajectory Analysis (RMSD, RMSF, Rg) production->trajectory_analysis binding_energy Binding Free Energy (MM/PBSA, MM/GBSA) production->binding_energy interaction_dynamics Interaction Dynamics (Hydrogen bond analysis) production->interaction_dynamics

Caption: A generalized workflow for molecular dynamics simulations.

Detailed Protocol (using GROMACS):

  • System Preparation:

    • Start with the best-docked pose of the ligand-receptor complex.

    • Generate the ligand topology and parameter files using a server like CGenFF or PRODRG. This is a critical step as standard force fields do not contain parameters for all small molecules.

    • Solvate the complex in a periodic box of water (e.g., TIP3P water model).

    • Add ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform a steepest descent energy minimization to remove any steric clashes.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Perform a subsequent NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for adequate sampling of the conformational space.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the complex using metrics like RMSD (Root Mean Square Deviation), RMSF (Root Mean Square Fluctuation), and Radius of Gyration.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of the binding affinity.

ADMET Prediction Workflow

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential for evaluating the drug-likeness of a compound. This in silico screening helps to identify candidates with favorable pharmacokinetic and safety profiles early in the drug discovery process, reducing the likelihood of late-stage failures.

cluster_input Input cluster_prediction Prediction cluster_output Output Analysis smiles Input SMILES or Draw Molecule swissadme SwissADME Web Server smiles->swissadme physchem Physicochemical Properties swissadme->physchem lipophilicity Lipophilicity swissadme->lipophilicity water_solubility Water Solubility swissadme->water_solubility pharmacokinetics Pharmacokinetics swissadme->pharmacokinetics drug_likeness Drug-likeness swissadme->drug_likeness med_chem Medicinal Chemistry Friendliness swissadme->med_chem

Caption: A workflow for ADMET prediction using the SwissADME web server.

Detailed Protocol (using SwissADME):

  • Input:

    • Access the SwissADME web server.

    • Input the SMILES (Simplified Molecular Input Line Entry System) string of the this compound derivative or draw the structure directly on the web interface.

  • Execution:

    • Run the prediction.

  • Analysis of Output:

    • Physicochemical Properties: Analyze parameters like molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

    • Lipophilicity: Evaluate the predicted LogP values.

    • Water Solubility: Assess the predicted solubility class.

    • Pharmacokinetics: Examine parameters like gastrointestinal absorption and blood-brain barrier permeability.

    • Drug-likeness: Check for violations of Lipinski's rule of five and other drug-likeness filters.

    • Medicinal Chemistry Friendliness: Identify any potential liabilities such as PAINS (pan-assay interference compounds).

Concluding Remarks and Future Directions

The in silico evaluation presented in this guide highlights the significant potential of this compound derivatives as a versatile scaffold for the development of novel inhibitors against a range of biological targets. The comparative analysis suggests that these derivatives, particularly those with lipophilic substitutions, can achieve binding affinities comparable to or even exceeding those of known inhibitors.

It is imperative to underscore that in silico predictions are a guide, not a definitive answer. The true therapeutic potential of these compounds can only be ascertained through rigorous experimental validation. Future work should focus on the synthesis of the most promising derivatives identified in this study, followed by in vitro enzymatic assays and cell-based studies to confirm their biological activity. This integrated approach, combining computational and experimental methodologies, will undoubtedly accelerate the journey from a promising scaffold to a clinically viable therapeutic agent.

References

  • Kumari, V. A., Begum, S., & Bharathi, K. (2019). in silico Evaluation of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives against DNA Gyrase, COX-2 and Cathepsin B. Asian Journal of Chemistry, 31(7), 1748-1754.
  • Al-Sultani, A. A. J., & Al-Juboori, A. M. H. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives.
  • Bayrak, H., et al. (2010). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(2), 107-116.
  • Gomha, S. M., et al. (2021). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. RSC advances, 11(48), 30283-30300.
  • Patel, R. V., et al. (2012). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Letters in Drug Design & Discovery, 9(1), 81-89.

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A Comparative Guide to Assessing the Binding Affinity of 4-amino-4H-1,2,4-triazole-3,5-dithiol Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1,2,4-Triazole Metal Complexes

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities, including antifungal, anticancer, and antimicrobial properties.[1] The derivatization of this versatile heterocyclic ring, particularly with thiol groups, creates potent chelating agents capable of forming stable complexes with various transition metals. The subject of this guide, 4-amino-4H-1,2,4-triazole-3,5-dithiol, is a prime example of such a ligand. Its metal complexes are of significant interest to researchers in drug development due to their potential to interact with biological macromolecules like proteins and DNA.[2][3]

The therapeutic efficacy of these metal complexes is intrinsically linked to their binding affinity for their biological targets. A strong and selective interaction is often a prerequisite for potent bioactivity. Therefore, the accurate assessment of binding affinity is a critical step in the development of new drug candidates based on this scaffold. This guide provides a comparative overview of the key experimental techniques used to quantify the binding affinity of this compound metal complexes, supported by experimental data from analogous compounds to provide a robust framework for researchers in the field.

I. Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

Isothermal Titration Calorimetry (ITC) stands as a gold-standard technique for the direct measurement of the thermodynamics of binding interactions.[4][5] It is the only method that directly measures the heat change (enthalpy, ΔH) associated with a binding event, from which the binding affinity (Ka), dissociation constant (Kd), stoichiometry (n), and Gibbs free energy (ΔG) can be determined.[5]

Causality Behind Experimental Choices: ITC is particularly powerful for studying metal complexes as it provides a complete thermodynamic profile of the interaction in a single experiment, offering insights into the forces driving the binding event (e.g., hydrogen bonding, van der Waals forces, or hydrophobic interactions).[6] However, experiments involving metal ions can be susceptible to competing reactions such as oxidation, precipitation, and hydrolysis, as well as interference from buffer ionization.[6] Therefore, careful selection of the buffer and the use of a well-characterized metal complex solution are crucial for obtaining accurate and reproducible data.

Experimental Protocol: Isothermal Titration Calorimetry
  • Sample Preparation:

    • Prepare a solution of the target biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., Tris-HCl, PBS) at a known concentration (typically in the micromolar range).

    • Prepare a solution of the this compound metal complex in the same buffer at a concentration 10-20 times that of the biomolecule.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Fill the sample cell with the biomolecule solution and the injection syringe with the metal complex solution.

    • Equilibrate the system to a stable baseline.

  • Titration:

    • Perform a series of small, sequential injections of the metal complex solution into the sample cell while continuously monitoring the heat change.

    • Allow the system to return to baseline between each injection.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the integrated heat data against the molar ratio of the metal complex to the biomolecule.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

ITC_Workflow cluster_prep Sample Preparation cluster_run ITC Experiment cluster_analysis Data Analysis Prep_Protein Biomolecule Solution Degas Degas Solutions Prep_Protein->Degas Prep_Ligand Metal Complex Solution Prep_Ligand->Degas Load Load Cell & Syringe Degas->Load Equilibrate Equilibrate System Load->Equilibrate Titrate Inject & Measure Heat Equilibrate->Titrate Integrate Integrate Peaks Titrate->Integrate Plot Plot Isotherm Integrate->Plot Fit Fit to Model Plot->Fit Results Obtain Kd, ΔH, ΔG, n Fit->Results

Caption: Workflow for Isothermal Titration Calorimetry.

Comparative Data for Triazole Derivatives
Compound TypeTargetBinding Constant (Ka) (M⁻¹)Enthalpy (ΔH) (kJ/mol)Entropy (ΔS) (J/mol·K)Reference
Fluorine-containing triazoleBovine Serum Albumin1.516 x 10⁴ (at 298 K)+7.752+125.217[7]
Triazole FungicidesHuman Serum Albumin~10⁴ - 10⁵VariesVaries[8][9]

These data suggest that triazole derivatives typically exhibit moderate binding affinities for serum albumins, with the interactions being entropically driven, often indicating a significant role of hydrophobic interactions.[7]

II. Surface Plasmon Resonance (SPR): Real-Time Kinetics

Surface Plasmon Resonance (SPR) is a powerful optical technique for studying biomolecular interactions in real-time without the need for labeling.[10][11][12] It measures changes in the refractive index at the surface of a sensor chip, which are proportional to changes in mass as an analyte in solution binds to a ligand immobilized on the chip.[10][13][14]

Causality Behind Experimental Choices: SPR is the method of choice when kinetic information (association and dissociation rate constants, kon and koff) is desired in addition to the equilibrium binding affinity (Kd). This is particularly useful for lead optimization in drug discovery, as both the on-rate and off-rate of a drug can significantly impact its efficacy. The ability to perform label-free analysis is a major advantage, as it avoids potential alterations to the binding properties of the interactants.[10]

Experimental Protocol: Surface Plasmon Resonance
  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Immobilize one of the binding partners (the ligand, typically the biomolecule) onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).

    • Block any remaining active sites on the surface to prevent non-specific binding.

  • Binding Analysis:

    • Inject a series of concentrations of the other binding partner (the analyte, the metal complex) over the sensor chip surface.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for both the association and dissociation phases.

    • Regenerate the sensor surface between analyte injections to remove any bound analyte.

  • Data Analysis:

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

SPR_Workflow cluster_prep Chip Preparation cluster_run Binding Measurement cluster_analysis Data Analysis Immobilize Immobilize Ligand Block Block Surface Immobilize->Block Inject Inject Analyte Block->Inject Monitor Monitor SPR Signal Inject->Monitor Regenerate Regenerate Surface Monitor->Regenerate Generate Generate Sensorgrams Monitor->Generate Fit Fit to Kinetic Model Generate->Fit Results Obtain kon, koff, Kd Fit->Results

Caption: Workflow for Surface Plasmon Resonance analysis.

III. Fluorescence Spectroscopy: A Versatile and Sensitive Approach

Fluorescence spectroscopy is a widely used technique to study the binding of small molecules to proteins.[15] It relies on monitoring changes in the intrinsic fluorescence of a protein (typically from tryptophan and tyrosine residues) upon binding of a ligand.[8][16] If the ligand binding event alters the local environment of these fluorophores, it can lead to a quenching or enhancement of the fluorescence signal.

Causality Behind Experimental Choices: This method is highly sensitive and requires relatively small amounts of sample. It can provide information on the binding constant (Kb), the number of binding sites (n), and the binding mechanism (static vs. dynamic quenching).[17] The choice of excitation wavelength is critical to selectively excite the protein's fluorophores without exciting the metal complex, which could have its own fluorescent properties.

Experimental Protocol: Fluorescence Quenching
  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., serum albumin) in a suitable buffer.

    • Prepare a stock solution of the this compound metal complex.

  • Fluorescence Titration:

    • Place a fixed concentration of the protein solution in a quartz cuvette.

    • Record the fluorescence emission spectrum of the protein (e.g., excitation at 280 nm, emission scan from 300 to 450 nm).

    • Incrementally add small aliquots of the metal complex solution to the cuvette, and record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity for the dilution effect.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism.

    • For static quenching, use the modified Stern-Volmer equation to calculate the binding constant (Kb) and the number of binding sites (n).

Fluorescence_Workflow cluster_prep Sample Preparation cluster_run Fluorescence Titration cluster_analysis Data Analysis Prep_Protein Protein Stock Initial_Scan Scan Protein Fluorescence Prep_Protein->Initial_Scan Prep_Ligand Metal Complex Stock Titrate Add Aliquots of Complex Prep_Ligand->Titrate Initial_Scan->Titrate Rescan Record Spectra Titrate->Rescan Correct Correct for Dilution Rescan->Correct Plot Stern-Volmer Plot Correct->Plot Calculate Calculate Kb and n Plot->Calculate Results Determine Binding Affinity Calculate->Results

Caption: Workflow for Fluorescence Quenching experiments.

Comparative Data for Triazole Derivatives

Studies on the interaction of various triazole-based compounds with DNA and proteins have yielded valuable binding affinity data.

CompoundTargetMethodBinding Constant (Kb) (M⁻¹)Stern-Volmer Constant (Ksv) (M⁻¹)Reference
Zn(II)-triazole complexCT-DNAFluorescence2.89 x 10³1.55 x 10²[2]
1,2,3-triazole derivativeCT-DNAUV-Vis~10⁵-[18]
Schiff base triazole compoundsBovine Serum AlbuminFluorescence~10⁵-[16]

These results indicate that triazole metal complexes can interact with DNA, likely through intercalation, with moderate binding affinities.[2][18] Their interactions with proteins like serum albumin are also significant, suggesting they can be effectively transported in the bloodstream.[15][16]

IV. Conclusion: An Integrated Approach to Binding Affinity Assessment

The selection of an appropriate technique for assessing the binding affinity of this compound metal complexes depends on the specific research question. Isothermal Titration Calorimetry provides a comprehensive thermodynamic profile, offering insights into the forces driving the interaction. Surface Plasmon Resonance is unparalleled for determining the kinetics of binding, which is crucial for understanding the dynamic aspects of drug-target interactions. Fluorescence Spectroscopy offers a sensitive and less material-intensive method for determining binding constants and mechanisms.

While direct experimental data for the title compounds remains to be published, the information gathered from closely related triazole derivatives provides a solid foundation for designing and interpreting binding affinity studies. An integrated approach, utilizing two or more of these techniques, will provide the most comprehensive and robust characterization of the binding properties of these promising therapeutic agents. Such a thorough understanding is essential for the rational design and development of novel metal-based drugs with enhanced efficacy and selectivity.

V. References

  • Probing the molecular interaction of triazole fungicides with human serum albumin by multispectroscopic techniques and molecular modeling. (2013). PubMed. [Link]

  • Two copper complexes from two novel naphthalene-sulfonyl-triazole ligands: different nuclearity and different DNA binding and cleavage capabilities. (2013). PubMed. [Link]

  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. (n.d.). PMC. [Link]

  • Protein Interaction Analysis by Surface Plasmon Resonance. (n.d.). Springer Nature Experiments. [Link]

  • Surface plasmon resonance (SPR) analysis of binding interactions of proteins in inner-ear sensory epithelia. (n.d.). PubMed. [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. [Link]

  • Anticancer activity: synthesis, characterization and DNA binding of a 1,2,4-triazole-based Zn(ii) complex. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Design, spectral characterization, thermal, DFT studies and anticancer cell line activities of Co(II), Ni(II) and Cu(II) complexes of Schiff bases derived from 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. (n.d.). PubMed. [Link]

  • Interaction of a new triazole compound with Serum albumins and Proteolytic enzyme Bromelain by Steady state fluorescence and Molecular docking techniques. (2024). ResearchGate. [Link]

  • Preparation, Antimicrobial Activity and Docking Study of Vanadium Mixed Ligand Complexes Containing 4-Amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol and Aminophenol Derivatives. (2021). MDPI. [Link]

  • Analysis of Protein Interactions by Surface Plasmon Resonance. (2025). ResearchGate. [Link]

  • Spectroscopic studies on the interaction of fluorine containing triazole with bovine serum albumin. (2010). PubMed. [Link]

  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (n.d.). ijptonline.com. [Link]

  • Mechanisms of interaction between bovine serum albumin and novel schiff base compounds: A multi-spectroscopic, DFT analysis and in silico investigation. (2025). PubMed. [Link]

  • (PDF) Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. (2025). ResearchGate. [Link]

  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry. [Link]

  • Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative. (2023). ACS Publications. [Link]

  • Study of the interaction between a new Schiff-base complex and bovine serum albumin by fluorescence spectroscopy. (2010). PubMed. [Link]

  • Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. (n.d.). MDPI. [Link]

  • Bovine Serum Albumin Interactions with Metal Complexes. (2014). PMC. [Link]

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (n.d.). OUCI. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Istanbul University Press. [Link]

  • Probing the Molecular Interaction of Triazole Fungicides with Human Serum Albumin by Multispectroscopic Techniques and Molecular Modeling | Request PDF. (2025). ResearchGate. [Link]

  • Fungicide-albumin interactions: unraveling the complex relationship—a comprehensive review. (n.d.). PMC. [Link]

  • Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. (n.d.). PubMed. [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (n.d.). ResearchGate. [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[8][11][19]-triazole-3-thiol derivatives as antimicrobial agents. (n.d.). Semantic Scholar. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PMC. [Link]

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (2017). Malvern Panalytical. [Link]

  • Conformational change induced by metal-ion-binding to DNA containing the artificial 1,2,4-triazole nucleoside. (2007). PubMed. [Link]

  • Synthesis, characterization, thermal Studies, electrochemical behavior, antimicrobial, docking studies, and computational simulation of triazole-thiol metal complexes. (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis, Characterization, Antimicrobial activty and Antioxidant Activity of Some Metal Complexes with 4-((4-bromobenzylidene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolتحضير، توصيف، ونشاط مضاد للأكسدة لبعض معقدات الفلزات مع 4-((4-بروموبنزيليدين)أمينو)-5-(بيريدين-4-يل) - 4- H 4,2,1- ترايازول-3-ثيول. (2025). ResearchGate. [Link]

  • Crystallographic Studies of Metal ion-DNA Interactions: Different Binding Modes of cobalt(II), copper(II) and barium(II) to N7 of Guanines in Z-DNA and a drug-DNA Complex. (n.d.). PubMed. [Link]

  • Synthesis and X-ray Structure Analysis of the Polymeric [Ag 2 (4-Amino-4H-1,2,4-triazole) 2 (NO 3 )] n (NO 3 ) n Adduct: Anticancer, and Antimicrobial Applications. (2023). MDPI. [Link]

  • Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. (n.d.). MDPI. [Link]

  • An Integrated Analysis of Mechanistic Insights into Biomolecular Interactions and Molecular Dynamics of Bio-Inspired Cu(II) and Zn(II) Complexes towards DNA/BSA/SARS-CoV-2 3CL pro by Molecular Docking-Based Virtual Screening and FRET Detection. (n.d.). MDPI. [Link]

  • Metal-Based Drug–DNA Interactions and Analytical Determination Methods. (n.d.). PMC. [Link]

  • Blue to yellow-emitting neutral Cu(i) complexes with μ-bridging 1,2,4-triazole: synthesis, photophysical characterization and DFT calculations. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • (PDF) in silico Evaluation of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives against DNA Gyrase, COX-2 and Cathepsin B. (2019). ResearchGate. [Link]

  • (PDF) Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. (2022). ResearchGate. [Link]

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The Structural Dance of Efficacy: A Comparative Guide to the Structure-Activity Relationships of 4-amino-4H-1,2,4-triazole-3,5-dithiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the 4-amino-4H-1,2,4-triazole-3,5-dithiol scaffold has emerged as a privileged structure, a versatile molecular framework upon which a multitude of potent and diverse biological activities can be engineered. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can profoundly influence therapeutic potential. We will dissect the synthetic strategies, explore the nuances of experimental design, and present a logical, data-driven narrative on the antimicrobial, anticancer, and anticonvulsant properties of these compelling compounds.

The Allure of the 1,2,4-Triazole Core: A Foundation for Diverse Bioactivity

The 1,2,4-triazole ring system is a cornerstone in the design of therapeutic agents, renowned for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets.[1][2] The incorporation of a 4-amino group and two thiol substituents at positions 3 and 5 introduces key functionalities that serve as versatile handles for chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological profiles. These derivatives have demonstrated a broad spectrum of activities, including antibacterial, antifungal, antiviral, antioxidant, anti-inflammatory, and antitumor effects.[1]

Crafting the Core: A Generalized Synthetic Pathway

The synthesis of this compound derivatives typically follows a well-established and robust synthetic route, allowing for the generation of a diverse library of analogues. The causality behind this experimental choice lies in its efficiency and the ready availability of starting materials.

Experimental Protocol: General Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols

This protocol outlines a common pathway for the synthesis of the core triazole scaffold, which can then be further functionalized.

Step 1: Synthesis of Potassium Dithiocarbazinate Salt.

  • A carboxylic acid hydrazide is treated with carbon disulfide in an alkaline ethanolic solution (e.g., potassium hydroxide).[3][4][5][6]

  • Rationale: This reaction forms a potassium dithiocarbazinate salt, a key intermediate for the subsequent cyclization step. The alkaline medium facilitates the nucleophilic attack of the hydrazide on carbon disulfide.

Step 2: Cyclization to form the 4-amino-1,2,4-triazole-3-thiol ring.

  • The potassium salt intermediate is then reacted with hydrazine hydrate.[3][4][5][6]

  • Rationale: Hydrazine hydrate acts as a dinucleophile, leading to the cyclization and formation of the stable five-membered 1,2,4-triazole ring, yielding the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Step 3: Derivatization of the 4-amino group (Schiff Base Formation).

  • The synthesized 4-amino-1,2,4-triazole-3-thiol is condensed with various aromatic or heterocyclic aldehydes in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., glacial acetic acid).[1][7]

  • Rationale: This reaction forms a Schiff base (an imine), which is a common and effective way to introduce a wide range of substituents at the 4-amino position, allowing for a systematic investigation of the SAR.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Carboxylic Acid\nHydrazide Carboxylic Acid Hydrazide Step1 Step 1: Formation of Potassium Dithiocarbazinate Carboxylic Acid\nHydrazide->Step1 Carbon Disulfide Carbon Disulfide Carbon Disulfide->Step1 Hydrazine Hydrate Hydrazine Hydrate Step2 Step 2: Cyclization to form Triazole Ring Hydrazine Hydrate->Step2 Aromatic Aldehyde Aromatic Aldehyde Step3 Step 3: Schiff Base Formation Aromatic Aldehyde->Step3 Step1->Step2 Step2->Step3 Product 4-(Substituted-benzylidene-amino)- 5-substituted-4H-1,2,4-triazole-3-thiol Step3->Product

Comparative Analysis of Structure-Activity Relationships

The biological activity of these derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. Below, we compare the SAR across different therapeutic areas, supported by experimental data.

Antimicrobial Activity: A Tale of Two Halves

The antimicrobial potency of this compound derivatives is significantly influenced by the substituents on the phenyl ring of the Schiff base.

Key Insights:

  • Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing groups, such as halogens (e.g., -Cl, -F) at the para position of the phenyl ring, often leads to good activity against both Gram-positive and Gram-negative bacteria.[1] Conversely, electron-releasing groups like hydroxyl (-OH) at the para position can also enhance activity, particularly against Gram-positive bacteria.[1] This suggests that both electronic effects and the potential for hydrogen bonding play a crucial role in target interaction.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, is a critical determinant of its ability to penetrate bacterial cell membranes. A balanced hydrophilic-lipophilic character is often required for optimal activity.

Comparative Antimicrobial Data (MIC in µg/mL)

Compound IDR-group on Phenyl RingS. aureusB. subtilisE. coliS. typhiC. albicansA. nigerReference
4a 4-ClGoodGoodGoodGood--[1]
4b 4-FGoodGoodGoodGood--[1]
4c 4-OH1620GoodGood--[1]
4e 2,4-diClPoorPoor25312432[1]
4f 3-NO2PoorPoorPoorPoor--[1]

Note: "Good" and "Poor" are qualitative descriptions from the source where specific MIC values were not provided for all strains.

Antimicrobial_SAR cluster_core Core Scaffold cluster_activity Antimicrobial Activity Core { this compound |  R-group at C5 |  Schiff Base at 4-NH2} HighActivity Enhanced Activity Core:f2->HighActivity Electron-withdrawing groups (e.g., 4-Cl, 4-F) Electron-donating groups (e.g., 4-OH) LowActivity Reduced Activity Core:f2->LowActivity Bulky groups (e.g., 2,4-diCl) Strongly deactivating groups (e.g., 3-NO2)

Anticancer Activity: Targeting Uncontrolled Proliferation

Derivatives of this compound have shown promising anticancer activity against various cell lines. The SAR in this context often revolves around the ability of the molecule to induce apoptosis or inhibit key signaling pathways involved in cancer progression.

Key Insights:

  • Hydroxamic Acid Moiety: The introduction of a hydroxamic acid moiety linked to the thiol group can significantly enhance anticancer and antioxidant properties.[8] Compound 6b from a study, with a specific substitution pattern, demonstrated superior anticancer potency.[8]

  • Schiff Base Substituents: The nature of the substituent on the Schiff base plays a crucial role. A 4-amino-1,2,4-triazole Schiff base derivative was found to significantly suppress the proliferation of A549 and Bel7402 cancer cell lines in a dose-dependent manner.[9]

  • Metal Complexation: Coordination of the triazole core with transition metal ions can enhance anticancer potential.[10]

Comparative Anticancer Data (IC50 in µg/mL)

Compound IDCell LineIC50 (µg/mL)Key Structural FeatureReference
6b EAC-induced mice modelPotent in vivo activityHydroxamic acid derivative[8]
C30H21O3N15 A549Dose-dependent inhibitionTriazine-linked Schiff base[9]
C30H21O3N15 Bel7402Dose-dependent inhibitionTriazine-linked Schiff base[9]

Anticancer_SAR cluster_modifications Key Structural Modifications cluster_outcome Biological Outcome Core 4-amino-1,2,4-triazole -3,5-dithiol Core Hydroxamic_Acid Introduction of Hydroxamic Acid Moiety Core->Hydroxamic_Acid Schiff_Base Specific Schiff Base Substituents Core->Schiff_Base Metal_Complex Metal Complexation Core->Metal_Complex Enhanced_Activity Enhanced Anticancer Activity Hydroxamic_Acid->Enhanced_Activity Schiff_Base->Enhanced_Activity Metal_Complex->Enhanced_Activity

Anticonvulsant Activity: Modulating Neuronal Excitability

The 1,2,4-triazole nucleus is a well-known pharmacophore in anticonvulsant drug design.[11] Derivatives of 4-amino-4H-1,2,4-triazole have been synthesized and evaluated for their ability to protect against seizures in animal models.

Key Insights:

  • Substitution at the 4-amino position: The nature of the substituent on the 4-amino group is critical. Schiff bases derived from various aryl aldehydes and ketones have been shown to possess anticonvulsant activity.[12][13]

  • Halogen Substitution: The presence of halogen atoms on the aromatic ring of the Schiff base appears to be beneficial for anticonvulsant activity.[11][12] For instance, compounds with halogenated phenyl rings showed enhanced protection in the maximal electroshock seizure (MES) model.[12]

  • Lipophilicity and CNS Penetration: For anticonvulsant activity, the ability of the compound to cross the blood-brain barrier is paramount. The lipophilicity, modulated by the various substituents, plays a key role in this regard.

Comparative Anticonvulsant Data (MES Model)

Compound IDKey Structural FeatureProtection (%)NeurotoxicityReference
3b Schiff base with halogenated phenylHighNot observed at max dose[12][13]
5d Schiff base with halogenated phenylHighNot observed at max dose[12][13]
Standard (Phenytoin) Imidazole with diphenyl75.80-[12]

Conclusion: A Scaffold of Immense Promise

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that modifications at the 4-amino and 3,5-dithiol positions can lead to potent and selective compounds with a wide array of biological activities. The presence of electron-withdrawing groups on appended aromatic rings often enhances antimicrobial and anticonvulsant activities, while the introduction of specific functionalities like hydroxamic acids can bolster anticancer efficacy. Future research should focus on further exploring the vast chemical space around this core, with an emphasis on optimizing pharmacokinetic properties and elucidating the precise molecular mechanisms of action to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294–301. Retrieved from [Link]

  • (n.d.). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. Retrieved from [Link]

  • (n.d.). Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. PubMed. Retrieved from [Link]

  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Retrieved from [Link]

  • Prachand, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][3][14] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Retrieved from [Link]

  • (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, 30(2), 19-24. Retrieved from [Link]

  • Gümrükçüoğlu, N. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. National Institutes of Health. Retrieved from [Link]

  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][3][14]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(1), 127-137. Retrieved from [Link]

  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University - Journal of Pharmacy, 53(3), 294-301. Retrieved from [Link]

  • Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-40. Retrieved from [Link]

  • (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Retrieved from [Link]

  • (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Retrieved from [Link]

  • (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. Retrieved from [Link]

  • (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]

  • (n.d.). Recent developments on triazole nucleus in anticonvulsant compounds: a review. National Institutes of Health. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 4-amino-4H-1,2,4-triazole-3,5-dithiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, the lifecycle of these chemicals extends beyond their use in the laboratory. The proper disposal of specialized reagents like 4-amino-4H-1,2,4-triazole-3,5-dithiol is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive overview of the essential safety and logistical information for the appropriate disposal of this compound, grounded in scientific principles and regulatory awareness.

Understanding the Compound: Hazard Profile and Intrinsic Properties

A crucial aspect of its profile is its thermal behavior. Studies have shown that the thermal decomposition of this compound involves an initial endothermic melting process, followed by two exothermic decomposition stages[1]. The exothermic nature of the decomposition signifies that the process releases heat, which can be a significant hazard if not properly controlled, potentially leading to a runaway reaction.

Disposal Decision Workflow

The selection of an appropriate disposal method depends on several factors, including the quantity of the waste, the available facilities, and local, state, and federal regulations. The following decision workflow, represented as a flowchart, provides a structured approach to managing the disposal of this compound.

DisposalWorkflow start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (<1 kg) assess_quantity->small_quantity large_quantity Large Quantity (>1 kg) assess_quantity->large_quantity chemical_treatment Option 1: Chemical Treatment (Oxidative Degradation) small_quantity->chemical_treatment Feasible for lab-scale incineration Option 2: Incineration small_quantity->incineration large_quantity->incineration landfill Option 3: Licensed Hazardous Waste Landfill large_quantity->landfill consult_EHS Consult with Institutional Environmental Health & Safety (EHS) chemical_treatment->consult_EHS incineration->consult_EHS landfill->consult_EHS professional_disposal Engage Professional Hazardous Waste Disposal Service consult_EHS->professional_disposal end End: Waste Disposed professional_disposal->end

Caption: Decision workflow for the disposal of this compound.

In-Depth Disposal Methodologies

Based on the known properties of this compound and general principles for the disposal of sulfur-containing organic compounds, the following methods can be considered.

Chemical Treatment: Oxidative Degradation

For small, laboratory-scale quantities, chemical degradation through oxidation can be a viable option. The thiol groups in the molecule are susceptible to oxidation.

Causality: Strong oxidizing agents, such as sodium hypochlorite (bleach), can oxidize thiols to less hazardous sulfonic acids (R-SO₃H)[2]. This transformation significantly reduces the compound's reactivity and potential toxicity.

Protocol for Oxidative Degradation (for small quantities):

Important Note: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Preparation: Prepare a dilute solution of sodium hypochlorite (e.g., 5-10% in water). The reaction can be exothermic, so it's crucial to work with dilute solutions and to cool the reaction mixture.

  • Neutralization (Optional but Recommended): Dissolve the this compound waste in a suitable solvent (e.g., water or a water-miscible organic solvent). If the waste is acidic, neutralize it carefully with a base like sodium bicarbonate.

  • Slow Addition: Slowly and in small portions, add the sodium hypochlorite solution to the dissolved waste with constant stirring. Monitor the temperature of the reaction mixture. If the temperature rises significantly, pause the addition and allow the mixture to cool.

  • Reaction Time: Allow the reaction to proceed for several hours (e.g., 2-4 hours) at room temperature to ensure complete oxidation.

  • Quenching Excess Oxidant: After the reaction is complete, test for the presence of excess oxidant using potassium iodide-starch paper. If the paper turns blue-black, there is still active oxidant present. Quench the excess oxidant by adding a reducing agent such as sodium bisulfite or sodium thiosulfate solution until the test is negative.

  • Final Disposal: The resulting solution, containing the oxidized products, should be neutralized to a pH between 6 and 8 and can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Self-Validating System: The absence of the characteristic thiol odor and a negative test for oxidants are indicators of a completed reaction. However, for rigorous validation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) could be used to confirm the absence of the parent compound.

Incineration

Incineration is a common method for the disposal of organic chemical waste. However, the exothermic decomposition of this compound necessitates careful control of the incineration process.

Causality: High-temperature incineration in the presence of excess oxygen will lead to the complete combustion of the compound to gaseous products such as carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOₓ), and sulfur oxides (SOₓ). The high temperatures ensure the destruction of the original compound.

Considerations for Incineration:

  • Exothermic Decomposition: The incinerator must be capable of handling the heat generated during the exothermic decomposition to prevent over-pressurization or other hazardous situations.

  • Off-Gas Treatment: The incinerator must be equipped with appropriate scrubbers and filters to remove acidic gases like NOₓ and SOₓ from the exhaust stream to prevent air pollution.

  • Regulatory Compliance: Incineration must be carried out in a licensed hazardous waste incineration facility that complies with all relevant environmental regulations.

Due to these complexities, incineration should only be performed by a professional and licensed hazardous waste disposal company.

Licensed Hazardous Waste Landfill

For larger quantities or when other options are not feasible, disposal in a licensed hazardous waste landfill is a potential route.

Causality: This method relies on the containment of the waste in a specially designed and monitored landfill to prevent its release into the environment. Given that the decomposition of sulfur-containing compounds in soil can lead to the formation of acidic byproducts, specific precautions are necessary.

Protocol for Landfill Disposal:

  • Waste Characterization: The waste must be properly characterized, and a waste profile sheet must be completed for the landfill operator.

  • Packaging: The waste must be packaged in approved, sealed, and clearly labeled containers.

  • Transportation: The waste must be transported by a licensed hazardous waste hauler to a permitted hazardous waste landfill.

  • Landfill Requirements: The landfill should be equipped with a liner and a leachate collection system. For sulfur-containing waste, it is best practice to co-dispose with a neutralizing agent like limestone to mitigate the formation of acidic leachate.

Quantitative Data Summary

Disposal MethodApplicable QuantityKey ConsiderationsPotential Hazards
Chemical Treatment Small (<1 kg)Requires careful control of reaction conditions (temperature, concentration).Exothermic reaction, potential for hazardous byproducts if not controlled.
Incineration Small to LargeMust be performed in a licensed facility with off-gas treatment.Exothermic decomposition, release of acidic gases (NOₓ, SOₓ).
Landfill Large (>1 kg)Requires a licensed hazardous waste landfill with a liner and leachate collection.Potential for soil and groundwater contamination if not properly contained. Formation of acidic byproducts.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a multi-faceted process that requires a thorough understanding of the compound's properties and a commitment to following established safety protocols and regulatory requirements. For all disposal methods, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to engage the services of a professional and licensed hazardous waste disposal company. By adhering to these guidelines, the scientific community can continue its vital work while upholding the highest standards of safety and environmental responsibility.

References

Sources

Navigating the Safe Handling of 4-amino-4H-1,2,4-triazole-3,5-dithiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the complexities of novel chemical entities, a robust understanding of safe handling practices is not merely a procedural formality—it is the bedrock of scientific integrity and personal safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-amino-4H-1,2,4-triazole-3,5-dithiol (CAS 3652-33-3). As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust through technical expertise and a commitment to your well-being.

While comprehensive toxicological data for this compound is not fully available in publicly accessible databases, its structural alerts—a triazole ring, amino group, and dithiol functionalities—necessitate a cautious and thorough approach to handling. The guidance provided herein is synthesized from available safety data for the compound and structurally related triazole and thiol compounds, ensuring a conservative and protective stance.

Hazard Assessment and Core Principles of Containment

This compound is classified as an irritant.[1] However, due to the lack of comprehensive hazard data, it is prudent to treat this compound with a higher degree of caution, assuming the potential for more significant health effects. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Core Principle: The principle of ALARA (As Low As Reasonably Achievable) must be paramount. All handling procedures should be designed to minimize the generation of dust and prevent any direct contact with the substance.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and must be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves, inspected before use. Use proper glove removal technique (without touching the glove's outer surface).To prevent skin contact. Double gloving is recommended for extended handling periods.
Eye Protection Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.To protect eyes from dust particles and potential splashes.
Skin and Body Protection A disposable, polyethylene-coated polypropylene gown or equivalent impervious clothing.To prevent contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved N95 dust mask or higher, particularly when handling powders or if dust generation is likely. Use in a well-ventilated area is mandatory.To prevent inhalation of airborne particles.

Note: The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a controlled environment during the handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Decontamination Designate_Area Designate a specific handling area, preferably a chemical fume hood. Assemble_PPE Don all required PPE as per the table above. Designate_Area->Assemble_PPE Prepare_Spill_Kit Ensure a spill kit with appropriate absorbent material is readily accessible. Assemble_PPE->Prepare_Spill_Kit Weighing Weigh the compound in a ventilated enclosure, such as a balance hood or chemical fume hood, to minimize dust dispersion. Prepare_Spill_Kit->Weighing Dissolving If dissolving, add the solid to the solvent slowly to avoid splashing. Use a closed or covered vessel. Weighing->Dissolving Transferring Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid, minimizing the creation of dust. Dissolving->Transferring Decontaminate_Surfaces Wipe down all work surfaces with an appropriate decontaminating solution. Transferring->Decontaminate_Surfaces Decontaminate_Equipment Clean all non-disposable equipment thoroughly. Decontaminate_Surfaces->Decontaminate_Equipment Doff_PPE Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in a designated waste stream. Decontaminate_Equipment->Doff_PPE Hand_Washing Wash hands thoroughly with soap and water after removing gloves. Doff_PPE->Hand_Washing

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.